1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-3-9-6-8-2-4-10-5-7(1)8;;/h1,3,6,10H,2,4-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFQYFUMUHIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449175-43-3 | |
| Record name | 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Tetrahydronaphthyridine Scaffold: A Privileged Core for Modulating Complex Biological Systems
An In-Depth Technical Guide:
This guide provides a comprehensive exploration of the tetrahydronaphthyridine (THN) scaffold, a bicyclic N-heterocycle that has emerged as a cornerstone in modern medicinal chemistry. Its unique three-dimensional architecture, combining a rigid aromatic pyridine ring with a flexible saturated piperidine ring, offers a compelling blend of structural rigidity, high fraction of sp³-hybridized carbons (Fsp³), and versatile points for chemical modification.[1] These characteristics make THNs highly prized in drug discovery, enabling the development of small molecules with improved aqueous solubility, metabolic stability, and target selectivity.[1][2] We will delve into the key biological activities of THN derivatives, the underlying mechanisms of action, and the strategic considerations for their application in drug development, supported by field-proven experimental protocols.
The THN Scaffold: Structural Significance and Synthetic Versatility
The tetrahydronaphthyridine framework consists of a fused pyridine and piperidine ring system. Depending on the position of the nitrogen atoms, several isomers exist (e.g., 1,5-, 1,6-, 1,7-, and 1,8-THN), each presenting a unique vectoral display of substituents for probing interactions with biological targets.[1] The non-planar, sp³-rich nature of the piperidine ring is particularly advantageous for escaping the "flatland" of traditional aromatic drug candidates, often leading to enhanced binding affinity and improved physicochemical properties.
The accessibility of these scaffolds is crucial for their adoption in drug discovery. Modern synthetic strategies have evolved to enable modular and scalable access to diverse THN cores. Initial methods often relied on multi-step sequences, but recent innovations, such as intramolecular cobalt-catalyzed [2+2+2] cyclizations and photoredox-catalyzed hydroaminoalkylation (HAA), have streamlined their synthesis, making them amenable to library generation for high-throughput screening.[1][3]
Logical Relationship: The Drug Discovery & Development Cycle for THN Scaffolds
Caption: Iterative cycle of synthesis, screening, and optimization in THN-based drug discovery.
Key Therapeutic Applications and Mechanisms of Action
The structural versatility of the THN scaffold has led to its successful application across multiple therapeutic areas.
Oncology: Targeting Protein Kinases
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4] THN scaffolds have proven to be exceptional cores for designing potent and selective kinase inhibitors.
-
FGFR4 Inhibition: Scaffold morphing from a quinoline to a THN core was a key strategy in the development of Roblitinib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This modification improved aqueous solubility and overall drug-like properties.[1]
-
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription, and its inhibition is a validated anti-cancer strategy. Optimization of a multi-targeted inhibitor led to the discovery of a tetrahydrothiazolopyridine-based pyrimidine (compound 8e) with high potency (IC₅₀ = 5.5 nM) and selectivity for CDK9 over other CDKs.[5] This compound demonstrated significant tumor growth inhibition in xenograft models.[5]
-
ERK2 Inhibition: Structure-based design has been used to develop tetrahydro-pyrazolopyridine-based inhibitors of ERK2, a key component of the MAPK signaling pathway. These efforts focused on improving potency and lipophilic efficiency, leading to compounds with improved in vitro clearance profiles.[6]
Caption: THN-based inhibitors block the MAPK/ERK signaling pathway at the ERK2 kinase.
Antimicrobial Agents: Targeting Bacterial DNA Gyrase
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. THN derivatives have shown promise in this area, particularly as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8] A potent antibacterial agent featuring a tetrahydronaphthyridine spiropyrimidinetrione core was synthesized and shown to inhibit DNA gyrase.[7] The stereochemistry of substituents on the scaffold is often critical for maintaining potent activity.[9]
Neurodegenerative Disorders: Modulating Cholinergic Pathways
Heterocyclic compounds play a pivotal role in the development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's.[10] The THN scaffold is related to the tetrahydroacridine core found in Tacrine, one of the first drugs approved for Alzheimer's disease, which acts as an acetylcholinesterase (AChE) inhibitor.[11][12] SAR studies on such analogs have revealed that substitutions on the aromatic nucleus are critical for potent AChE inhibition, a key strategy to enhance cholinergic neurotransmission in the brain.[11][13]
Other Emerging Applications: CXCR4 Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is involved in cancer metastasis and HIV entry into cells. Rational modification of a tetrahydroisoquinoline-based CXCR4 antagonist by introducing a nitrogen atom to form a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold led to a new series of potent antagonists.[14][15] This molecular tweak significantly reduced the inhibition of the CYP2D6 enzyme, a common liability in drug development, thereby improving the compound's safety profile.[14][15]
Structure-Activity Relationship (SAR) and Data Analysis
The systematic analysis of how chemical structure relates to biological activity (SAR) is fundamental to medicinal chemistry.[16] For THN scaffolds, SAR studies guide the optimization of potency, selectivity, and pharmacokinetic properties.
Key SAR Insights for THN Scaffolds:
-
Substitution on the Aromatic Ring: The pyridine ring offers multiple positions for substitution. Modifications here can influence hydrogen bonding, hydrophobic interactions, and overall binding orientation within the target protein. For example, in AChE inhibitors, substitutions at specific positions on the aromatic core significantly impact inhibitory activity.[11]
-
Substitution on the Piperidine Ring: The saturated piperidine ring provides vectors for exiting the primary binding pocket and engaging with solvent or adjacent protein surfaces. The stereochemistry of these substituents can be critical for activity, as seen in chiral naphthyridone antibacterial agents.[9]
-
The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common point for derivatization. Attaching different functional groups here can modulate solubility, cell permeability, and interactions with the target.
Table 1: Comparative Biological Activity of Representative THN Derivatives
| Compound Class | Target | Representative Compound | IC₅₀ / MIC | Therapeutic Area | Reference |
| Tetrahydrothiazolopyridine | CDK9 | Compound 8e | 5.5 nM | Oncology | [5] |
| Tetrahydro-pyrazolopyridine | ERK2 | - | Sub-micromolar | Oncology | [6] |
| THN Spiropyrimidinetrione | DNA Gyrase | (-)-1 | Potent (data not specified) | Antibacterial | [7] |
| 5,6,7,8-THN | CXCR4 | Compound 12a | Potent (data not specified) | HIV, Oncology | [15] |
| Tetrahydroacridine (related) | AChE | Tacrine Analog | 7.18 - 7.40 (pIC₅₀) | Neurodegeneration | [11] |
Experimental Protocols: A Practical Guide
The following protocols are standardized methodologies for assessing the biological activity of novel THN derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK9)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a THN compound against a specific protein kinase.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
ATP (Adenosine 5'-triphosphate)
-
Kinase substrate peptide (e.g., derived from RNA polymerase II)
-
THN test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Methodology:
-
Compound Preparation: Perform serial dilutions of the THN test compounds in DMSO. Further dilute into the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls). b. Add 2.5 µL of the CDK9/Cyclin T1 enzyme and substrate mixture (prepared in kinase assay buffer). c. Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add 5 µL of ATP solution (prepared in kinase assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 1 hour with gentle shaking.
-
Reaction Termination & Detection: a. Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. b. Read the luminescence on a plate reader.
-
Data Analysis: a. The luminescent signal is inversely proportional to kinase activity. b. Normalize the data using the controls: 100% activity (DMSO only) and 0% activity (no enzyme). c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Bacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a THN compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
THN test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the THN compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Future Perspectives
The tetrahydronaphthyridine scaffold continues to be a highly valuable and "privileged" structure in drug discovery.[1][17] Its ability to provide access to novel, three-dimensional chemical space ensures its relevance for tackling challenging biological targets. Future research will likely focus on:
-
Expanding Chemical Diversity: Developing new synthetic methodologies to access novel THN isomers and substitution patterns.[18]
-
Multi-Targeted Agents: Designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.[19][20]
-
Covalent Inhibitors: Incorporating reactive functional groups ("warheads") onto the THN scaffold to achieve irreversible and highly potent inhibition of specific targets.
By integrating innovative synthesis, rigorous biological evaluation, and rational design, the full therapeutic potential of the tetrahydronaphthyridine scaffold can be realized, paving the way for the next generation of small molecule therapeutics.
References
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a tetrahydronaphthyridine spiropyrimidinetrione DNA gyrase inhibiting antibacterial agent--differential substitution at all five carbon atoms of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluoronaphthyridines and -quinolones as antibacterial agents. 5. Synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tetrahydroaminoacridine (THA) as a pharmacological probe in Alzheimer's disease (AD) and other neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Editorial: Multi-targeted tyrosine kinase inhibitors in the treatment of cancer and neurodegenerative disorders [frontiersin.org]
An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydro-2,6-Naphthyridine Derivatives as PARP Inhibitors
Abstract
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its closely related isomers have emerged as a promising framework in the design of targeted cancer therapeutics. This technical guide provides a comprehensive analysis of the primary mechanism of action for this class of compounds: the inhibition of Poly(ADP-ribose) Polymerase (PARP). We will delve into the molecular intricacies of PARP's role in DNA repair, the concept of synthetic lethality that underpins the therapeutic strategy, and the structure-activity relationships that govern the potency and selectivity of these inhibitors. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the evaluation of these derivatives, equipping researchers and drug development professionals with the necessary tools to advance their investigations in this critical area of oncology.
Introduction: The Therapeutic Promise of the Tetrahydro-Naphthyridine Scaffold
The quest for novel, effective, and selective anticancer agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the rigid, three-dimensional structure of the 1,2,3,4-tetrahydro-naphthyridine core has garnered significant attention. While various derivatives of the broader naphthyridine family have demonstrated a wide spectrum of biological activities, a particularly compelling and well-elucidated mechanism of action for certain tetrahydro-naphthyridine isomers is the potent inhibition of the Poly(ADP-ribose) Polymerase (PARP) enzyme family, with a primary focus on PARP-1.
This guide will focus on the mechanism of PARP inhibition, using potent examples from the tetrahydro-benzo-naphthyridinone class, which are close structural isomers and bioisosteres of the 1,2,3,4-tetrahydro-2,6-naphthyridine core. The principles of PARP inhibition and the associated methodologies are directly translatable across these closely related molecular architectures.
The Central Mechanism: PARP Inhibition and the Principle of Synthetic Lethality
The therapeutic efficacy of tetrahydro-naphthyridine derivatives as anticancer agents is primarily rooted in their ability to inhibit PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[1]
The Role of PARP-1 in DNA Repair
PARP-1 acts as a molecular sensor for DNA damage. Upon detecting an SSB, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[1] This PARylation cascade serves two critical functions:
-
Recruitment of DNA Repair Machinery: The negatively charged PAR chains act as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.
-
Chromatin Remodeling: PARylation leads to the local relaxation of chromatin structure, making the damaged DNA more accessible to the repair enzymes.
Following successful repair, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 dissociates from the DNA.
The Two-Pronged Attack of Tetrahydro-Naphthyridine PARP Inhibitors
Tetrahydro-naphthyridine derivatives, acting as PARP inhibitors (PARPi), disrupt this crucial repair process through a dual mechanism:
-
Catalytic Inhibition: These small molecules occupy the NAD+ binding pocket of the PARP-1 enzyme, preventing the synthesis of PAR chains. This blockade of PARylation halts the recruitment of the DNA repair machinery, leading to an accumulation of unrepaired SSBs.[2]
-
PARP Trapping: Beyond simple catalytic inhibition, a key feature of many potent PARP inhibitors, including those based on the tetrahydro-naphthyridine scaffold, is their ability to "trap" the PARP-1 enzyme onto the DNA at the site of the break.[3] This PARP-DNA complex is highly cytotoxic, as it creates a physical obstruction to DNA replication and transcription.
The accumulation of unrepaired SSBs and the formation of these cytotoxic PARP-DNA complexes lead to the collapse of replication forks during the S-phase of the cell cycle, resulting in the formation of highly lethal double-strand breaks (DSBs).
Synthetic Lethality: The Key to Cancer Cell Selectivity
In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, a high-fidelity DNA repair mechanism. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[4][5] This creates a state of "synthetic lethality," where the loss of two different gene functions (in this case, a functional BER pathway due to PARP inhibition and a deficient HR pathway) is lethal to the cell, while the loss of either one alone is not.
This selective vulnerability of HR-deficient cancer cells to PARP inhibition is the cornerstone of the therapeutic strategy for this class of drugs, allowing for targeted killing of cancer cells with minimal toxicity to healthy tissues.[4]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Structure-Activity Relationships (SAR) of Tetrahydro-Naphthyridine PARP Inhibitors
The potency and selectivity of tetrahydro-naphthyridine derivatives as PARP inhibitors are highly dependent on their chemical structure. Studies on 1,3,4,5-tetrahydro-benzo[c][6][7]- and [c][6][8]-napthyridin-6-ones have revealed several key SAR insights.[9][10]
-
The Benzamide Core Mimic: The lactam ring of the tetrahydro-benzo-naphthyridinone scaffold acts as a bioisosteric mimic of the benzamide moiety present in many classical PARP inhibitors. This core structure is crucial for interacting with the nicotinamide binding pocket of PARP-1.
-
Partial Saturation of the C-Ring: The partial saturation of the C-ring in the tetrahydro-benzo-naphthyridinone structure has been shown to be more potent than the fully aromatic C-ring derivatives.[9][10] This suggests that the three-dimensional conformation of the saturated ring plays a key role in optimizing interactions within the active site.
-
Introduction of Tertiary Amines: The incorporation of tertiary amines into the structure enhances aqueous solubility, which is a critical property for drug development and intravenous formulation.[9][10] These basic groups allow for salt formation, improving the pharmacokinetic profile of the compounds.
| Derivative Class | Key Structural Feature | Impact on Activity | Reference |
| Tetrahydro-benzo[c][6][7]-napthyridin-6-ones | Partially saturated C-ring | Increased potency compared to aromatic analogs | [9][10] |
| Tetrahydro-benzo[c][6][8]-napthyridin-6-ones | Isomeric core structure | Potent PARP-1 inhibition | [9][10] |
| Derivatives with tertiary amines | Introduction of a basic moiety | Enhanced aqueous solubility and suitability for IV formulation | [9][10] |
Experimental Methodologies for Evaluating Tetrahydro-Naphthyridine PARP Inhibitors
The preclinical evaluation of novel PARP inhibitors involves a series of well-defined in vitro assays to determine their enzymatic activity, cellular efficacy, and mechanism of action.
PARP-1 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the ability of a test compound to inhibit the catalytic activity of PARP-1.
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone H4.
-
Inhibitor Addition: Add varying concentrations of the tetrahydro-naphthyridine derivative to the wells.
-
Enzyme and DNA Addition: Add recombinant human PARP-1 enzyme and activated DNA to initiate the reaction.
-
PARylation Reaction: Add biotinylated NAD+ to the wells and incubate to allow for the PARylation of the coated histones.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an acid solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Caption: Workflow for a colorimetric PARP-1 enzymatic activity assay.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP-1 on a DNA substrate.
Principle: The assay uses a fluorescently labeled DNA oligonucleotide. When PARP-1 binds to this probe, the large size of the complex slows its rotation, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP-1 auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[3][11]
Step-by-Step Protocol:
-
Master Mix Preparation: Prepare a master mix containing assay buffer, DTT, and the fluorescently labeled nicked DNA.
-
Inhibitor Addition: Add varying concentrations of the tetrahydro-naphthyridine derivative to the wells of a microplate.
-
Enzyme Addition: Add PARP-1 enzyme to the wells.
-
Reaction Initiation: Add NAD+ to initiate the PARylation reaction.
-
Incubation: Incubate the plate at room temperature.
-
Data Acquisition: Read the fluorescence polarization using a suitable plate reader. An increase in the FP signal in the presence of the inhibitor indicates PARP trapping.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][1,6]- and [c][1,7]-naphthyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Physicochemical characteristics of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a bicyclic heterocyclic compound, its rigid, three-dimensional structure serves as a versatile foundation for developing ligands for various biological targets.[1] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, structural features, solubility, thermal stability, and acid-base characteristics. Furthermore, it outlines standardized analytical methodologies for structural elucidation and purity assessment, along with critical information on handling, storage, and safety. The dihydrochloride salt form is specifically addressed, as it is commonly used to enhance the solubility and stability of the parent compound, facilitating its application in research and pharmaceutical development.[2]
Introduction to the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold
The naphthyridine ring system, a class of pyridopyridines, represents a "privileged scaffold" in medicinal chemistry.[1][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as antidepressant, antimicrobial, and central nervous system (CNS) agents.[2] The partially saturated 1,2,3,4-tetrahydro-2,6-naphthyridine core offers a distinct three-dimensional geometry compared to its aromatic parent, which is crucial for specific molecular interactions with biological targets.
The conversion of the free base (CAS 31786-18-2) to its dihydrochloride salt (CAS 449175-43-3) is a critical step that significantly improves the compound's physical properties.[2][4][5] This salt formation enhances aqueous solubility and chemical stability, making it more amenable for use in biological assays and for potential formulation into pharmaceutical products. This guide focuses on the dihydrochloride salt, providing the foundational data necessary for its effective use in research and development.
Chemical Identity and Structure
A precise understanding of the molecule's identity is fundamental to all scientific investigation. The key identifiers and structural representation are provided below.
Core Compound Identifiers
| Property | Value | Source(s) |
| Systematic Name | 1,2,3,4-Tetrahydronaphthyridine dihydrochloride | [2] |
| CAS Number | 449175-43-3 | [2] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 207.1 g/mol | [2] |
| Parent Compound CAS | 31786-18-2 (Free Base) | [2][4] |
Molecular Structure
The structure consists of a fused pyridine and a tetrahydropyridine ring. The dihydrochloride salt form results from the protonation of the two basic nitrogen atoms within the bicyclic system.[2]
Caption: Chemical structure of this compound.
Key Physicochemical Properties
The utility of a chemical entity in drug development is heavily dependent on its physicochemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Physical State and Appearance
This compound is typically supplied as a solid, often crystalline, powder. The exact color and morphology should be confirmed by visual inspection and, if necessary, microscopy for each batch.
Solubility
The conversion of the parent free base to the dihydrochloride salt is performed primarily to enhance aqueous solubility.[2] While the free base may exhibit limited solubility in water, the salt form is expected to be significantly more soluble in aqueous buffers and polar protic solvents like methanol and ethanol. For experimental purposes, deuterated dimethyl sulfoxide (DMSO-d6) is also a suitable solvent, particularly for NMR analysis.[1]
Experimental Protocol: Semi-Quantitative Solubility Assessment
-
Preparation: Add 1 mg of the compound to a 2 mL vial.
-
Solvent Addition: Add the test solvent (e.g., Water, PBS pH 7.4, Ethanol) in 100 µL increments.
-
Mixing: Vortex the vial for 30-60 seconds after each addition.
-
Observation: Visually inspect for complete dissolution against a contrasting background.
-
Quantification: Calculate the approximate solubility based on the volume of solvent required for complete dissolution. This provides a rapid assessment for guiding stock solution preparation.
Thermal Properties
Thermal analysis is crucial for determining the stability and purity of a pharmaceutical compound.[6] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on melting point, decomposition temperature, and the presence of solvates or hydrates.[7][8][9]
| Thermal Property | Description | Expected Observation |
| Melting Point | The temperature at which the solid-to-liquid phase transition occurs. | A sharp endothermic peak on the DSC thermogram. |
| Decomposition | The temperature at which the molecule begins to chemically degrade. | A significant weight loss on the TGA curve, often accompanied by a complex series of endothermic or exothermic events in the DSC.[7] |
| Hydration State | Presence of bound water molecules. | A weight loss step in the TGA curve at temperatures below ~120°C, corresponding to an endothermic event in the DSC.[7] |
Experimental Protocol: Simultaneous TGA-DSC Analysis The use of a simultaneous thermal analyzer (STA) allows for both TGA and DSC data to be collected from a single sample, which is highly efficient, especially when material is limited.[7]
-
Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for mass).[7]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an alumina or aluminum pan.
-
Analysis Conditions:
-
Data Analysis: Analyze the resulting TGA curve for weight loss events and the DSC curve for endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events.[6] The causality behind this choice is to correlate thermal events (DSC) directly with mass changes (TGA), allowing for unambiguous identification of processes like dehydration versus anhydrous melting.[7]
Acidity and Basicity (pKa)
Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.[1]
Caption: A typical analytical workflow for the characterization of a research chemical.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, deuterated solvents like DMSO-d6 or D₂O are appropriate.[1] The resulting spectra should be consistent with the tetrahydro-2,6-naphthyridine core structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibration frequencies.[11] Key expected peaks would include N-H stretching vibrations from the protonated amines, C-H stretching from the aliphatic and aromatic portions, and C=N/C=C stretching from the pyridine ring.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula. The expected parent ion would correspond to the free base (C₈H₁₀N₂) after loss of the two HCl moieties.
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing a modifier like 0.1% trifluoroacetic acid or formic acid) is a common starting point. Purity is assessed by integrating the peak area of the main component relative to the total area of all observed peaks at a specific UV wavelength.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound over time.
-
Recommended Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place. Storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is also recommended.[12]
-
Instabilities: As a hydrochloride salt, the compound is hygroscopic and should be protected from moisture. It should also be kept away from strong bases, which would deprotonate the molecule and convert it back to the less soluble free base. Keep away from heat and sources of ignition.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[13]
-
Handling: Avoid breathing dust.[4] Handle in a well-ventilated area or a chemical fume hood. In case of spills, collect the material and dispose of it properly, ensuring it does not enter drains.[14]
-
Toxicity: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. The GHS pictogram for the parent compound is "Irritant" with the signal word "Warning".[1][4]
Conclusion
This compound is a valuable chemical scaffold for pharmaceutical research. Its key physicochemical characteristics, including enhanced aqueous solubility and stability in its salt form, make it a practical building block for creating complex molecules and screening for biological activity.[2] The analytical methods outlined in this guide provide a robust framework for ensuring its identity, purity, and quality. A thorough understanding and application of this data are essential for any researcher utilizing this compound in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 449175-43-3 [smolecule.com]
- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 4. 1,2,3,4-tetrahydro-2,6-naphthyridine 97% | CAS: 31786-18-2 | AChemBlock [achemblock.com]
- 5. scbt.com [scbt.com]
- 6. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 7. azom.com [azom.com]
- 8. tainstruments.com [tainstruments.com]
- 9. cetco.com [cetco.com]
- 10. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. Cas 1416352-01-6,1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride | lookchem [lookchem.com]
- 13. aksci.com [aksci.com]
- 14. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydro-2,6-naphthyridine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 1,2,3,4-Tetrahydro-2,6-naphthyridine. With the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol , this molecule is a valuable scaffold in medicinal chemistry. Due to a scarcity of directly published, comprehensive spectral sets for this specific isomer, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural verification and analytical behavior of this compound.
Introduction and Molecular Structure
1,2,3,4-Tetrahydro-2,6-naphthyridine is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a tetrahydropyridine ring. The structural rigidity and presence of both a secondary amine and a pyridine nitrogen make it an interesting building block for chemical library synthesis. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule's atomic connectivity and chemical environment.
The molecular structure with the standardized numbering system used for spectral assignments throughout this guide is presented below.
Caption: Structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine with IUPAC numbering.
Spectroscopic Characterization Workflow
The structural elucidation of a synthesized compound like 1,2,3,4-Tetrahydro-2,6-naphthyridine follows a logical workflow. This process ensures that the identity and purity of the material are confirmed before its use in further applications.
Caption: Logical workflow for the complete spectroscopic characterization of a target molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their connectivity, and their chemical environment.
Experimental Protocol
A standard protocol involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for compounds with exchangeable protons like N-H, as it often sharpens these signals. The spectrum is typically recorded on a 400 MHz or higher field spectrometer, and chemical shifts are referenced internally to tetramethylsilane (TMS) at 0.00 ppm.
Predicted Spectrum and Data Interpretation
The structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine suggests the presence of distinct signals in both the aromatic and aliphatic regions.
-
Aromatic Protons (δ 7.0–8.5 ppm): The pyridine ring contains three protons. The proton at the C5 position (H-5) is adjacent to the ring fusion and the nitrogen atom, and is expected to be a singlet. The protons at C7 and C8 (H-7 and H-8) form a coupled system and should appear as doublets. Due to the electron-withdrawing nature of the pyridine nitrogen, these protons are deshielded and appear downfield.[1]
-
Aliphatic Protons (δ 2.5–4.5 ppm): The tetrahydropyridine ring contains three methylene (CH₂) groups and one secondary amine (N-H) proton.
-
The C1-H₂ protons are benzylic (adjacent to an aromatic ring) and next to a nitrogen atom, which would place their chemical shift around δ 4.0-4.2 ppm. This signal is expected to be a singlet as there are no adjacent protons.
-
The C3-H₂ and C4-H₂ protons form an ethyl-like fragment (-CH₂-CH₂-). They will be coupled to each other, likely appearing as two triplets. The C3 protons, being adjacent to the secondary amine, are expected around δ 3.0-3.2 ppm, while the C4 protons, being further from the heteroatoms, should be slightly more upfield, around δ 2.8-3.0 ppm.
-
The N2-H proton of the secondary amine will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 1.5-4.0 ppm.
-
Summary of Predicted ¹H NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-5 | ~8.3 | s | - | 1H | Aromatic CH |
| H-7 | ~7.5 | d | ~8.0 | 1H | Aromatic CH |
| H-8 | ~7.1 | d | ~8.0 | 1H | Aromatic CH |
| H-1 | ~4.1 | s | - | 2H | Ar-CH₂ -N |
| H-3 | ~3.1 | t | ~6.0 | 2H | N-CH₂ -CH₂ |
| H-4 | ~2.9 | t | ~6.0 | 2H | N-CH₂-CH₂ |
| H-2 | 1.5 - 4.0 | br s | - | 1H | NH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing crucial information about the carbon skeleton.
Experimental Protocol
The sample is prepared as for ¹H NMR. ¹³C NMR spectra are typically acquired on the same instrument, operating at a lower frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer). Due to the low natural abundance of ¹³C, more scans are required. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Predicted Spectrum and Data Interpretation
The molecule's C₈ structure is expected to show eight distinct signals, as there is no plane of symmetry. These signals can be grouped into aromatic and aliphatic regions.[2]
-
Aromatic Carbons (δ 120–160 ppm): The six carbons of the fused ring system will resonate in this region. The carbons directly bonded to nitrogen (C5, C8a) will be significantly deshielded. The quaternary carbons (C4a, C8a) will generally have weaker signals than the protonated carbons (C5, C7, C8).[3]
-
Aliphatic Carbons (δ 40–60 ppm): The three methylene carbons of the tetrahydro- portion will appear in this region. Their chemical shifts are influenced by their proximity to the nitrogen atoms and the aromatic ring. C1, being both benzylic and adjacent to N2, would be the most downfield of the three. C3 is adjacent to N2, and C4 is adjacent to the aromatic ring fusion.
Summary of Predicted ¹³C NMR Data
| Position | Predicted δ (ppm) | Carbon Type | Assignment |
| C-5 | ~148 | CH | Aromatic |
| C-7 | ~136 | CH | Aromatic |
| C-8 | ~121 | CH | Aromatic |
| C-4a | ~145 | C | Quaternary Aromatic |
| C-8a | ~155 | C | Quaternary Aromatic |
| C-1 | ~50 | CH₂ | Aliphatic (Ar-C H₂-N) |
| C-3 | ~45 | CH₂ | Aliphatic (N-C H₂-CH₂) |
| C-4 | ~42 | CH₂ | Aliphatic (N-CH₂-C H₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
A small amount of the solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, if the sample is soluble, a spectrum can be obtained from a thin film cast from a volatile solvent. The spectrum is recorded over the range of 4000–400 cm⁻¹.
Predicted Spectrum and Data Interpretation
The key functional groups in 1,2,3,4-Tetrahydro-2,6-naphthyridine will give rise to characteristic absorption bands.[4][5]
-
N-H Stretch: The secondary amine will show a single, medium-intensity absorption band in the 3300–3350 cm⁻¹ region.[6][7]
-
C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹). Aliphatic C-H stretching from the CH₂ groups will be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
-
C=C and C=N Ring Stretch: The stretching vibrations of the pyridine ring will produce several sharp, medium-to-strong bands in the 1450–1610 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibrations for the aliphatic amine and the aromatic pyridine ring will appear in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.[4]
Summary of Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350 - 3300 | Medium | N-H Stretch | Secondary Amine |
| 3100 - 3010 | Medium-Weak | C-H Stretch | Aromatic |
| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| 1610 - 1450 | Strong-Medium | C=C, C=N Stretch | Aromatic Ring |
| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Experimental Protocol
For a volatile, thermally stable compound like this, Electron Ionization (EI) is a standard technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons (typically 70 eV). This process forms a radical cation, the molecular ion (M⁺˙), which can then undergo fragmentation.
Predicted Spectrum and Data Interpretation
-
Molecular Ion (M⁺˙): The molecular formula is C₈H₁₀N₂. The molecular weight is 134.18. The nominal mass is 134. According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true here. The M⁺˙ peak at m/z 134 is expected to be prominent.
-
Key Fragmentation Pathways: The fragmentation of cyclic amines is often driven by cleavage alpha (α) to the nitrogen atom.[8][9] For 1,2,3,4-Tetrahydro-2,6-naphthyridine, the most likely fragmentation is the loss of a hydrogen atom from the C1 or C3 position, which are alpha to the N2 amine. This would result in a stable iminium cation.
-
α-Cleavage: Loss of a hydrogen atom from C1 would lead to a fragment at m/z 133 (M-1). This is often the base peak (most intense peak) in the mass spectra of similar tetrahydroisoquinoline structures.[10][11]
-
Retro-Diels-Alder (RDA) type reaction: Cleavage of the tetrahydropyridine ring can also occur, though it may be less favored than α-cleavage.
-
Primary Fragmentation Pathway
The most probable and informative fragmentation pathway involves the loss of a hydrogen radical from the C1 position to form a highly stabilized iminium ion.
Caption: Predicted primary fragmentation pathway for 1,2,3,4-Tetrahydro-2,6-naphthyridine under EI-MS.
Summary of Predicted MS Data
| m/z | Predicted Intensity | Identity |
| 134 | Strong | [M]⁺˙ (Molecular Ion) |
| 133 | Very Strong (Base Peak) | [M-H]⁺ |
| 105 | Medium | [M-H-C₂H₄]⁺ (Loss of ethylene from M-1) |
| 104 | Medium | [C₇H₆N]⁺ |
Conclusion
The spectroscopic characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine can be confidently achieved through the combined application of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectral data. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of protons and the carbon skeleton. IR spectroscopy will verify the presence of key functional groups, namely the secondary amine and the aromatic pyridine ring. Finally, mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structure, with a characteristic base peak at m/z 133. This comprehensive spectroscopic fingerprint is essential for the unequivocal identification and quality control of this important heterocyclic scaffold in any research or development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. wikieducator.org [wikieducator.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 11. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to 2,6-Naphthyridine Derivatives and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 2,6-Naphthyridine Derivatives in Oncology
The 2,6-naphthyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of 2,6-naphthyridine derivatives, with a primary focus on their potential in oncology. As a Senior Application Scientist, the following sections will dissect the causality behind experimental choices and provide self-validating protocols to empower researchers in their drug discovery endeavors. We will explore the inhibition of critical kinases such as Protein Kinase C (PKC), Casein Kinase 2 (CK2), and Fibroblast Growth Factor Receptor 4 (FGFR4), and delve into the modulation of pivotal signaling pathways, including Akt/mTOR and Wnt/β-catenin. This guide is designed to be a definitive resource, bridging the gap between foundational knowledge and practical application in the pursuit of novel cancer therapeutics.
I. Protein Kinase C (PKC): A Versatile Target for 2,6-Naphthyridine-Based Inhibitors
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways governing cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC isoforms is frequently implicated in various cancers, making them a compelling target for therapeutic intervention.[1] A novel series of 2,6-naphthyridine derivatives has been identified as potent and selective ATP-competitive inhibitors of PKC isozymes.[2]
Mechanism of Action and Selectivity
These 2,6-naphthyridine compounds exert their inhibitory effect by competing with ATP for binding to the catalytic domain of PKC. Notably, certain derivatives exhibit significant selectivity for the novel PKC isotypes (δ, ε, η, and θ) over the classical isotypes (α, βI, γ), a crucial aspect for minimizing off-target effects. This selectivity is attributed to specific interactions between the 2,6-naphthyridine core and unique residues within the ATP-binding pocket of the novel PKC isoforms.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these inhibitors are intricately linked to the nature and position of substituents on the 2,6-naphthyridine scaffold. A systematic exploration of these modifications is essential for optimizing their therapeutic potential.
-
Substitution at the C4-position: The introduction of a substituted aniline at the C4-position has been shown to be critical for potent PKC inhibition. The nature of the substituent on the aniline ring can significantly influence isoform selectivity.
-
Modifications at the C7-position: Alterations at this position can impact both potency and pharmacokinetic properties. For instance, the incorporation of small, polar groups can enhance solubility and cell permeability.
A deeper understanding of these SAR principles allows for the rational design of next-generation PKC inhibitors with improved efficacy and safety profiles.
Quantitative Data: Potency of 2,6-Naphthyridine PKC Inhibitors
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a representative 2,6-naphthyridine derivative against various PKC isozymes.
| Compound | PKCδ (nM) | PKCε (nM) | PKCη (nM) | PKCθ (nM) | PKCα (nM) |
| Compound A | 15 | 20 | 25 | 30 | >1000 |
Data presented is a representative example based on available literature.
Signaling Pathway Modulation
PKC isoforms are key regulators of multiple signaling cascades, including the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways. By inhibiting specific PKC isozymes, 2,6-naphthyridine derivatives can effectively attenuate these pro-survival and proliferative signals in cancer cells.
References
- 1. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance
Introduction
The naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a cornerstone in medicinal chemistry and drug development. This bicyclic system, existing in six isomeric forms depending on the position of the nitrogen atoms, has proven to be a "privileged scaffold," yielding compounds with a vast spectrum of biological activities. This technical guide provides an in-depth exploration of the history, synthetic evolution, and pharmacological importance of naphthyridine compounds, with a particular focus on the seminal discovery of nalidixic acid and its enduring impact on antibacterial drug research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital heterocyclic motif.
A Journey Through Time: The Historical Unveiling of Naphthyridines
The story of naphthyridines is one of a slow-burning discovery followed by a sudden explosion of interest, driven by a landmark therapeutic breakthrough. While the theoretical possibility of these diazaphenanthrenes had been considered earlier, their practical synthesis and characterization unfolded over several decades.
The Dawn of Naphthyridine Chemistry: Early Syntheses
The first documented synthesis of a naphthyridine core, specifically the 1,8-naphthyridine isomer, was reported by Koller's group in 1927.[1] However, this initial discovery did not immediately capture the widespread attention of the scientific community. Shortly after, in 1927, the unsubstituted 1,5-naphthyridine was synthesized.[2] It was not until 1958 that the 1,6- and 1,7-naphthyridine isomers were prepared, followed by the isolation of 2,6-naphthyridine in 1965 and the synthesis of 2,7-naphthyridine also in 1958.[3]
The Turning Point: The Discovery of Nalidixic Acid
The watershed moment that propelled naphthyridines into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] Serendipitously identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid, a 1,8-naphthyridine derivative, was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1] Its subsequent approval for the treatment of urinary tract infections marked the birth of the quinolone class of antibiotics and ignited a fervent interest in the therapeutic potential of the naphthyridine scaffold.[1]
| Year | Event | Significance |
| 1927 | First documented synthesis of the 1,8-naphthyridine core by Koller's group.[1] | Foundational discovery of the naphthyridine scaffold. |
| 1927 | Synthesis of unsubstituted 1,5-naphthyridine.[2] | Expansion of the known naphthyridine isomers. |
| 1958 | Synthesis of 1,6-, 1,7-, and 2,7-naphthyridine isomers.[3] | Completion of the synthesis of the core naphthyridine isomers. |
| 1962 | Discovery of nalidixic acid by George Y. Lesher.[1] | Revolutionized the field of antibacterial chemotherapy and established the therapeutic importance of naphthyridines. |
| 1965 | Isolation of 2,6-naphthyridine.[3] | Completed the set of the six fundamental naphthyridine isomers. |
| 1967 | Clinical introduction of nalidixic acid. | The first quinolone antibiotic to be used in clinical practice. |
The Art of the Build: Synthetic Strategies for Naphthyridine Cores
The exploration of the vast chemical space and therapeutic potential of naphthyridine derivatives has been made possible by the development of a diverse array of synthetic methodologies. Classical named reactions have been adapted and refined, and novel strategies continue to emerge, providing access to all six isomeric scaffolds with a wide range of substitutions.
Classical Approaches to Naphthyridine Synthesis
Several venerable reactions in heterocyclic chemistry form the bedrock of naphthyridine synthesis. These methods typically involve the construction of the second pyridine ring onto a pre-existing pyridine derivative.
The Friedländer synthesis is arguably the most versatile and widely employed method for constructing quinolines and, by extension, naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group (e.g., a ketone, ester, or nitrile) under acidic or basic conditions.[4][5]
Experimental Protocol: General Friedländer Synthesis of 1,8-Naphthyridines [6]
-
Reactants:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Active methylene compound (e.g., ketone, ester) (1.0-1.5 eq)
-
Catalyst (e.g., KOH, NaOH, or an acid catalyst)
-
Solvent (e.g., ethanol, water)
-
-
Procedure:
-
Dissolve the 2-aminonicotinaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the reaction mixture.
-
Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are powerful methods for the synthesis of quinolines that can be adapted for naphthyridines. The classic Skraup reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[7][8] The reaction proceeds via the in situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aminopyridine, cyclization, and oxidation.
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [9][10]
-
Reactants:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Ferrous sulfate (optional, as a moderator)
-
-
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the 3-aminopyridine, glycerol, and the oxidizing agent.
-
Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition of ferrous sulfate can help to control the reaction.
-
Gently heat the mixture. Once the reaction begins, it may become self-sustaining. Be prepared to cool the flask if the reaction becomes too vigorous.
-
After the initial exothermic reaction subsides, continue to heat the mixture at a controlled temperature (e.g., 140-150°C) for several hours.
-
Allow the mixture to cool and then cautiously dilute it with water.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude 1,5-naphthyridine.
-
Separate the organic layer from the distillate, dry it over a suitable drying agent (e.g., potassium carbonate), and purify by distillation or other appropriate methods.
-
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines and can be readily applied to the preparation of 4-hydroxynaphthyridines. The reaction involves the condensation of an aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[11][12]
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-Naphthyridine [11]
-
Reactants:
-
3-Aminopyridine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 eq)
-
High-boiling solvent (e.g., Dowtherm A, diphenyl ether)
-
-
Procedure:
-
Step 1: Condensation. In a round-bottom flask, mix 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at a moderate temperature (e.g., 100-120°C) for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Step 2: Cyclization. Add a high-boiling solvent to the reaction mixture. Heat the solution to a high temperature (e.g., 240-250°C) and maintain it for 15-30 minutes.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., ethanol or ether) to remove any residual high-boiling solvent.
-
The product can be further purified by recrystallization.
-
The Camps cyclization is a useful method for the synthesis of 2- and 4-hydroxynaphthyridinones from o-acylaminophenones. This intramolecular condensation reaction is typically carried out in the presence of a base.
Modern Synthetic Approaches
In addition to these classical methods, modern organic synthesis has introduced a variety of new strategies for the construction of naphthyridine rings, often with improved efficiency, milder reaction conditions, and greater functional group tolerance. These include multicomponent reactions, transition-metal-catalyzed cross-coupling reactions followed by cyclization, and various cycloaddition strategies.
Pharmacological Significance: The Enduring Legacy of Naphthyridines
The discovery of nalidixic acid unlocked the immense therapeutic potential of the naphthyridine scaffold, leading to the development of a vast number of derivatives with a wide array of pharmacological activities.
Antibacterial Agents: The Quinolone Revolution
Nalidixic acid was the progenitor of the quinolone class of antibiotics, which have become indispensable in the treatment of a wide range of bacterial infections. These agents exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[13]
Nalidixic acid and other quinolones selectively target the bacterial DNA gyrase, a tetrameric enzyme composed of two A and two B subunits. The drug binds to the A subunit, stabilizing the transient covalent complex formed between the enzyme and DNA during the process of DNA supercoiling.[13] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[13] These breaks are lethal to the bacterial cell, leading to a bactericidal effect at higher concentrations.
The accumulation of DNA damage induced by nalidixic acid triggers a complex cellular stress response in bacteria known as the SOS response .[14][15] This is a global regulatory network that includes the induction of a number of genes involved in DNA repair, mutagenesis, and cell division inhibition.
The key players in the SOS response are the RecA and LexA proteins.[11] Under normal conditions, the LexA protein acts as a repressor, binding to the operator sequences (the "SOS box") of the SOS genes and preventing their transcription.[16] When DNA damage occurs, such as the double-strand breaks caused by nalidixic acid, single-stranded DNA (ssDNA) is generated. The RecA protein polymerizes on these ssDNA fragments, forming a nucleoprotein filament.[17][18] This activated RecA* filament acts as a coprotease, stimulating the autocatalytic cleavage of the LexA repressor.[11] The cleavage of LexA leads to the derepression of the SOS genes, allowing for the synthesis of proteins that attempt to repair the DNA damage.
Figure 1: Mechanism of action of nalidixic acid and induction of the SOS response.
Beyond Antibacterials: The Expanding Therapeutic Landscape
While the legacy of naphthyridines is firmly rooted in antibacterial therapy, the scaffold has proven to be a versatile platform for the development of drugs targeting a wide range of diseases. Naphthyridine derivatives have been investigated for their potential as:
-
Anticancer agents: Exhibiting activities such as topoisomerase inhibition and kinase inhibition.
-
Antiviral agents: Including activity against HIV.
-
Anti-inflammatory agents.
-
Central nervous system (CNS) agents: With potential applications in neurodegenerative diseases.
Conclusion
From its humble beginnings as a synthetic curiosity to its current status as a privileged scaffold in drug discovery, the journey of the naphthyridine core is a testament to the power of serendipity and the relentless pursuit of scientific innovation. The discovery of nalidixic acid not only revolutionized the treatment of bacterial infections but also unlocked the vast therapeutic potential of this versatile heterocyclic system. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the naphthyridine scaffold is poised to remain a fertile ground for the discovery of new and improved medicines for generations to come.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Genetic analysis of the requirements for SOS induction by nalidixic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Regulation of LexA on UV-Induced SOS Response in Myxococcus xanthus Based on Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RecA protein promotes the regression of stalled replication forks in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] RecA protein promotes the regression of stalled replication forks in vitro | Semantic Scholar [semanticscholar.org]
Introduction: Bridging Computational Chemistry and Medicinal Innovation
An In-depth Technical Guide: Quantum Chemical Analysis of Tetrahydronaphthyridine Structures for Drug Discovery
Tetrahydronaphthyridines (THNs) represent a class of saturated N-heterocyclic scaffolds that are of significant interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structures offer a unique framework for designing molecules that can engage with biological targets with high specificity and affinity.[2][3] As the pharmaceutical industry strives for more efficient and rational drug design, computational methods have become indispensable.[4][5][6] Quantum chemical (QC) calculations, in particular, provide a powerful lens to investigate the electronic structure, reactivity, and potential interactions of molecules like THNs at the atomic level.[7][8]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide the causal reasoning behind experimental choices, establishing a self-validating workflow for the quantum chemical analysis of tetrahydronaphthyridine derivatives. The aim is to empower scientists to leverage these computational tools to predict molecular properties, interpret structure-activity relationships (SAR), and ultimately guide the synthesis of more effective therapeutic agents.
Pillar 1: Theoretical Foundations and Method Selection
The accuracy and relevance of any quantum chemical study are fundamentally dependent on the chosen theoretical framework. For systems like THNs, which are organic molecules of moderate size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[7][9][10][11]
Density Functional Theory (DFT): The Computational Workhorse DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach makes it feasible to study drug-sized molecules. The choice of two components is critical:
-
The Functional: This is the mathematical approximation that defines the exchange-correlation energy. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for molecules containing C, H, N, and O, providing reliable geometries and electronic properties.[7][9][12][13]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are common, with 6-311G(d,p) being a robust choice. This notation indicates that it uses a triple-split valence description for each atom and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds and lone pairs.[7][9]
Simulating Reality: The Role of Solvent Effects Biological interactions occur in an aqueous environment. Performing calculations in a simulated vacuum (gas phase) can be misleading. The inclusion of a solvent model is therefore essential. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that represents the solvent as a continuous dielectric medium.[7] This approach accounts for the bulk electrostatic effects of the solvent, providing more realistic energies and property predictions.
Pillar 2: The Core Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical sequence of steps, where the output of one stage serves as a validated input for the next. This ensures the scientific integrity of the final results.
Step 1: Initial Structure Generation
The starting point is a plausible 3D structure of the tetrahydronaphthyridine derivative. This can be constructed using any standard molecular building software, such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.
Step 2: Geometry Optimization
The primary goal of geometry optimization is to find the most stable 3D arrangement of atoms for the molecule—a stationary point on the potential energy surface.[14][15]
Experimental Protocol: Geometry Optimization
-
Input File Creation: Prepare an input file for the quantum chemistry software (e.g., Gaussian).
-
Route Section (# line): Specify the keywords for the calculation. A typical setup would be: #p Opt B3LYP/6-311G(d,p) SCRF=(PCM,Solvent=Water)
-
#p: Requests detailed output.
-
Opt: Requests a geometry optimization.[14]
-
B3LYP/6-311G(d,p): Specifies the chosen DFT functional and basis set.
-
SCRF=(PCM,Solvent=Water): Applies the PCM solvent model for water.
-
-
Charge and Multiplicity: Specify the molecule's total charge (typically 0 for a neutral molecule) and spin multiplicity (typically 1 for a singlet, closed-shell molecule).
-
Execution: Submit the calculation to the computational server.
-
Verification: Upon completion, check the output file to ensure that the optimization has converged. This is confirmed when the forces on the atoms and the displacement in the last step are below the default thresholds.[15][16]
Step 3: Vibrational Frequency Analysis
This step is non-negotiable and serves as the critical validation of the geometry optimization.[17] A frequency calculation must be performed at the same level of theory as the optimization.[17]
Causality Behind the Protocol: A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more negative (imaginary) frequencies indicates that the structure is not a minimum but a transition state or a higher-order saddle point, and the optimization must be revisited.[16][17]
Experimental Protocol: Frequency Calculation
-
Input File Creation: Use the optimized geometry from the previous step.
-
Route Section (# line): Modify the keywords to: #p Freq B3LYP/6-311G(d,p) SCRF=(PCM,Solvent=Water)
-
Freq: Requests a frequency calculation.
-
-
Execution and Verification: Run the calculation. Scrutinize the output file for the list of vibrational frequencies. Confirm that there are zero imaginary frequencies. This validates the optimized structure as a true minimum.
The diagram below illustrates this foundational, self-validating workflow.
Caption: Core computational workflow for quantum chemical analysis.
Pillar 3: Analysis of Key Electronic Properties for Drug Design
With a validated structure, we can now calculate and analyze the electronic properties that are directly relevant to a molecule's biological activity.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[18] Their energies and spatial distributions are fundamental indicators of a molecule's reactivity.[19][20]
-
HOMO: Represents the outermost electrons and is associated with the ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater propensity to donate electrons.[20]
-
LUMO: Represents the lowest energy site for accepting electrons (electrophilicity). A lower LUMO energy indicates a greater propensity to accept electrons.[20]
-
HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO is a critical measure of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[20][21]
For THN derivatives, analyzing the FMOs can reveal which parts of the scaffold are most susceptible to metabolic reactions or which atoms are likely to participate in charge-transfer interactions with a protein target.
Data Presentation: FMO Analysis
| Compound ID | E_HOMO (eV) | E_LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Dipole Moment (Debye) |
| THN-001 | -5.85 | -0.95 | 4.90 | 2.5 |
| THN-002 | -6.10 | -1.05 | 5.05 | 3.1 |
| THN-003 | -5.70 | -1.20 | 4.50 | 4.2 |
Molecular Electrostatic Potential (MEP) Maps
An MEP map is a visualization of the electrostatic potential projected onto the molecule's electron density surface.[22][23] It provides an intuitive guide to the charge distribution and is exceptionally valuable for understanding non-covalent interactions, which are the bedrock of drug-receptor binding.[24][25][26]
-
Negative Potential (Red/Yellow): These are electron-rich regions, often associated with lone pairs on heteroatoms (like the nitrogen atoms in THNs) or π-systems. These areas act as hydrogen bond acceptors.
-
Positive Potential (Blue): These are electron-poor regions, typically around hydrogen atoms bonded to electronegative atoms (e.g., N-H groups). These areas act as hydrogen bond donors.
By comparing the MEP map of a THN ligand with the electrostatic surface of a protein's binding pocket, a medicinal chemist can rationally design modifications to enhance electrostatic complementarity, thereby improving binding affinity and specificity.[22]
Caption: MEP-guided understanding of ligand-receptor interactions.
Conclusion: From In Silico Analysis to Tangible Discovery
The quantum chemical analysis of tetrahydronaphthyridine structures is a vital component of modern, structure-based drug design. By employing a rigorous and self-validating workflow based on DFT, researchers can reliably predict the geometric and electronic properties of these important scaffolds. The insights gained from analyzing Frontier Molecular Orbitals and Molecular Electrostatic Potential maps provide a rational basis for understanding structure-activity relationships, predicting metabolic fate, and designing next-generation analogs with enhanced potency and optimized drug-like properties. When integrated with experimental synthesis and biological evaluation, these computational strategies significantly accelerate the journey from a promising chemical scaffold to a life-saving therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ymerdigital.com [ymerdigital.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 9. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 10. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. camjol.info [camjol.info]
- 13. researchgate.net [researchgate.net]
- 14. gaussian.com [gaussian.com]
- 15. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 16. gaussian.com [gaussian.com]
- 17. gaussian.com [gaussian.com]
- 18. Molecular Orbital Analysis - Protheragen [wavefunction.protheragen.ai]
- 19. Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams [mdpi.com]
- 20. An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of 1,2,3,4-Tetrahydro-2,6-Naphthyridine Analogues: A Guide to Structure-Activity Relationships
Foreword: Unlocking the Therapeutic Potential of the Naphthyridine Scaffold
The 1,2,3,4-tetrahydro-2,6-naphthyridine core represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors, provides an excellent framework for the design of potent and selective ligands for a variety of biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this fascinating class of molecules. We will delve into the nuances of how subtle structural modifications can dramatically influence biological activity, providing researchers and drug development professionals with a comprehensive understanding of the key principles governing the design of novel therapeutics based on this versatile scaffold. The naphthyridine framework is found in both natural and synthetic compounds and has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The 1,2,3,4-Tetrahydro-2,6-Naphthyridine Core: A Platform for Diverse Biological Activity
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a bicyclic heterocyclic system that offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The key to unlocking the therapeutic potential of this scaffold lies in understanding how substitutions at various positions on the ring system impact its interaction with biological targets.
Below is a diagram illustrating the core structure and the key positions for substitution that will be discussed in this guide.
Caption: Core structure of 1,2,3,4-tetrahydro-2,6-naphthyridine with key modification sites.
Synthesis Strategies: Building the Naphthyridine Core
The synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold can be achieved through various synthetic routes. A common approach involves a multi-step synthesis starting from readily available pyridine derivatives. The specific synthetic strategy can be adapted to introduce desired substituents at various positions of the scaffold.
General Synthetic Protocol: A Representative Example
Below is a representative, generalized protocol for the synthesis of a substituted 1,2,3,4-tetrahydro-2,6-naphthyridine analogue. This protocol is based on methodologies described in the literature for the synthesis of related naphthyridine cores.[3]
Step 1: Synthesis of the Pyridine Precursor
-
Start with a commercially available substituted 3-aminopyridine.
-
Perform a Skraup synthesis or a similar reaction to construct the second ring. For instance, reacting the 3-aminopyridine with an α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent and sulfuric acid.[3]
Step 2: Reduction of the Naphthyridine Core
-
The resulting naphthyridine is then subjected to a reduction reaction to obtain the tetrahydro derivative.
-
A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) can be optimized to achieve the desired level of reduction.
Step 3: Functionalization of the Scaffold
-
With the 1,2,3,4-tetrahydro-2,6-naphthyridine core in hand, further modifications can be made.
-
For example, the secondary amine at the N-2 position can be alkylated or acylated using standard procedures.[4]
-
Substituents on the aromatic ring can be introduced or modified using various aromatic substitution reactions.
Caption: Generalized synthetic workflow for 1,2,3,4-tetrahydro-2,6-naphthyridine analogues.
Structure-Activity Relationship (SAR) Studies Across Different Biological Targets
The versatility of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is evident from the wide range of biological targets it can be designed to inhibit. The following sections will explore the SAR of these analogues for several key target classes.
Kinase Inhibitors: A Promising Avenue for Anticancer Therapeutics
Naphthyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1]
Aberrant FGFR4 signaling is a known oncogenic driver in hepatocellular carcinoma (HCC).[5] The 2,6-naphthyridine scaffold has been successfully employed to develop selective FGFR4 inhibitors.[5][6]
A study on 2,6-naphthyridine analogues as FGFR4 inhibitors revealed several key SAR insights.[5] One of the most potent compounds identified in this study demonstrated significant antitumor efficacy in an HCC xenograft mouse model.[5]
Key SAR Observations for FGFR4 Inhibitors:
-
Substitutions on the Naphthyridine Core: The nature of the substituent at the C4 position of the 2,6-naphthyridine ring was found to be critical for potent FGFR4 inhibition.
-
The Role of the Linker: The linker connecting the naphthyridine core to a substituted phenyl ring plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase.
-
Selectivity: By carefully selecting the substituents, high selectivity for FGFR4 over other FGFR isoforms (FGFR1-3) can be achieved.[5]
| Compound ID | C4-Substituent | IC50 (FGFR4, nM) | Cell Proliferation (Huh7, nM) |
| Analog A | -H | >1000 | >10000 |
| Analog B | -Cl | 150 | 2500 |
| Analog C | -CH3 | 25 | 450 |
| Compound 11 | Optimized Group | 1.2 | 8.9 |
Data synthesized from trends described in the literature for illustrative purposes.[5][6]
The c-Met proto-oncogene is another important target in cancer therapy. A scaffold hopping strategy based on the known c-Met inhibitor MK-2461 led to the design and synthesis of novel 1,6-naphthyridine derivatives.[7] The study found that the 1,6-naphthyridine core was a more promising scaffold for c-Met inhibition compared to the 1,5-naphthyridine core.[7]
Inhibitors for Neurodegenerative Diseases
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its analogues have shown promise in the development of treatments for neurodegenerative diseases like Alzheimer's disease.
A series of 1,2,3,4-tetrahydrobenzo[h][7][8]naphthyridines have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[8] These compounds were designed to bind to the peripheral anionic site (PAS) of AChE.[8] Kinetic studies and molecular modeling have been used to understand the mechanism of inhibition.[8]
PDE5 inhibitors are being investigated for the treatment of Alzheimer's disease. A novel 1,2,3,4-tetrahydrobenzo[b][7][8]naphthyridine analogue was identified as a potent PDE5 inhibitor with improved aqueous solubility.[9][10] This compound, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][7][8]naphthyridine-8-carbonitrile, had an excellent in vitro IC50 of 0.056 nM and showed good efficacy in a mouse model of Alzheimer's disease.[10][11] The design of this series of compounds involved rigidifying the conformation of a parent compound to improve potency and selectivity.[11]
Experimental Protocols: A Guide to Biological Evaluation
To assess the biological activity of 1,2,3,4-tetrahydro-2,6-naphthyridine analogues, a variety of in vitro and in vivo assays are employed. Below are representative protocols for some of the key assays mentioned in this guide.
In Vitro Kinase Assay (e.g., FGFR4)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human FGFR4 kinase
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR4 kinase and the substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Cell Proliferation Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, HL-60)[2]
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its related analogues have proven to be a rich source of inspiration for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that by making strategic modifications to this core structure, it is possible to achieve high potency and selectivity for a diverse range of biological targets.
The future of drug discovery with this scaffold lies in the continued exploration of novel substitution patterns and the use of advanced computational techniques, such as molecular docking and dynamics simulations, to guide the design of next-generation inhibitors. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful translation into clinical candidates. The journey from a promising scaffold to a life-saving drug is long and challenging, but the remarkable versatility of the 1,2,3,4-tetrahydro-2,6-naphthyridine core suggests that many exciting discoveries are yet to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Docking Studies of Tetrahydrobenzo[b]naphthyridine Analogues
This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on tetrahydrobenzo[b]naphthyridine analogues. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, embeds self-validating checkpoints for scientific rigor, and is grounded in authoritative literature.
The Therapeutic Promise of Tetrahydrobenzo[b]naphthyridine Scaffolds
The tetrahydrobenzo[b]naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Analogues of this structure have been identified as potent inhibitors of various high-value therapeutic targets. Documented activities include:
-
Anticancer Agents: Targeting enzymes crucial for cancer progression, such as Aurora kinases and topoisomerase I.[1][2]
-
Neurodegenerative Disease Modulators: Exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and phosphodiesterase 5 (PDE5), all of which are implicated in the pathology of Alzheimer's disease.[3][4][5]
-
Antiviral Activity: Showing potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6]
This wide-ranging activity makes the scaffold a compelling subject for computer-aided drug design (CADD), where in silico docking can rapidly explore potential structure-activity relationships (SAR) and prioritize candidates for synthesis and experimental testing.[7][8]
Foundational Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[9] The process allows for the estimation of binding affinity and the analysis of molecular interactions. A docking protocol is fundamentally governed by two components:
-
Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site, generating a multitude of possible binding poses.
-
Scoring Function: This component evaluates each generated pose and assigns a score, typically an estimate of the binding free energy (e.g., in kcal/mol), to rank-order the poses and predict the most favorable binding mode.[9]
The ultimate goal is to identify a chemical compound that fits both geometrically and chemically within a specific cavity of the target protein.[8]
A Validated Workflow for Docking Tetrahydrobenzo[b]naphthyridine Analogues
What follows is a field-proven, step-by-step methodology for a robust and reproducible docking study. This workflow is presented as a self-validating system, incorporating critical checkpoints to ensure the reliability of the computational model before proceeding to screen novel compounds.
Experimental Protocol: The Docking Workflow
This protocol uses Aurora Kinase A, a validated cancer target for which naphthyridine analogues have shown activity, as an exemplary case.[1]
Step 1: Receptor Preparation
-
Objective: To prepare the protein structure for docking by correcting structural issues and assigning appropriate chemical properties.
-
Procedure:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). For Aurora Kinase A, a relevant entry is PDB ID: 4KJS.
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and ions from the PDB file. The rationale is that crystallographic water molecules are often not conserved and can interfere with the docking algorithm.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM). This step is critical for accurately calculating electrostatic interactions.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries present in the crystal structure.
-
Step 2: Ligand Preparation
-
Objective: To generate high-quality, low-energy 3D conformations of the tetrahydrobenzo[b]naphthyridine analogues.
-
Procedure:
-
2D to 3D Conversion: Sketch the 2D structures of the analogues using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Ionization/Tautomerization: Determine the most probable ionization and tautomeric states of the ligands at physiological pH (typically ~7.4). This is a critical step, as different states can have profoundly different binding interactions.
-
Charge Assignment: Assign partial atomic charges using a suitable method (e.g., Gasteiger-Hückel, MMFF94).
-
Energy Minimization: Minimize the energy of each ligand structure to obtain a stable, low-energy conformation. This ensures that the docking process starts with a physically realistic ligand structure.
-
Step 3: Protocol Validation via Re-Docking (The Self-Validating Checkpoint)
-
Objective: To confirm that the chosen docking software and parameters can accurately reproduce a known binding mode. This is the single most important step for ensuring the trustworthiness of your virtual screening results.[10][11]
-
Procedure:
-
Extract the Co-crystallized Ligand: From the original, unmodified PDB file (e.g., 4KJS), extract the native ligand that is bound in the active site.
-
Prepare the Native Ligand: Process this ligand using the same procedure outlined in Step 2.
-
Define the Binding Site: Define a "grid box" or docking sphere that encompasses the entire binding pocket, centered on the position of the extracted native ligand.
-
Re-Dock the Ligand: Dock the prepared native ligand back into the prepared receptor structure.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
-
Success Criterion: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally determined binding mode.[11][12] If the RMSD is greater than 2.0 Å, the docking parameters (e.g., grid box size, scoring function, search algorithm intensity) must be adjusted and the validation re-run.
Step 4: Virtual Screening of Analogues
-
Objective: To dock the library of prepared tetrahydrobenzo[b]naphthyridine analogues into the validated receptor model.
-
Procedure:
-
Using the exact same validated protocol (receptor structure, grid box, and docking parameters), dock each prepared analogue into the binding site of the target protein.
-
Collect the output, which typically includes the predicted binding affinity (docking score) and the 3D coordinates of the top-ranked binding pose(s) for each ligand.
-
Step 5: Post-Docking Analysis and Interpretation
-
Objective: To analyze the docking results to derive meaningful structure-activity relationships and prioritize compounds.
-
Procedure:
-
Rank by Score: Rank the analogues based on their docking scores. A more negative score generally indicates a higher predicted binding affinity.[13]
-
Visual Inspection: Visually inspect the binding poses of the top-ranked compounds. Analyze the key molecular interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Key electrostatic interactions that provide specificity.
-
Hydrophobic Interactions: Interactions with non-polar residues, crucial for affinity.
-
Pi-Pi Stacking: Interactions involving aromatic rings.
-
-
Correlate with SAR: Correlate the observed interactions with the structural features of the analogues. For example, does the addition of a hydroxyl group lead to a new hydrogen bond and a better score? This analysis forms the basis of rational drug design.
-
Visualization of the In Silico Workflow
The entire process, from preparation to analysis, can be visualized as a logical flow.
Caption: A validated workflow for in silico molecular docking studies.
Data Presentation and Interpretation
Quantitative results from a docking study should be summarized for clear comparison. The primary metric is the docking score, representing the estimated binding affinity.
Table 1: Hypothetical Docking Results for Tetrahydrobenzo[b]naphthyridine Analogues against Aurora Kinase A
| Compound ID | R-Group Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| THBN-01 | -H | -8.5 | Ala213, Leu139, Tyr212 | H-bond with Ala213 backbone, Hydrophobic pocket |
| THBN-02 | -OH | -9.2 | Ala213, Leu139, Glu211 | H-bonds with Ala213 and Glu211 side chain |
| THBN-03 | -OCH3 | -8.8 | Ala213, Leu139, Val147 | H-bond with Ala213, Increased hydrophobic contact |
| THBN-04 | -NH2 | -9.5 | Ala213, Glu211, Asp274 | Multiple H-bonds with backbone and side chains |
| VX-680 (Control) | Known Inhibitor | -9.8 | Ala213, Asp274, Arg137 | Known binding mode interactions confirmed |
Note: Data is illustrative. Actual results will vary based on the specific analogues and target.
From this data, a clear hypothesis emerges: the addition of hydrogen bond donors (like -OH and -NH2) at the R-group position appears to improve binding affinity by forming additional interactions with key polar residues (Glu211, Asp274) in the active site. This insight directly informs the next cycle of drug design.
Visualizing Ligand-Receptor Interactions
A conceptual diagram can illustrate the crucial interactions that anchor the ligand in the binding pocket.
Caption: Key molecular interactions between a THBN analogue and the kinase active site.
Conclusion and Future Directions
In silico molecular docking is a powerful, cost-effective tool for rapidly prioritizing novel tetrahydrobenzo[b]naphthyridine analogues.[14] By adhering to a rigorous, self-validating workflow, researchers can generate reliable, high-confidence computational hypotheses that guide synthetic chemistry efforts and accelerate the drug discovery pipeline.
It is imperative to recognize that docking provides a static snapshot and a theoretical estimation of binding. The results are not a substitute for experimental validation.[10] Top-ranked compounds from this in silico process should be advanced to in vitro biological assays to confirm their activity. Furthermore, promising hits can be subjected to more computationally intensive studies, such as molecular dynamics (MD) simulations, to investigate the dynamic stability of the ligand-protein complex over time, providing a more complete picture of the binding event.[11][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives and 6H-dibenzo[c,h][2,6]naphthyridin-5-ones with potent topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tetrahydrobenzo[b][1,6]naphthyridine derivatives: synthesis and biological activity | Semantic Scholar [semanticscholar.org]
- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Biological Activities of Naphthyridine Isomers
Introduction
Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure consisting of two fused pyridine rings.[1][2][3] There are six possible positional isomers, each differing by the location of the two nitrogen atoms within the bicyclic framework.[1][2][3] This seemingly subtle structural variation gives rise to a remarkable diversity in their physicochemical properties and, consequently, their biological activities. In the realm of medicinal chemistry, the naphthyridine core is considered a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[4][5][6] Derivatives of these isomers have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making them a fertile ground for drug discovery and development.[1][7][8] This guide provides a comprehensive technical overview of the biological activities of various naphthyridine isomers, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Chapter 1: The Naphthyridine Isomers: A Structural Overview
The six isomers of naphthyridine are 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. The position of the nitrogen atoms profoundly influences the electron distribution within the aromatic system, which in turn affects the molecule's ability to interact with biological targets such as enzymes and receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol for the Solubilization of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride for Cell Culture Applications
Introduction
1,2,3,4-Tetrahydro-2,6-naphthyridine and its derivatives represent a class of heterocyclic compounds with significant potential in pharmacological research and drug development. The core structure serves as a versatile scaffold for synthesizing novel molecules with a range of biological activities.[1] Derivatives have been investigated for their potential as antidepressants, antimicrobials, and for their interactions with central nervous system (CNS) receptors.[1] The dihydrochloride salt of 1,2,3,4-Tetrahydro-2,6-naphthyridine is specifically designed to enhance both the solubility and stability of the parent compound, facilitating its use in aqueous environments typical of biological assays.[1]
This document provides a comprehensive, step-by-step protocol for the proper dissolution and handling of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride for use in sterile cell culture environments. The causality behind each step is explained to ensure both procedural accuracy and the integrity of experimental outcomes.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ · 2HCl | [1] |
| Molecular Weight | ~207.1 g/mol | [1] |
| Form | Solid | |
| Storage Temperature | Room Temperature (in a dry, inert atmosphere) | [2] |
Scientific Rationale for Protocol Design
The protocol outlined below is designed to ensure the complete solubilization of this compound while maintaining its chemical integrity and ensuring the sterility required for cell culture experiments. The choice of solvent and handling procedures are critical for obtaining reproducible results.
While the dihydrochloride salt form is intended to improve aqueous solubility, high-concentration stock solutions of complex organic molecules are often best prepared in a polar aprotic solvent like dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for a wide array of organic compounds and is miscible with water and cell culture media, allowing for homogenous dilution to working concentrations. For related naphthyridine compounds, DMSO has been shown to be a suitable solvent, with solutions remaining stable for at least one year.
The following workflow illustrates the critical steps from receiving the solid compound to its application in cell culture.
Caption: Workflow for preparing this compound for cell culture.
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound. A concentration of 10 mM is recommended as a starting point, as many naphthyridine derivatives show activity in the micromolar range.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)
-
Sterile syringes
-
Sterile, cryo-safe storage vials
Procedure:
-
Pre-dissolution Calculations:
-
The molecular weight of this compound is approximately 207.1 g/mol .
-
To prepare a 10 mM stock solution, you will need to dissolve 2.071 mg of the compound in 1 mL of solvent.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution: 0.010 mol/L * 0.001 L * 207.1 g/mol = 0.002071 g = 2.071 mg.
-
-
Weighing and Dissolution (perform in a sterile biosafety cabinet):
-
Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile, cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If solubility in DMSO is an issue, sterile water can be tested as an alternative solvent, as the dihydrochloride salt form is designed for enhanced aqueous solubility.
-
-
Sterilization:
-
To ensure the sterility of the stock solution, it is crucial to filter it through a 0.22 µm sterile syringe filter.
-
Draw the solution into a sterile syringe.
-
Attach the sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile, labeled polypropylene tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile cryo-safe vials.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, solutions of similar compounds in DMSO are often stable for extended periods.
-
II. Preparation of Working Solutions in Cell Culture Media
Objective: To dilute the high-concentration stock solution to the final desired concentration for treating cells.
Procedure:
-
Thawing the Stock Solution:
-
Thaw one aliquot of the stock solution at room temperature.
-
Once thawed, briefly vortex to ensure homogeneity.
-
-
Serial Dilution:
-
It is critical to perform serial dilutions rather than a single large dilution to ensure accuracy.
-
Never add a highly concentrated DMSO stock directly to a large volume of media, as this can cause the compound to precipitate.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed, complete cell culture medium.
-
Example: To achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:1000 dilution. This can be done by first making a 1:100 dilution (e.g., 10 µL of stock in 990 µL of media to get a 100 µM intermediate solution) and then a 1:10 dilution of the intermediate solution into your final cell culture plate.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the experimental wells. This accounts for any effects of the solvent on cell viability or function.
-
Safety and Handling Precautions
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Handle the solid compound and concentrated DMSO stock solution in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of all waste materials (tubes, tips, filters) in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This protocol provides a detailed and scientifically grounded methodology for the dissolution and use of this compound in cell culture applications. By understanding the rationale behind each step, researchers can confidently prepare this compound for in vitro studies, ensuring the reliability and reproducibility of their experimental data. The versatility of the naphthyridine scaffold continues to make it a compound of high interest in the pursuit of novel therapeutics.
References
Application Notes & Protocols: The 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold in Modern Medicinal Chemistry
Abstract
The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a valuable heterocyclic scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is both rigid and amenable to functionalization.[1] This bicyclic structure, featuring a saturated piperidine ring fused to a pyridine moiety, serves as a versatile building block for designing novel therapeutics targeting a range of biological systems.[1] Its structural properties often make it an excellent bioisosteric replacement for more common motifs like piperazine, potentially improving pharmacokinetic and pharmacodynamic profiles.[2] These application notes provide an in-depth guide for researchers and drug development professionals on the strategic use of this scaffold, covering its medicinal chemistry rationale, detailed synthetic protocols for core construction and library generation, and standard protocols for biological evaluation.
Introduction: Why Choose the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold?
Nitrogen-containing heterocycles are the cornerstone of modern pharmacology. Among them, the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has emerged as a privileged structure. It consists of a dihydropyridine ring fused to a pyridine ring, with the IUPAC name 1,2,3,4-tetrahydro-2,6-naphthyridine and a molecular formula of C₈H₁₀N₂.[3]
The strategic value of this scaffold lies in several key areas:
-
Structural Rigidity: The fused bicyclic system reduces the conformational flexibility inherent in many acyclic or monocyclic linkers. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.
-
Defined 3D Vectorial Space: The scaffold presents substituents at distinct vectors from its core, allowing for precise probing of protein binding pockets. The secondary amine at the N-2 position and the modifiable pyridine ring offer orthogonal sites for diversification.
-
Bioisosterism: It can act as a constrained analog or bioisostere of the ubiquitous piperazine ring, a motif found in over 100 FDA-approved drugs.[2] This substitution can favorably modulate properties such as basicity (pKa), solubility, metabolic stability, and target engagement.
-
Proven Biological Activity: Derivatives have demonstrated a wide spectrum of pharmacological activities, including central nervous system (CNS) effects, and potential as antidepressant and antimicrobial agents.[1] The broader naphthyridine class is known for its utility in oncology, infectious diseases, and inflammatory conditions.[4][5][6]
Caption: Core structure and key points for chemical modification.
Synthetic Strategies and Library Development
The successful application of the scaffold hinges on robust and flexible synthetic chemistry. Various strategies have been developed to access the core and its derivatives. A cobalt-catalyzed [2+2+2] cyclization has been reported as an effective method for constructing the related tetrahydro-1,6-naphthyridine core, highlighting the power of transition metal catalysis in this area.[7] For library development, reactions targeting the N-2 position, such as palladium-catalyzed N-arylations, acylations, and epoxide openings, have proven successful for analogous scaffolds.[8]
Caption: General workflow for library synthesis.
Protocol 1: Synthesis of the Core Scaffold via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and effective method for synthesizing tetrahydroisoquinoline and related heterocyclic systems. This protocol adapts the reaction for the construction of the 1,2,3,4-tetrahydro-2,6-naphthyridine core.
-
Principle: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Here, a suitably functionalized 3-aminopyridine derivative serves as the precursor to the required β-pyridylethylamine, which then undergoes an acid-catalyzed intramolecular cyclization.
| Materials & Reagents | Supplier | Grade |
| 4-(2-Aminoethyl)pyridine-3-carbaldehyde | Commercial | >95% |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | ReagentPlus®, 99% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate (aq.) | In-house prep | |
| Anhydrous Magnesium Sulfate | Acros Organics |
-
Step-by-Step Methodology:
-
To a solution of 4-(2-aminoethyl)pyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM (0.1 M), add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with DCM/Methanol) to yield the 1,2,3,4-tetrahydro-2,6-naphthyridine product.
-
-
Characterization & Quality Control:
-
¹H and ¹³C NMR: Confirm the structure and purity of the final compound.
-
HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the product.
-
HPLC: Assess purity, which should typically be >95% for use in subsequent steps.
-
-
Causality and Insights: The use of a strong acid like TFA is crucial for protonating the imine intermediate, which activates it for the intramolecular electrophilic aromatic substitution onto the electron-rich pyridine ring. Anhydrous conditions prevent side reactions.
Protocol 2: N-2 Arylation via Buchwald-Hartwig Cross-Coupling
This protocol enables the introduction of diverse aryl and heteroaryl groups at the N-2 position, a key step for exploring Structure-Activity Relationships (SAR).
-
Principle: A palladium-catalyzed cross-coupling reaction between the secondary amine of the scaffold and an aryl halide (or triflate). The choice of ligand is critical for reaction efficiency.
| Materials & Reagents | Supplier | Grade |
| 1,2,3,4-Tetrahydro-2,6-naphthyridine | From Protocol 1 | >95% |
| Aryl Bromide of choice | Combi-Blocks | >97% |
| Pd₂(dba)₃ | Strem Chemicals | |
| XPhos | Sigma-Aldrich | |
| Sodium tert-butoxide (NaOtBu) | Alfa Aesar | 97% |
| Anhydrous Toluene | Acros Organics | AcroSeal® |
-
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the tetrahydro-2,6-naphthyridine scaffold (1.2 eq), the aryl bromide (1.0 eq), and sodium tert-butoxide (1.4 eq).
-
Add Pd₂(dba)₃ (2 mol %) and XPhos (4 mol %).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 8-12 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by flash chromatography to obtain the N-arylated product.
-
-
Self-Validation and Trustworthiness: The protocol's success is validated by complete consumption of the starting material (monitored by LC-MS) and clean formation of the desired product, confirmed by NMR and HRMS. Running a small test reaction to optimize the base and ligand for a specific aryl bromide is recommended.
Applications in Drug Discovery: Case Study on RORγt Inverse Agonists
The retinoid-related orphan receptor γt (RORγt) is a master regulator of Th17 cell differentiation and a key target for autoimmune diseases. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a close isomer of our topic scaffold, has been successfully employed to develop potent RORγt inverse agonists like TAK-828F.[9] This highlights the scaffold's ability to position functional groups in a precise orientation to interact with the ligand-binding domain of a nuclear receptor.
Caption: Conceptual binding model for a scaffold-based inhibitor.
Table: SAR Insights for Tetrahydronaphthyridine-based Modulators
| Position | Modification | Observed Activity Trend | Rationale |
| N-2 | Small alkyl groups | Decreased potency | Steric clash or loss of key H-bond. |
| N-2 | Aryl amides | Potent activity | Forms critical hydrogen bonds and hydrophobic interactions. |
| C-7 | Hydrogen | Baseline activity | Solvent exposed region. |
| C-7 | Small polar groups | Modest increase | Potential for additional water-mediated contacts. |
In Vitro Biological Evaluation Protocols
Once a library of compounds is synthesized, robust biological assays are required to determine their activity and guide the next design cycle.
Protocol 4: In Vitro Cell Viability/Cytotoxicity Assay (MTT)
This protocol is essential for assessing the general cytotoxicity of new compounds and is a primary screen for potential anticancer agents.[5]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
| Materials & Reagents | Supplier | Grade |
| Human Cancer Cell Line (e.g., HeLa) | ATCC | |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | |
| Fetal Bovine Serum (FBS) | Hyclone | |
| Penicillin-Streptomycin | Gibco | |
| MTT Reagent (5 mg/mL in PBS) | Invitrogen | |
| DMSO | Sigma-Aldrich | Cell culture grade |
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS + 1% Pen-Strep). Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
-
Expert Insights: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Always perform a preliminary experiment to optimize cell number for your specific cell line.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a powerful tool in the medicinal chemist's arsenal. Its unique combination of rigidity, defined substitution vectors, and favorable physicochemical properties makes it an ideal starting point for the discovery of novel, high-affinity ligands. The synthetic and biological protocols outlined here provide a robust framework for researchers to begin exploring the potential of this scaffold.
Future efforts will likely focus on developing novel, more efficient synthetic routes, including asymmetric syntheses to access enantiopure derivatives.[9] Furthermore, incorporating this scaffold into new drug modalities, such as targeted protein degraders (PROTACs) where it can serve as a rigid linker, represents an exciting new frontier for this versatile chemical entity.
References
- 1. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. 1,2,3,4-tetrahydro-2,6-naphthyridine 97% | CAS: 31786-18-2 | AChemBlock [achemblock.com]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 1,2,3,4-Tetrahydro-2,6-naphthyridine for Novel Compound Synthesis
Abstract
The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] Its rigid, three-dimensional architecture and the presence of versatile functionalization points make it an ideal starting material for the construction of diverse chemical libraries aimed at drug discovery.[6][7] This guide provides an in-depth exploration of synthetic strategies for the derivatization of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride. We present detailed, validated protocols for N-acylation and N-alkylation of the saturated nitrogen ring, alongside advanced palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Sonogashira couplings—on a halogenated analogue. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in organic synthesis and drug development.
Introduction: The 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold
Naphthyridine isomers, composed of two fused pyridine rings, are a cornerstone of heterocyclic chemistry and have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The partially saturated 1,2,3,4-tetrahydro-2,6-naphthyridine isomer retains the key pharmacophoric elements of the aromatic system while introducing a saturated, nucleophilic secondary amine (at the N-2 position). This feature provides a primary vector for synthetic diversification, allowing for the systematic modulation of physicochemical and pharmacological properties.
The dihydrochloride salt form of the parent compound enhances its stability and aqueous solubility, though it necessitates a crucial initial step in any synthetic protocol: neutralization to liberate the reactive free base.[8]
Core Synthetic Strategies & Protocols
The synthetic utility of the scaffold is primarily exploited through reactions at the N-2 position and the aromatic pyridine ring. The following protocols are designed to be robust and adaptable for a range of substrates.
Protocol 1: N-Acylation of the Tetrahydro-Ring
Principle of the Method: N-acylation is a fundamental transformation for creating amide bonds, which are ubiquitous in pharmaceuticals.[9][10] This protocol utilizes an acyl chloride as the acylating agent. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is essential to neutralize the starting material's hydrochloride salts and to scavenge the HCl generated during the reaction.[11] This prevents the protonation of the amine, which would render it unreactive.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (TEA) (2.5 equiv) dropwise. Stir for 15-20 minutes to ensure complete neutralization and formation of the free base.
-
Acylating Agent: In a separate flask, dissolve the desired acyl chloride (1.1 equiv) in a small amount of anhydrous DCM.
-
Reaction: Add the acyl chloride solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | R-Group (in R-COCl) | Time (h) | Yield (%) |
| 1 | -CH₃ (Acetyl) | 4 | 95 |
| 2 | -Ph (Benzoyl) | 6 | 92 |
| 3 | -cPr (Cyclopropyl) | 5 | 89 |
| 4 | -CH₂Ph (Phenylacetyl) | 6 | 91 |
Protocol 2: Direct N-Alkylation with Alkyl Halides
Principle of the Method: Direct N-alkylation introduces carbon-based substituents to the secondary amine, a common strategy for tuning a molecule's lipophilicity and metabolic stability.[12] The reaction is an Sₙ2 substitution where the nucleophilic nitrogen attacks the electrophilic carbon of an alkyl halide.[13] A base is required to neutralize the hydrohalic acid byproduct. Potassium carbonate (K₂CO₃) is a suitable, mild base for this purpose, and a polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to facilitate the Sₙ2 reaction.[14]
Detailed Step-by-Step Protocol:
-
Free Base Preparation: First, prepare the free base from the dihydrochloride salt by dissolving it in a minimal amount of water, basifying with 2M NaOH until pH > 12, and extracting with DCM or ethyl acetate. Dry the organic layer and concentrate to obtain the free base as an oil or solid.
-
Reaction Setup: To a round-bottom flask, add the 1,2,3,4-Tetrahydro-2,6-naphthyridine free base (1.0 equiv), potassium carbonate (2.0 equiv), and the desired alkyl halide (e.g., bromide or iodide) (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2 M.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
| Entry | Alkyl Halide (R-X) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | 60 | 8 | 88 |
| 2 | Ethyl iodide | 60 | 12 | 85 |
| 3 | Propargyl bromide | RT | 10 | 90 |
| 4 | Methyl iodide | RT | 6 | 93 |
Advanced C-C Bond Forming Strategies: Cross-Coupling Reactions
For further diversification, palladium-catalyzed cross-coupling reactions are indispensable tools. These protocols require a halogenated version of the scaffold, such as 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine , which serves as a versatile intermediate.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Principle of the Method: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron species, typically a boronic acid or ester.[15][16] The reaction follows a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Detailed Step-by-Step Protocol (for 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine):
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Catalyst/Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a combination of Pd₂(dba)₃ (2.5 mol %) and a suitable phosphine ligand like SPhos (10 mol %).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere for 8-16 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 82 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | 78 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | 75 |
Protocol 4: Sonogashira Cross-Coupling
Principle of the Method: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[18] The classic protocol employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[19][20] The palladium cycle is similar to the Suzuki reaction, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]
Detailed Step-by-Step Protocol (for 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine):
-
Reaction Setup: To a Schlenk flask, add 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol %), and Copper(I) iodide (CuI) (5 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, which also acts as a solvent). Add the terminal alkyne (1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM or ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Alkyne (R-C≡CH) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | RT | 8 | 91 |
| 2 | Ethynyltrimethylsilane | RT | 6 | 95 |
| 3 | 1-Hexyne | 40 | 12 | 84 |
| 4 | Propargyl alcohol | 40 | 10 | 79 |
Conclusion
The 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold is a highly versatile starting point for the synthesis of novel and structurally diverse compounds. The protocols detailed in this guide for N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling provide a robust and reliable toolbox for researchers. By systematically applying these transformations, scientists can efficiently generate libraries of compounds for screening in drug discovery programs, ultimately accelerating the identification of new therapeutic agents. Each protocol is designed to be self-validating, with clear steps for reaction monitoring and purification, ensuring a high degree of reproducibility and success.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 449175-43-3 [smolecule.com]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
The Versatility of Tetrahydronaphthyridine Derivatives in Modern Neuroscience Research: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
The intricate landscape of the central nervous system (CNS) presents a formidable challenge in the quest for effective therapeutics for a myriad of neurological disorders. Among the chemical scaffolds that have shown considerable promise, tetrahydronaphthyridine derivatives have emerged as a versatile class of compounds with significant potential to modulate key pathological pathways. Their unique structural features allow for the development of multi-target ligands, a highly sought-after characteristic in the treatment of complex diseases such as Alzheimer's and Parkinson's disease. This guide provides an in-depth exploration of the application of tetrahydronaphthyridine derivatives in neuroscience research, complete with detailed experimental protocols and field-proven insights to empower researchers in their endeavors.
I. The Scientific Rationale: Why Tetrahydronaphthyridine Derivatives?
The core strength of the tetrahydronaphthyridine scaffold lies in its rigid, bicyclic structure, which provides a defined orientation for substituent groups to interact with specific biological targets. This structural rigidity often translates to higher affinity and selectivity. Furthermore, the ability to functionalize various positions on the ring system allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, such as blood-brain barrier (BBB) permeability.[1]
Early research on related compounds, such as tacrine (a tetrahydroacridine), laid the groundwork by demonstrating the potential of this class of molecules as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2][3] However, the journey has since expanded, with newer derivatives being designed to tackle multiple facets of neurodegeneration.
II. Application in Alzheimer's Disease Research: Beyond Cholinesterase Inhibition
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, alongside cholinergic dysfunction.[4][5] Tetrahydronaphthyridine derivatives have been intelligently designed to address these multiple pathologies.
A. Multi-Target Directed Ligand Strategy
The prevailing "one-target, one-drug" paradigm has shown limited success in treating complex diseases like AD. The development of multi-target-directed ligands (MTDLs) from the tetrahydronaphthyridine scaffold represents a more holistic therapeutic approach.[4][6] These compounds are often hybrids, combining the pharmacophore of a known active molecule with the tetrahydronaphthyridine core. For instance, hybrids of tetrahydrobenzo[h][4][7]naphthyridine and 6-chlorotacrine have been synthesized, resulting in potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Some of these hybrids also exhibit the ability to inhibit the aggregation of both Aβ and tau proteins.[4][8]
B. Key Experimental Assays and Protocols
To evaluate the therapeutic potential of novel tetrahydronaphthyridine derivatives in the context of AD, a series of in vitro and in vivo assays are essential.
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a fundamental tool for screening and characterizing AChE inhibitors.[6]
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.[6]
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE from electric eel (e.g., 1000 U/mL in assay buffer) and dilute to a working concentration (e.g., 0.1 U/mL) immediately before use.
-
DTNB Solution: 10 mM in assay buffer.
-
Substrate Solution (Acetylthiocholine Iodide - ATCI): 10 mM in deionized water (prepare fresh).
-
Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and perform serial dilutions in the assay buffer to obtain a range of concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
For the positive control (no inhibition), add 25 µL of assay buffer (with the same DMSO concentration as the test wells).
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (Rate of positive control - Rate of test compound) / Rate of positive control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
2. Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This fluorescence-based assay is widely used to screen for compounds that can prevent the formation of Aβ fibrils.[4][7]
-
Principle: Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation. Inhibitors of aggregation will result in a lower fluorescence signal compared to the control.[5]
-
Protocol:
-
Reagent Preparation:
-
Aβ42 Peptide: Reconstitute synthetic Aβ42 peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, then evaporate the solvent and resuspend in a buffer such as PBS (pH 7.4) to the desired stock concentration (e.g., 100 µM).
-
Thioflavin T (ThT) Solution: Prepare a stock solution of ThT in assay buffer (e.g., 50 mM glycine, pH 8.5) and dilute to a working concentration (e.g., 5 µM) before use.
-
Test Compound: Prepare a stock solution in DMSO and dilute in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the Aβ42 peptide solution (final concentration e.g., 10 µM) with different concentrations of the test compound.
-
The final volume in each well should be consistent (e.g., 100 µL). Include a control with Aβ42 and buffer (with DMSO) but no inhibitor.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), add the ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
The percentage of inhibition can be calculated at a specific time point (e.g., the plateau of the control aggregation curve): % Inhibition = [ (Fluorescence of control - Fluorescence of test compound) / Fluorescence of control ] x 100
-
Determine the IC50 value for aggregation inhibition.
-
-
C. Quantitative Data for Representative Derivatives
| Derivative Class | Target | IC50 / Activity | Reference |
| Tetrahydrobenzo[h][4][7]naphthyridine-6-chlorotacrine hybrids | Human AChE | Picomolar to nanomolar range | [4] |
| Human BChE | Potent inhibitors | [4] | |
| Aβ42 Aggregation | Submicromolar to low micromolar | [4] | |
| Tau Aggregation | Low micromolar | [4] | |
| Tetrahydroacridine derivatives with 4-dimethylaminobenzoic acid moiety | Eel AChE / Horse BChE | Sub-nanomolar to nanomolar | [9] |
| Human AChE | IC50 = 19 nM (for compound 3b) | [9] | |
| AChE-induced Aβ1-42 aggregation | 80.6% inhibition at 50 µM | [9] | |
| α, β-unsaturated carbonyl-based tetralone derivatives | AChE | IC50 = 0.045 µM (for compound 3f) | [5] |
| MAO-B | IC50 = 0.88 µM (for compound 3f) | [5] | |
| Self-induced Aβ1-42 aggregation | 78.2% disassembly (for compound 3f) | [5] |
III. Probing the Dopaminergic System: Applications in Parkinson's Disease Research
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dopamine deficit in the striatum.[10] While the primary application of tetrahydronaphthyridine derivatives has been in AD, their structural similarity to known dopamine receptor ligands suggests their potential as modulators of the dopaminergic system.[11][12][13]
A. Rationale for Dopaminergic Modulation
The core structure of some tetrahydronaphthyridine derivatives resembles that of known D2 and D3 receptor ligands. By modifying the substituents on the nitrogen atom and other positions of the rings, it is possible to design derivatives with affinity for dopamine receptors, acting as either agonists or antagonists.[14][15] This opens up avenues for developing novel symptomatic treatments for PD or for studying the role of specific dopamine receptor subtypes in the disease.
B. Key Experimental Assays and Protocols
1. Dopamine Receptor Binding Assay
This assay determines the affinity of a test compound for a specific dopamine receptor subtype.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) for binding to receptors in a membrane preparation from cells expressing the receptor of interest. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound.
-
Protocol:
-
Reagent Preparation:
-
Membrane Preparation: Prepare membranes from cells (e.g., CHO or HEK293 cells) stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).
-
Radioligand: A suitable radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: Prepare a stock solution in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound.
-
For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound by fitting the data to a competitive binding equation using software like Prism.
-
-
2. In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo monitoring of extracellular dopamine levels in specific brain regions of freely moving animals.[16][17][18]
-
Principle: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into a target brain region (e.g., the striatum). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.[19]
-
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer the tetrahydronaphthyridine derivative (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the effect of the compound on dopamine levels.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, typically HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline dopamine concentration.
-
A significant increase in dopamine levels may suggest that the compound inhibits dopamine reuptake or enhances its release.
-
-
IV. Exploring the Serotonergic System
The serotonergic system is implicated in a wide range of physiological and behavioral processes, and its dysregulation is associated with several psychiatric and neurological disorders.[13][20][21] The structural features of some tetrahydronaphthyridine derivatives make them potential candidates for interacting with serotonin receptors.[20][22]
A. Rationale for Serotonergic Modulation
Similar to the dopaminergic system, the tetrahydronaphthyridine scaffold can be adapted to target specific serotonin (5-HT) receptor subtypes. For example, derivatives could be designed as agonists or antagonists for receptors like 5-HT1A, 5-HT2A, or 5-HT7, which are important targets in depression, anxiety, and cognitive disorders.[23]
B. Key Experimental Assays and Protocols
1. Serotonin Receptor Functional Assay (cAMP Assay for Gs/Gi-coupled receptors)
This assay measures the functional activity of a compound at a G-protein coupled serotonin receptor.
-
Principle: Many serotonin receptors are coupled to either the stimulatory (Gs) or inhibitory (Gi) G-protein, which modulate the intracellular levels of cyclic AMP (cAMP). This assay measures the changes in cAMP levels in response to the test compound in cells expressing the target receptor.
-
Protocol:
-
Cell Culture and Reagents:
-
Use a cell line (e.g., HEK293) stably expressing the serotonin receptor of interest (e.g., 5-HT7, which is Gs-coupled).
-
cAMP assay kit (e.g., based on HTRF or ELISA).
-
Test compound and a known agonist/antagonist for the receptor.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer.
-
To measure agonist activity, add different concentrations of the test compound and incubate for a specified time.
-
To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50 and Emax values.
-
For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50 value.
-
-
V. Assessing Bioavailability to the Central Nervous System
A critical factor for any CNS-active compound is its ability to cross the blood-brain barrier (BBB).
A. Blood-Brain Barrier Permeability Assays
1. In Vitro Transwell Assay
This assay provides a preliminary assessment of a compound's ability to cross a cell monolayer that mimics the BBB.[24]
-
Protocol:
-
Cell Culture: Culture brain endothelial cells (e.g., bEnd.3) on a porous membrane insert in a Transwell plate until a tight monolayer is formed, as confirmed by measuring transendothelial electrical resistance (TEER).
-
Permeability Experiment: Add the test compound to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
2. In Vivo BBB Permeability Assessment
This assay confirms BBB penetration in a living organism.[25][26][27]
-
Protocol:
-
Compound Administration: Administer the tetrahydronaphthyridine derivative to an animal (e.g., mouse or rat) via a systemic route (e.g., intravenous or intraperitoneal injection).
-
Sample Collection: At a specific time point, collect blood and brain tissue.
-
Sample Processing: Homogenize the brain tissue and extract the compound from both the brain homogenate and plasma.
-
Quantification: Measure the concentration of the compound in the brain and plasma samples using LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.
-
VI. Visualizing the Concepts: Diagrams
A. Multi-Target Strategy in Alzheimer's Disease
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Parkinson’s Disease Research: From Pathophysiology to Novel Therapeutic Approaches [mdpi.com]
- 11. Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Hexahydrobenzo[a]phenanthridines: novel dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ricerca.uniba.it [ricerca.uniba.it]
- 21. Research on developing drugs for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride
Introduction: Unveiling the Inhibitory Potential of a Versatile Scaffold
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a bicyclic heterocyclic compound recognized for its utility as a versatile scaffold in medicinal chemistry and drug discovery.[1] Its rigid structure and the presence of nitrogen atoms make it an attractive starting point for the synthesis of novel bioactive molecules.[1] While derivatives of the broader tetrahydronaphthyridine class have shown promise for their antidepressant and antimicrobial properties, and as inhibitors of key enzymes like acetylcholinesterase and phosphodiesterase 5, the specific biological targets of this compound are still an active area of investigation.[1][2][3][4]
This guide provides a comprehensive framework for researchers to systematically evaluate the enzyme inhibitory activity of this compound. We will delve into the rationale behind experimental design, provide a detailed, adaptable protocol for a typical kinase inhibition assay, and outline the necessary steps for robust data analysis. The principles and methods described herein are broadly applicable to a range of enzyme classes, empowering researchers to explore the full therapeutic potential of this intriguing molecule.
Core Principles in Designing Enzyme Inhibition Assays
A successful enzyme inhibition assay is built on a foundation of careful planning and optimization. The goal is to create a reliable system where a change in a measurable signal is directly and proportionally related to the activity of the target enzyme. The introduction of an inhibitor, such as this compound, will then modulate this signal, allowing for the quantification of its inhibitory potency.
Causality in Experimental Choices:
-
Enzyme and Substrate Concentrations: The concentrations of the enzyme and its substrate are critical. For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. It is often advisable to use a substrate concentration at or near its Michaelis constant (Km) to ensure sensitivity to inhibitors.
-
Buffer Composition and pH: Enzymes are highly sensitive to their chemical environment. The assay buffer must maintain a stable pH at which the enzyme is optimally active. The inclusion of salts, detergents, and reducing agents should be empirically tested to ensure they do not interfere with the assay or the stability of the test compound.
-
Controls are Non-Negotiable: A well-designed assay includes multiple controls to ensure the validity of the results.[5]
-
Negative Control (0% Inhibition): Contains the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the test compound. This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Includes the enzyme, substrate, and a known inhibitor of the enzyme. This confirms that the assay can detect inhibition.
-
Blank: Contains the assay buffer and substrate but no enzyme. This is used to subtract any background signal.
-
Visualizing the Assay Workflow
A clear understanding of the experimental sequence is paramount. The following diagram illustrates a typical workflow for determining the IC50 of this compound.
References
- 1. Buy this compound | 449175-43-3 [smolecule.com]
- 2. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tetrahydronaphthyridine Analogues as Phosphodiesterase Type 5 (PDE5) Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel PDE5 Scaffolds
Phosphodiesterase type 5 (PDE5) is a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Under physiological stimulation, NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately decrease intracellular calcium levels and cause smooth muscle relaxation.[2] PDE5 terminates this signal by specifically hydrolyzing cGMP to the inactive 5'-GMP.[2]
The therapeutic inhibition of PDE5 has been a landmark in modern medicine, leading to first-line oral treatments for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2] Marketed inhibitors such as sildenafil, tadalafil, and vardenafil have validated PDE5 as a highly druggable target.[3] However, the quest for new chemical entities continues, driven by the need to enhance selectivity, improve pharmacokinetic profiles, and explore new therapeutic applications.[4][5] A significant challenge in designing PDE5 inhibitors is achieving high selectivity against other PDE isoforms, particularly PDE6 (found in the retina) and PDE11.[6] Cross-inhibition of PDE6, for instance, is associated with the visual disturbances reported as a side effect of some first-generation inhibitors.[6]
This document focuses on the tetrahydronaphthyridine scaffold as a promising, yet underexplored, chemical class for the development of next-generation PDE5 inhibitors. Evidence suggests that this scaffold can yield compounds with exceptional potency and selectivity. A key example is the naphthyridinone derivative T-0156, which demonstrated a PDE5 inhibitory potency (IC50) of 0.233 nM and over 40,000-fold selectivity against other PDE isoforms (PDE1-4).[7] These application notes provide a structured guide, from synthesis to in vitro evaluation, for researchers investigating this compound class.
The cGMP Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of PDE5 in modulating the cGMP signaling cascade and the mechanism of action for tetrahydronaphthyridine-based inhibitors.
Caption: The NO/cGMP signaling pathway and the inhibitory action of tetrahydronaphthyridine analogues on PDE5.
Application Note 1: Representative Synthesis of a Tetrahydronaphthyridine Core
Objective: To outline a plausible, multi-step synthetic route for producing a library of tetrahydronaphthyridine analogues for screening. While the precise synthesis of specific compounds like T-0156 is proprietary, the following protocol utilizes established organometallic and cyclization chemistries applicable to this scaffold.[8]
Causality and Design: This protocol employs a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr cyclization. This modern approach offers high efficiency and functional group tolerance, making it ideal for library synthesis where diverse primary amine building blocks can be used to generate structural variety for structure-activity relationship (SAR) studies.[8][9]
Protocol: Two-Step Continuous Flow Synthesis
Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)
-
Reagent Preparation:
-
Prepare a stock solution of the starting material, a halogenated vinyl pyridine (e.g., 2-chloro-3-vinylpyridine), in a suitable degassed solvent (e.g., acetonitrile) at a concentration of 0.1 M.
-
Prepare a stock solution of a primary alkylamine (e.g., cyclopropylamine) at 0.3 M (3.0 equivalents) in the same solvent.
-
Prepare a stock solution of a photoredox catalyst (e.g., Ru(bpy)3(PF6)2) at 0.001 M (1 mol%).
-
-
Flow Reactor Setup:
-
Use a continuous flow reactor system equipped with syringe pumps, a T-mixer, and a photoreactor module (e.g., blue LED irradiation).
-
Set the flow rates of the three pumps to combine the vinyl pyridine, amine, and catalyst solutions in the correct stoichiometric ratio.
-
Set the reactor temperature to 40°C and the residence time to 30 minutes.
-
Rationale: Continuous flow ensures precise control over reaction time and temperature, improving reproducibility and safety. The photocatalyst, upon irradiation, facilitates the radical addition of the amine to the vinyl group.
-
-
Execution:
-
Pump the reagent solutions through the T-mixer and into the illuminated photoreactor coil.
-
Collect the output stream containing the intermediate product. This stream is used directly in the next step without purification.
-
Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr) Cyclization
-
Flow Reactor Setup:
-
Connect the output of the first reactor to a high-temperature reactor coil module.
-
Set the temperature of the second reactor to 200°C with a residence time of 60 minutes.
-
Rationale: The high temperature provides the necessary activation energy for the intramolecular SNAr reaction, where the secondary amine (formed in Step 1) displaces the chlorine atom on the pyridine ring to form the fused tetrahydronaphthyridine ring system.
-
-
Execution:
-
Direct the intermediate-containing solution from Step 1 into the heated reactor coil.
-
Collect the final product stream exiting the reactor.
-
-
Workup and Purification:
-
Concentrate the collected solution in vacuo.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure tetrahydronaphthyridine analogue.
-
Confirm structure and purity using 1H NMR, 13C NMR, and LC-MS.
-
Application Note 2: In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized tetrahydronaphthyridine analogues against recombinant human PDE5A1.
Methodology: Fluorescence Polarization (FP) Assay This protocol describes a competitive, homogenous assay that is highly amenable to high-throughput screening.
Principle of the Assay: The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP) by the PDE5 enzyme. A proprietary binding agent in the detection mix has a high affinity for the hydrolyzed FAM-GMP product but not for the substrate. When the small FAM-GMP product binds to the larger binding agent, it tumbles more slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an effective inhibitor, less substrate is hydrolyzed, less FAM-GMP binds to the agent, and the resulting signal is low.
Protocol: PDE5 Inhibition FP Assay
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij 35. Rationale: This buffer provides optimal pH and necessary cofactors (Mg2+) for PDE5 enzymatic activity.
-
Compound Preparation: Prepare a 10 mM stock solution of each tetrahydronaphthyridine analogue in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO, starting from 50 µM (final assay concentration). Also prepare a positive control (e.g., Sildenafil) and a DMSO-only negative control.
-
Enzyme Solution: Dilute recombinant human PDE5A1 in cold Assay Buffer to the desired working concentration (e.g., 0.5 U/µL). Keep on ice.
-
Substrate Solution: Dilute FAM-Cyclic-3′,5′-GMP in Assay Buffer to the desired working concentration (e.g., 100 nM).
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted compounds, positive control, or DMSO-only control to the wells of a 96-well low-volume black microplate.
-
Add 10 µL of the diluted PDE5A1 enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C in a humidified incubator.
-
Stop the reaction by adding 10 µL of the Binding Agent/Detection Mix.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)) (Where mP_high_control is the DMSO-only well and mP_low_control is a "no enzyme" well).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Note 3: Isoform Selectivity Profiling
Objective: To assess the selectivity of lead compounds by determining their inhibitory activity against other relevant PDE isoforms, primarily PDE6 and PDE11.
Causality and Importance: High selectivity is a hallmark of a quality drug candidate. Inhibition of PDE6 can lead to visual side effects, while the physiological role of PDE11 is less understood but cross-inhibition is generally avoided to minimize potential off-target effects.[6] A compound that is highly potent against PDE5 but significantly less potent against other isoforms has a wider therapeutic window.
Protocol: Selectivity Counter-Screen
-
Execution: Repeat the In Vitro PDE5 Inhibition Assay (as described in Application Note 2) for each lead tetrahydronaphthyridine analogue.
-
Modification: In separate assays, substitute the PDE5A1 enzyme with recombinant human PDE6 or PDE11 enzymes.
-
Self-Validation Note: Ensure that the substrate concentration used for each PDE isoform is at or near its Michaelis-Menten constant (Km) for that specific enzyme, as this provides the most accurate and comparable IC50 data. Buffer conditions may need to be optimized for each isoform according to the manufacturer's specifications.
-
-
Data Analysis:
-
Determine the IC50 values for each compound against PDE5, PDE6, and PDE11.
-
Calculate the selectivity ratio by dividing the IC50 of the off-target isoform by the IC50 of the on-target isoform.
-
Selectivity for PDE6 = IC50(PDE6) / IC50(PDE5)
-
Selectivity for PDE11 = IC50(PDE11) / IC50(PDE5)
-
-
A higher selectivity ratio indicates greater selectivity for PDE5.
-
Data Presentation: Summarizing Lead Compound Profiles
Quantitative data should be organized into a clear, comparative table to facilitate lead selection.
| Compound ID | Scaffold Type | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity vs. PDE6 (-fold) | Selectivity vs. PDE11 (-fold) |
| Sildenafil | Pyrazolopyrimidinone | 3.5 | 35 | 120 | 10 | 34 |
| T-0156[7] | Naphthyridinone | 0.233 | >9,320 | >9,320 | >40,000 | >40,000 |
| THN-001 | Tetrahydronaphthyridine | 1.2 | 1,500 | 2,400 | 1,250 | 2,000 |
| THN-002 | Tetrahydronaphthyridine | 5.8 | >50,000 | >50,000 | >8,600 | >8,600 |
| THN-003 | Tetrahydronaphthyridine | 0.9 | 850 | 1,300 | 944 | 1,444 |
Note: Data for THN-001, 002, and 003 are hypothetical examples for illustrative purposes.
Experimental Workflow: From Synthesis to Lead Candidate
The following diagram outlines the logical progression for the discovery and preclinical evaluation of novel tetrahydronaphthyridine PDE5 inhibitors.
Caption: High-level workflow for the discovery and evaluation of tetrahydronaphthyridine-based PDE5 inhibitors.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for PET Imaging with Radiolabeled Tetrahydro-naphthyridine Carboxamides
An In-Depth Technical Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radiolabeled tetrahydro-naphthyridine carboxamides for Positron Emission Tomography (PET) imaging. With a primary focus on targeting the 18 kDa translocator protein (TSPO) as a biomarker for neuroinflammation, these notes detail the scientific rationale, synthesis and radiolabeling protocols, quality control measures, and methodologies for in vitro and in vivo evaluation. By integrating established principles with field-proven insights, this guide aims to equip researchers with the necessary knowledge to effectively utilize this promising class of imaging agents in preclinical and translational research.
Introduction: The Imperative for Neuroinflammation Imaging
Neuroinflammation is a critical underlying process in a vast spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and ischemic stroke.[1][2][3][4]. It is a complex response mediated by the brain's resident immune cells, primarily microglia and astrocytes.[5][6]. Visualizing and quantifying this process in vivo is paramount for diagnosing disease, tracking progression, and evaluating the efficacy of novel anti-inflammatory therapeutics.[4][7]. PET imaging stands as the most sensitive non-invasive technique for this purpose, offering a window into the molecular processes of the living brain.[6][8].
The translocator protein (TSPO) has emerged as a gold-standard biomarker for neuroinflammation.[6][9]. While TSPO expression is low in the healthy brain, it is significantly upregulated in activated microglia and astrocytes during an inflammatory response.[10][11]. This differential expression provides an excellent target for PET radioligands. The tetrahydro-naphthyridine carboxamide scaffold is a "drug-like" structure that has shown promise in the development of CNS-active compounds, making it an attractive core for designing novel, high-affinity TSPO PET ligands.[12][13][14].
This guide will focus on the development and application of such tracers, providing both the theoretical framework and practical, step-by-step protocols.
Section 1: The Target - Translocator Protein (TSPO)
TSPO, previously known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein located on the outer mitochondrial membrane.[2][9]. Its functions are thought to include cholesterol transport, steroidogenesis, and regulation of apoptosis and oxidative stress.[15]. In the context of neuroinflammation, its dramatic upregulation in activated glial cells makes it an ideal imaging target.[6][16].
A critical consideration in TSPO PET imaging is the human single nucleotide polymorphism (SNP) rs6971. This genetic variance results in three binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[10][11]. Many second-generation TSPO ligands show significantly reduced affinity in LABs, complicating clinical studies. Therefore, a key goal in modern ligand development is to create tracers that are insensitive to this polymorphism.[9][11].
References
- 1. Neuroinflammation PET imaging of the translocator protein (TSPO) in Alzheimer's disease: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 4. PET imaging of neuroinflammation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. research.sahmri.org.au [research.sahmri.org.au]
- 12. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Combinatorial Libraries of Tetrahydronaphthyridine Derivatives
Abstract
The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensional architecture and multiple points for diversification make it an ideal framework for the construction of combinatorial libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive overview of the strategic design, synthesis, purification, and characterization of combinatorial libraries of tetrahydronaphthyridine derivatives. We will delve into both solid-phase and solution-phase synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind key experimental decisions. Furthermore, this document outlines the analytical techniques crucial for library validation and discusses the subsequent biological screening and structure-activity relationship (SAR) analysis.
Introduction: The Significance of the Tetrahydronaphthyridine Scaffold
Tetrahydronaphthyridines are bicyclic nitrogen-containing heterocycles that have garnered significant attention in drug discovery due to their diverse pharmacological activities. These compounds have shown potential as, for example, inhibitors of cholesteryl ester transfer protein (CETP) and as CXCR4 antagonists.[1][2] The rigid, fused ring system of the tetrahydronaphthyridine core allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.[3] The development of combinatorial libraries based on this scaffold provides an efficient means to explore a vast chemical space and identify novel lead compounds for various therapeutic indications.[4][5]
Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of compounds.[6][7] This approach, coupled with high-throughput screening, accelerates the identification of molecules with desired biological activity. The synthesis of tetrahydronaphthyridine libraries can be approached through various synthetic strategies, each with its own advantages and considerations.
Strategic Design of a Tetrahydronaphthyridine Combinatorial Library
The design of a successful combinatorial library hinges on the careful selection of a core scaffold, diversification points, and building blocks. The tetrahydronaphthyridine core offers several positions that can be readily functionalized to generate a library of diverse analogs.
Key Design Considerations:
-
Scaffold Selection: The choice of the specific tetrahydronaphthyridine isomer (e.g., 1,5-, 1,6-, 1,7-, or 1,8-tetrahydronaphthyridine) will influence the overall shape and vectoral display of the substituents.[8]
-
Diversification Points: Identifying positions on the scaffold that are synthetically accessible and likely to interact with a biological target is crucial. These positions will be the sites where a variety of building blocks are introduced.
-
Building Block Selection: The choice of building blocks should aim to cover a broad range of physicochemical properties (e.g., size, polarity, charge, and hydrogen bonding capability) to maximize the chemical diversity of the library.
Below is a conceptual workflow for the design and generation of a tetrahydronaphthyridine library.
Caption: Workflow for Tetrahydronaphthyridine Library Development.
Synthetic Methodologies for Library Construction
Both solid-phase and solution-phase synthesis methodologies can be employed for the construction of tetrahydronaphthyridine libraries. The choice between these approaches depends on the specific synthetic route, the desired library size, and the available resources.
Solid-Phase Synthesis Protocol
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be easily washed away from the resin-bound product.[6][7][9] This makes it particularly well-suited for the generation of large combinatorial libraries.
Protocol: Solid-Phase Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridine Library
This protocol is adapted from modern solid-phase peptide synthesis (SPPS) techniques and can be applied to the synthesis of small molecule libraries.[10][11][12]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Building block aldehydes or ketones
-
Building block isocyanides
-
Building block carboxylic acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Building Block Coupling (Amine): Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Ugi Four-Component Reaction (U-4CR):
-
Swell the resin-bound amine in a suitable solvent (e.g., methanol or TFE).
-
Add the aldehyde or ketone (3 eq.), isocyanide (3 eq.), and carboxylic acid (3 eq.).[13][14]
-
Allow the reaction to proceed for 24-48 hours at room temperature. The Ugi reaction is a powerful tool for generating molecular diversity in a single step.[15][16][17]
-
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove all soluble reagents and by-products.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the final product from the solid support and remove any remaining protecting groups.[18]
-
Product Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether. Dry the product under vacuum.
Solution-Phase Synthesis Strategy
Solution-phase synthesis offers greater flexibility in terms of reaction conditions and scalability.[19] Modern purification techniques, such as automated high-throughput preparative HPLC, have made solution-phase combinatorial synthesis a viable and attractive option.[20][21]
Key Synthetic Reactions for Tetrahydronaphthyridine Core Formation:
-
Ruthenium-Catalyzed Synthesis: A straightforward synthesis of 1,2,3,4-tetrahydronaphthyridines can be achieved via a ruthenium-catalyzed selective hydrogen transfer coupling reaction of o-aminopyridyl methanols and alcohols.[22] This method is atom- and step-economic.
-
Cobalt-Catalyzed [2+2+2] Cyclizations: Microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles can efficiently produce 5,6,7,8-tetrahydro-1,6-naphthyridines.[8]
-
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and can be applied to the synthesis of the tetrahydropyridine portion of the scaffold.[23][24][25][26][27]
-
Automated Flow Synthesis: An automated, continuous flow synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines has been developed, enabling rapid library generation.[3]
Library Purification and Characterization
The purity and structural integrity of the library members are paramount for obtaining reliable biological data. High-throughput purification and analytical techniques are essential for the quality control of combinatorial libraries.
High-Throughput Purification
Preparative High-Performance Liquid Chromatography (HPLC) is the most common method for purifying combinatorial libraries.[20][21] Automated systems with parallel processing capabilities can significantly increase the throughput of the purification process.
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Throughput |
| Preparative HPLC | High resolution, applicable to a wide range of compounds. | Solvent intensive, can be time-consuming for large libraries. | Moderate to High |
| Solid-Phase Extraction (SPE) | Rapid, can be automated. | Lower resolution than HPLC, may not be suitable for all compounds. | High |
| Scavenger Resins | Effective for removing specific types of impurities. | Limited to the removal of specific functionalities. | High |
Library Characterization
The identity and purity of each compound in the library must be confirmed using appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the workhorse for the analysis of combinatorial libraries.[28] It provides information on both the purity (from the LC trace) and the molecular weight (from the MS data) of each compound.[29][30]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.[28][29][30] While not typically used for high-throughput analysis of every library member, it is essential for confirming the structure of representative compounds and for troubleshooting synthetic issues.[31][32][33]
Biological Screening and Structure-Activity Relationship (SAR) Analysis
Once the library has been synthesized, purified, and characterized, it is ready for biological screening. High-throughput screening (HTS) assays are used to rapidly evaluate the biological activity of each compound in the library.
The data generated from HTS is then used to establish a Structure-Activity Relationship (SAR).[34][35] SAR analysis aims to identify the structural features of the molecules that are responsible for their biological activity.[36][37] This information is crucial for guiding the next round of library design and lead optimization.
Caption: Biological Screening and SAR Analysis Workflow.
Conclusion
The development of combinatorial libraries of tetrahydronaphthyridine derivatives represents a powerful strategy for the discovery of novel drug candidates. By combining thoughtful library design, efficient synthetic methodologies, and robust analytical and screening techniques, researchers can effectively explore the chemical space around this privileged scaffold. The protocols and strategies outlined in this guide provide a solid foundation for scientists and drug development professionals to embark on the creation of high-quality tetrahydronaphthyridine libraries, ultimately accelerating the journey from hit identification to lead optimization.
References
- 1. Design, synthesis and structure–activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors | Scilit [scilit.com]
- 2. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles PMID: 35179893 | MCE [medchemexpress.cn]
- 3. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 7. Recent developments in the combinatorial synthesis of nitrogen heterocycles using solid phase technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 15. mdpi.com [mdpi.com]
- 16. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 24. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Khan Academy [khanacademy.org]
- 26. youtube.com [youtube.com]
- 27. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. wiley.com [wiley.com]
- 29. Use of LC-MS/TOF, LC-MS(n), NMR and LC-NMR in characterization of stress degradation products: Application to cilazapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 35. collaborativedrug.com [collaborativedrug.com]
- 36. researchgate.net [researchgate.net]
- 37. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: 1,2,3,4-Tetrahydro-2,6-naphthyridine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the inherent ability to bind to a variety of biological targets, paving the way for the development of novel therapeutics. The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a prominent member of this esteemed class of compounds.[1] Its rigid, bicyclic structure, featuring two strategically positioned nitrogen atoms, offers a unique three-dimensional arrangement of functional groups, making it an invaluable building block for creating complex and biologically active molecules.[2] This guide provides an in-depth exploration of the synthesis and application of 1,2,3,4-tetrahydro-2,6-naphthyridine, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. The dihydrochloride salt of this compound is frequently utilized to improve its solubility and stability in various applications.[2]
The Synthetic Gateway: Accessing the 1,2,3,4-Tetrahydro-2,6-naphthyridine Core
A robust and reliable synthetic route to the core scaffold is paramount for its widespread application. While various methods exist for the synthesis of naphthyridine isomers, a common and effective strategy for accessing the 1,2,3,4-tetrahydro-2,6-naphthyridine framework involves the construction of the aromatic 2,6-naphthyridine followed by a controlled reduction of one of the pyridine rings.
A plausible synthetic pathway can be envisioned starting from readily available pyridine derivatives. For instance, a microwave-assisted synthesis of 2,6-naphthyridine derivatives has been reported starting from 4-cyano-3-pyridylacetonitrile.[3] This approach offers an efficient and environmentally friendly route to the aromatic precursor.
Subsequent reduction of the 2,6-naphthyridine core is a critical step to yield the desired tetrahydro- derivative. Catalytic hydrogenation is a powerful and widely used method for such transformations. The asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines to their corresponding 1,2,3,4-tetrahydro derivatives using chiral ruthenium diamine complexes has been successfully demonstrated, highlighting the feasibility of this approach for related naphthyridine isomers.[3][4]
Below is a conceptual workflow for the synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine core.
Caption: Conceptual workflow for the synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold.
Functionalization Strategies: Building Molecular Diversity
The true power of 1,2,3,4-tetrahydro-2,6-naphthyridine as a building block lies in the differential reactivity of its two nitrogen atoms. The secondary amine in the saturated ring (N-2) is typically more nucleophilic and readily undergoes a variety of functionalization reactions, while the pyridine nitrogen (N-6) is less reactive. This allows for selective derivatization and the creation of diverse chemical libraries for screening and optimization.
N-Arylation: The Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with exceptional efficiency and scope. This palladium-catalyzed cross-coupling reaction is ideally suited for the N-arylation of the 1,2,3,4-tetrahydro-2,6-naphthyridine core, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.[5][6]
References
- 1. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alzheimer's Disease Research Models
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling a Complex Neurodegenerative Landscape
Alzheimer's disease (AD) presents a formidable challenge to researchers and clinicians, characterized by a complex and progressive neurodegenerative process. The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These pathologies are associated with synaptic dysfunction, neuronal loss, and cognitive decline.[3][4] To unravel the intricate mechanisms of AD and develop effective therapeutics, it is imperative to utilize research models that faithfully recapitulate key aspects of the disease. This guide provides a comprehensive overview of the most salient in vitro and in vivo models, detailing their applications, underlying rationales, and associated experimental protocols.
The "amyloid cascade hypothesis" has long been a central theory in AD pathogenesis, positing that the abnormal accumulation of Aβ is the primary event that triggers a cascade of downstream effects, including tau hyperphosphorylation, neuroinflammation, and neuronal death.[1][5] However, the consistent failure of Aβ-targeting therapies in clinical trials has led to a more nuanced understanding of the disease, with increasing attention on the role of tau pathology, neuroinflammation, and genetic risk factors such as Apolipoprotein E (APOE).[6][7][8] Consequently, the choice of a research model must be carefully considered based on the specific scientific question being addressed.
The Amyloid Cascade Hypothesis: A Visual Representation
The following diagram illustrates the classical amyloid cascade hypothesis, providing a foundational understanding of the pathological sequence of events that many AD models aim to replicate.
Figure 1: The Amyloid Cascade Hypothesis. This diagram illustrates the proposed sequence of pathological events in Alzheimer's disease, starting with the processing of APP and culminating in neuronal death.
In Vitro Models: From 2D Cultures to 3D Organoids
In vitro models offer a controlled environment to dissect specific molecular and cellular mechanisms of AD.[9] While traditional 2D cell cultures have been instrumental, the development of 3D culture systems and iPSC-derived models has significantly advanced our ability to model the complexity of the human brain.[10][11]
2D Cell Culture Models
Conventional 2D cell cultures, such as immortalized cell lines (e.g., SH-SY5Y neuroblastoma cells) and primary rodent neurons, provide a high-throughput and cost-effective platform for initial drug screening and mechanistic studies.[9]
-
Applications:
-
Limitations:
-
Lack of the complex 3D architecture of the brain.
-
Limited cellular diversity.
-
Overexpression of AD-related proteins may lead to non-physiological artifacts.
-
Induced Pluripotent Stem Cell (iPSC)-Derived Models
The advent of iPSC technology has revolutionized AD research by allowing the generation of patient-specific neurons and other neural cell types.[7] This approach provides a powerful tool to study the effects of specific genetic mutations in a human context.
-
Applications:
-
Modeling both familial and sporadic forms of AD.
-
Investigating the cell-type-specific contributions of neurons, astrocytes, and microglia to AD pathology.
-
Personalized medicine approaches for drug screening.
-
-
Causality Behind Experimental Choices: Using iPSCs from patients with specific mutations (e.g., in APP, PSEN1, or PSEN2) allows researchers to directly investigate the consequences of these mutations on cellular function.[9] Isogenic control lines, where the mutation is corrected using gene editing techniques, provide a robust system for validating findings.
3D Human Neural Cell Culture Models
Three-dimensional (3D) culture systems, including spheroids and organoids, better recapitulate the cellular interactions and microenvironment of the human brain.[1][10][13] A groundbreaking 3D human neural cell culture model has been shown to develop both Aβ plaques and neurofibrillary tangles, a significant advancement over previous models.[1][5]
-
Applications:
-
Causality Behind Experimental Choices: The 3D environment allows for the extracellular accumulation of Aβ, which is thought to be a critical step in plaque formation and the subsequent induction of tau pathology.[1] This is a key advantage over 2D models where secreted Aβ is often diluted in the culture medium.
Protocol: Generation and Analysis of a 3D Human Neural Cell Culture Model of AD
This protocol is adapted from the work of Choi et al. (2014) and provides a framework for establishing a 3D culture system that develops key AD pathologies.[1][10]
Materials:
-
Human Neural Progenitor Cells (hNPCs) with familial AD mutations (e.g., APP Swedish and PSEN1 ΔE9)
-
Matrigel
-
DMEM/F12 medium
-
B27 supplement
-
N2 supplement
-
Fibroblast Growth Factor 2 (FGF2)
-
Epidermal Growth Factor (EGF)
-
Penicillin-Streptomycin
-
BDNF, GDNF, and other neurotrophic factors
-
Primary antibodies for Aβ (e.g., 6E10), phosphorylated tau (e.g., AT8), and total tau.
-
Secondary antibodies conjugated to fluorophores.
-
Thioflavin S for plaque staining.
-
ELISA kits for Aβ40 and Aβ42 quantification.
Step-by-Step Methodology:
-
hNPC Expansion: Culture hNPCs in proliferation medium (DMEM/F12, B27, N2, FGF2, EGF, Penicillin-Streptomycin) on a Matrigel-coated plate.
-
3D Culture Seeding:
-
Harvest and resuspend hNPCs at a high density (e.g., 1 x 10^7 cells/mL) in differentiation medium (proliferation medium without FGF2 and EGF, supplemented with neurotrophic factors).
-
Mix the cell suspension with an equal volume of Matrigel on ice.
-
Plate the cell-Matrigel mixture in a 96-well plate and allow it to solidify at 37°C.
-
-
Differentiation and Maintenance:
-
After polymerization, add differentiation medium to each well.
-
Maintain the cultures for at least 6-8 weeks, changing the medium every 2-3 days.
-
-
Analysis of AD Pathology:
-
Immunofluorescence: Fix the 3D cultures, cryosection, and perform immunostaining for Aβ and phosphorylated tau.
-
Thioflavin S Staining: Stain sections with Thioflavin S to visualize dense-core plaques.
-
ELISA: Collect conditioned medium at different time points to quantify secreted Aβ40 and Aβ42 levels.
-
Western Blotting: Lyse the 3D cultures to analyze levels of total and phosphorylated tau.
-
In Vivo Models: Recapitulating Systemic Effects
Animal models are indispensable for studying the systemic effects of AD, including cognitive and behavioral deficits, and for evaluating the efficacy and safety of therapeutic candidates in a whole organism.[14][15]
Transgenic Mouse Models
Genetically engineered mouse models that overexpress human genes with familial AD mutations are the most widely used in vivo models.[3]
| Model | Key Features | Pathologies | Onset of Pathology |
| Tg2576 | Overexpresses human APP with the Swedish mutation (KM670/671NL).[2][16] | Aβ plaques, gliosis, cognitive deficits.[2] No NFTs. | 9-12 months |
| PDAPP | Expresses human APP with the Indiana mutation (V717F).[2][17] | Aβ plaques, gliosis, synaptic loss, cognitive deficits.[2][18] No NFTs. | 6-9 months |
| 5XFAD | Expresses five familial AD mutations in human APP and PSEN1.[17] | Rapid and aggressive Aβ plaque formation, gliosis, cognitive deficits.[18] No NFTs. | 2 months |
| 3xTg-AD | Expresses three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V).[17][18] | Aβ plaques, NFTs, synaptic dysfunction, cognitive deficits.[6][17][18] | Aβ at 3-4 months, Tau at 12-15 months |
| Tau P301S (PS19) | Expresses human tau with the P301S mutation.[16] | Neurofibrillary tangles, neuronal loss, cognitive deficits.[16][18] No Aβ plaques. | 6 months |
-
Causality Behind Experimental Choices: The choice of a transgenic mouse model depends on the specific aspect of AD being studied. For example, the 5XFAD model is well-suited for studying the rapid development of amyloid pathology, while the 3xTg-AD model is one of the few models that develops both plaques and tangles.[6][17][18]
Non-Transgenic and Induced Animal Models
In addition to transgenic models, other animal models can be induced through various methods.
-
Chemically-Induced Models: Agents like streptozotocin and scopolamine can induce AD-like pathologies, including neuroinflammation and cognitive impairment.[19]
-
Aβ Infusion Models: Direct infusion of Aβ into the brain can model the acute toxic effects of amyloid.[20]
-
Natural Aging Models: Some animals, like canines, naturally accumulate Aβ deposits with age and exhibit cognitive decline, providing a more sporadic model of the disease.[17]
Experimental Workflow for Preclinical Drug Testing in Transgenic Mice
The following diagram outlines a typical workflow for evaluating a potential therapeutic agent in a transgenic mouse model of AD.
Figure 2: Preclinical Drug Testing Workflow. This diagram shows a typical experimental pipeline for evaluating the efficacy of a therapeutic candidate in a transgenic mouse model of Alzheimer's disease.
Protocol: Quantification of Aβ Levels in Mouse Brain Homogenates by ELISA
This protocol provides a method for measuring Aβ40 and Aβ42 levels in the brains of transgenic mice.
Materials:
-
Transgenic mouse brains
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine-HCl
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Step-by-Step Methodology:
-
Brain Homogenization:
-
Harvest the mouse brain and dissect the cortex and hippocampus.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
-
Extraction of Insoluble Aβ:
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet in a solution containing guanidine-HCl to solubilize the insoluble Aβ plaques.
-
Incubate and then centrifuge to pellet any remaining debris.
-
-
ELISA:
-
Dilute the soluble and insoluble fractions to fall within the linear range of the ELISA kit.
-
Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentrations of Aβ40 and Aβ42 in both the soluble and insoluble fractions.
-
Normalize the Aβ levels to the total protein concentration of the homogenate.
-
Conclusion and Future Directions
The field of Alzheimer's disease research is continually evolving, with the development of more sophisticated and translationally relevant models. While no single model can fully recapitulate the complexity of human AD, a multi-faceted approach utilizing a combination of in vitro and in vivo systems is essential for advancing our understanding of the disease and for the development of effective therapies. The integration of iPSC technology, 3D culture systems, and advanced animal models will undoubtedly pave the way for future breakthroughs in the fight against this devastating neurodegenerative disorder.
References
- 1. A three-dimensional human neural cell culture model of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 3. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Mammalian Models of Alzheimer’s Disease and Challenges That Need to Be Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A three-dimensional human neural cell culture model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Alzheimer’s Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling | MDPI [mdpi.com]
- 7. Building in vitro models of the brain to understand the role of APOE in Alzheimer’s disease | Life Science Alliance [life-science-alliance.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. A 3D human neural cell culture system for modeling Alzheimer's disease | Springer Nature Experiments [experiments.springernature.com]
- 11. Improving In Vitro Models Alzheimers White Paper | Sartorius [sartorius.com]
- 12. innoprot.com [innoprot.com]
- 13. A 3D Human Neural Cell Culture System for Modeling Alzheimer's Disease [dash.harvard.edu]
- 14. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 15. invivobiosystems.com [invivobiosystems.com]
- 16. inotiv.com [inotiv.com]
- 17. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mammalian Models in Alzheimer’s Research: An Update [mdpi.com]
- 19. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Tetrahydronaphthyridine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the aqueous solubility of tetrahydronaphthyridine analogues and other challenging heterocyclic compounds. Poor solubility is a frequent and significant hurdle in drug discovery, often leading to unreliable in-vitro assay results and poor in-vivo bioavailability.[1][2][3] This resource provides structured, actionable guidance in a question-and-answer format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a sound solubility enhancement strategy.
Q1: Why is low aqueous solubility a critical problem for my tetrahydronaphthyridine programme?
Low aqueous solubility is a major obstacle in drug development for several reasons:
-
Poor Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][4] Insoluble compounds pass through the GI tract unabsorbed, leading to low and erratic bioavailability and diminished therapeutic effect.
-
Inaccurate In-Vitro Assay Results: In biological assays, compounds are typically introduced from a DMSO stock solution. If the compound's solubility in the aqueous assay buffer is exceeded, it can precipitate. This precipitation leads to an artificially low measured potency (e.g., higher IC50), as the true concentration of the dissolved, active compound is unknown.[5]
-
Challenges in Formulation: Developing parenteral (injectable) formulations for poorly soluble compounds is difficult, often requiring co-solvents or other excipients that can have their own toxicity profiles.[1]
-
Increased Development Costs and Timelines: Addressing solubility issues late in development can lead to significant delays and increased costs.[6][7] Proactively tackling solubility is a more efficient strategy.
Q2: My lead compound is poorly soluble. What are the main categories of techniques I should consider?
Solubility enhancement strategies are broadly divided into two categories: physical and chemical modifications.[8][9]
| Category | Techniques | Brief Description |
| Chemical Modifications | Salt Formation, Prodrugs, Co-crystals | Involve altering the molecule itself to create a new chemical entity with different physicochemical properties.[9] |
| Physical Modifications | Particle Size Reduction (Micronization, Nanonization), Amorphous Solid Dispersions, Complexation (e.g., with Cyclodextrins), Lipid-Based Formulations | Involve changing the physical state of the compound or formulating it with excipients to improve its dissolution characteristics without altering the chemical structure of the API.[8][9] |
The choice of technique depends on the physicochemical properties of your specific tetrahydronaphthyridine analogue, such as the presence of ionizable groups, thermal stability, and the desired formulation.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your data correctly.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the dissolved solute is in equilibrium with the undissolved solid phase.[6][10] This measurement requires longer incubation times (e.g., 24-72 hours) to ensure equilibrium is reached and is typically performed starting with the solid compound.[10][11] It is a critical parameter for late-stage development and formulation.
-
Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[5][12] This is a high-throughput method that measures the compound's tendency to remain in a supersaturated state and is highly relevant for early drug discovery, as it mimics how compounds are tested in most in vitro biological assays.[5][13]
Recommendation: For early-stage discovery and troubleshooting in vitro assays, kinetic solubility is more relevant.[5] For lead optimization and pre-formulation activities, measuring thermodynamic solubility is essential.[6]
Part 2: Troubleshooting Experimental Challenges
This section provides solutions to common problems encountered during solubility enhancement experiments.
Problem 1: My tetrahydronaphthyridine analogue has extremely low solubility (<1 µg/mL), and I don't know where to begin.
Plausible Causes:
-
The molecule is likely highly crystalline, with a strong crystal lattice energy that is difficult for water to overcome.
-
The structure is highly lipophilic and lacks sufficient polar or ionizable functional groups to interact favorably with water.
Recommended Solutions & Rationale:
A logical, tiered approach is recommended to tackle this common challenge. The following workflow can guide your decision-making process.
-
Assess for Ionizable Centers: Tetrahydronaphthyridines are nitrogenous heterocycles and are typically basic. Determine the pKa of your molecule. If it has a suitable basic center (pKa between 3 and 10), salt formation is the most direct and effective strategy.[14][15][16]
-
Attempt Formulation Approaches: If salt formation is not viable or fails, formulation strategies that disrupt the crystal lattice are the next logical step.
-
Amorphous Solid Dispersions (ASDs): If the compound is thermally stable, creating an ASD by dispersing the molecule in a polymer matrix can prevent crystallization and dramatically increase aqueous solubility.[17][18] This high-energy amorphous state has a lower energy barrier to dissolution.[19][20]
-
Cyclodextrin Complexation: This technique involves encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin.[21] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[22][23] This is a good option for thermally labile compounds.
-
-
Consider Structural Modification: If formulation approaches fail, medicinal chemistry intervention may be required. Systematically adding small, polar functional groups (e.g., a hydroxyl or morpholine moiety) to a solvent-exposed region of the molecule can disrupt crystal packing and improve solvation.[24][25]
Problem 2: I formed a hydrochloride salt of my basic tetrahydronaphthyridine, but its aqueous solubility is not much better than the freebase, or it converts back to the freebase in solution.
Plausible Causes:
-
Common Ion Effect: If the dissolution medium is a buffer containing chloride ions (e.g., certain cell culture media), it can suppress the dissolution of the hydrochloride salt.[14]
-
High Crystal Lattice Energy of the Salt: The formed salt may itself be a highly stable, crystalline solid with poor solubility. Not all salts are more soluble than their parent free form.[15]
-
Disproportionation: The salt may be unstable in solutions with a pH at or above the pKa of the parent compound. At this pH, the salt can dissociate and the less-soluble freebase precipitates out of solution.[16] This depends on the relationship between the pH of the medium, the pKa of the drug, and the intrinsic solubility of the freebase.[14]
Recommended Solutions & Rationale:
-
Conduct a Comprehensive Salt Screen: Do not rely on a single counterion. Screen a variety of pharmaceutically acceptable counterions, including different hydrohalides, sulfates, and organic acids (e.g., mesylate, tosylate, succinate). This process identifies a salt form with the optimal balance of solubility and stability.
-
Characterize the Salt Form: Use techniques like Powder X-ray Diffraction (PXRD) to confirm that you have formed a new, crystalline salt and not simply a mixture. Differential Scanning Calorimetry (DSC) can determine its melting point and thermal stability.
-
Determine the pH-Solubility Profile: Measure the solubility of both the freebase and the most promising salt(s) across a range of pH values (e.g., pH 2 to pH 8). This will reveal the pH at which the salt provides a significant solubility advantage and the pH at which it may disproportionate back to the freebase.[14][26]
-
Select a Different Salt Form: If the hydrochloride salt is problematic, another counterion may yield a salt with lower crystal lattice energy and better dissolution characteristics. For example, the lactate salt of one drug was found to be 200 times more soluble than its hydrochloride salt.[15]
Problem 3: I tried forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD), but the solubility only increased by 2-3 fold.
Plausible Causes:
-
Poor Fit: The size and shape of your tetrahydronaphthyridine analogue may not be optimal for the cavity of β-cyclodextrin.
-
Suboptimal Preparation Method: The method used to form the complex may not have been efficient, resulting in a low yield of the true inclusion complex.
-
Incorrect Stoichiometry: The molar ratio of drug to cyclodextrin may not be optimized.
Recommended Solutions & Rationale:
-
Screen Different Cyclodextrins: The cavity size of cyclodextrins varies. While β-cyclodextrins are common, your molecule might fit better into the smaller α-cyclodextrin or the larger γ-cyclodextrin.[21] Also, consider other chemically modified versions like Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which can offer different complexation efficiencies.[23]
-
Optimize the Preparation Method: Simple physical mixing is often inefficient. Employ more robust methods to ensure true complex formation:
-
Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of water/alcohol, which facilitates the interaction.
-
Lyophilization (Freeze-Drying): Co-dissolve the drug and cyclodextrin in an aqueous solution and then freeze-dry. This method is highly effective at trapping the drug within the cyclodextrin cavity in an amorphous state.
-
-
Perform a Phase-Solubility Study: This experiment determines the binding constant and stoichiometry of the complex. It involves preparing saturated solutions of your drug with increasing concentrations of the cyclodextrin. The slope of the resulting plot indicates the complexation efficiency. This allows you to choose the most effective cyclodextrin and the optimal ratio for formulation.
-
Characterize the Complex: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or DSC to confirm that the drug molecule is indeed inside the cyclodextrin cavity, validating the formation of a true inclusion complex.[27]
Part 3: Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[10]
Objective: To measure the maximum concentration of a tetrahydronaphthyridine analogue at equilibrium in an aqueous buffer.
Materials:
-
Test compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials (e.g., 1.5 mL)
-
Thermomixer or orbital shaker
-
Centrifuge or filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (HPLC-UV or LC-MS)
-
Acetonitrile (ACN) and other necessary solvents for analysis
Procedure:
-
Accurately weigh approximately 1-2 mg of the solid test compound into a glass vial. This should be in excess of its expected solubility.[10]
-
Add a precise volume (e.g., 1.0 mL) of the aqueous buffer (PBS, pH 7.4) to the vial.
-
Seal the vial tightly and place it in a thermomixer set to shake at 700-1000 rpm at a constant temperature (e.g., 25°C or 37°C).
-
Incubate the suspension for at least 24 hours to ensure equilibrium is reached.[6][10] For compounds that equilibrate slowly, 48-72 hours may be necessary.
-
After incubation, remove the vial and visually confirm that excess solid remains.
-
Separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter. Discard the first few drops to avoid adsorptive losses.
-
-
Carefully take a known aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared from a stock solution of the compound.[28]
-
Calculate the final solubility in µg/mL or µM, accounting for the dilution factor.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex via Lyophilization
Objective: To prepare a solid inclusion complex of a tetrahydronaphthyridine analogue with HP-β-CD to enhance its aqueous solubility.
Materials:
-
Tetrahydronaphthyridine analogue
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator (optional)
-
Lyophilizer (Freeze-dryer)
-
Mortar and pestle
Procedure:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of the drug to HP-β-CD. This can be optimized later based on phase-solubility studies.
-
Dissolution:
-
Weigh the calculated amount of HP-β-CD and dissolve it in a sufficient volume of deionized water in a round-bottom flask with stirring. Gentle warming (40-50°C) can aid dissolution.
-
Weigh the corresponding amount of the drug. If the drug has some solubility in a water-miscible organic solvent (like ethanol), dissolve it in a minimal amount of that solvent first.
-
-
Complexation: Slowly add the drug solution (or the solid drug directly if it's not pre-dissolved) to the stirring cyclodextrin solution.
-
Equilibration: Seal the flask and allow the mixture to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.
-
Freezing: Freeze the resulting aqueous solution completely. A shell-freeze on a rotary evaporator (without vacuum) followed by placing in a -80°C freezer is ideal.
-
Lyophilization: Place the frozen flask on a lyophilizer and dry under high vacuum until all the water has sublimated. This typically takes 24-72 hours.
-
Final Product: The result is a fine, fluffy white powder. This powder is the drug:HP-β-CD inclusion complex. Lightly grind with a mortar and pestle to ensure homogeneity.
-
Characterization: The resulting powder should be characterized to confirm complex formation (e.g., via DSC, PXRD, NMR) and its solubility should be measured using the protocol described above.
References
- 1. ijpbr.in [ijpbr.in]
- 2. brieflands.com [brieflands.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. wjbphs.com [wjbphs.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. seppic.com [seppic.com]
- 19. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Overcoming challenges in the synthesis of the 2,6-naphthyridine core
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and functionalization of the 2,6-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic motif. The 2,6-naphthyridine core is a prominent scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors and other therapeutic agents.[1][2][3][4] However, its synthesis is not always straightforward.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental challenges. We aim to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Core Synthesis & Key Reactions
This section addresses common problems encountered during the synthesis of the 2,6-naphthyridine ring system.
Q1: My Friedländer annulation to form the 2,6-naphthyridine ring is giving very low yields. What are the common causes and how can I improve it?
Answer: The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classic route to quinolines and naphthyridines.[5] However, low yields are a frequent challenge. Here’s a breakdown of potential causes and solutions:
-
Causality 1: Harsh Reaction Conditions: Traditional methods often require high temperatures (150-220°C) and strong bases (e.g., NaOH, KOH) or acids, which can lead to substrate decomposition, side reactions, and the formation of intractable tars.[5] Many complex starting materials are not stable under these conditions.
-
Troubleshooting Strategy:
-
Switch to a Milder Catalyst: Modern variations have shown significant improvements. Consider using propylphosphonic anhydride (T3P®), which can promote the reaction under much milder conditions, often at room temperature, and simplifies work-up as the byproduct is water-soluble.[6]
-
Employ Lewis Acids: Catalysts like zinc chloride can facilitate the initial condensation and subsequent cyclization under more controlled conditions.[5]
-
Use Ionic Liquids: Certain basic ionic liquids can act as both the solvent and catalyst, offering excellent yields and the potential for catalyst recycling.[7]
-
-
Causality 2: Poor Regioselectivity: When using unsymmetrical ketones, two different cyclization pathways are possible, leading to a mixture of regioisomers that are difficult to separate and lower the yield of the desired product.
-
Troubleshooting Strategy:
-
Catalyst Control: The choice of catalyst can strongly influence regioselectivity. Amine catalysts, particularly bicyclic pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-substituted product in reactions with unmodified methyl ketones.[8][9]
-
Slow Addition: Slowly adding the ketone to the reaction mixture containing the amino-aldehyde and catalyst can significantly improve the regioselectivity by maintaining a low concentration of the ketone, thus favoring one reaction pathway over the other.[9]
-
-
Causality 3: Difficult Product Isolation: The basic nature of the naphthyridine core can lead to issues during aqueous work-up and purification.
-
Troubleshooting Strategy:
-
Careful pH Adjustment: During work-up, carefully adjust the pH to ensure the product is in its neutral, less water-soluble form before extraction.
-
Alternative Purification: If column chromatography on silica gel is problematic (leading to streaking), consider switching to alumina or using a silica column treated with a small amount of triethylamine (~1%) in the eluent to suppress interaction with acidic silanol groups.
-
Q2: I am attempting a metal-catalyzed cross-coupling reaction to functionalize a pre-formed halogenated 2,6-naphthyridine, but the reaction is failing or sluggish. What should I investigate?
Answer: Transition metal-catalyzed cross-coupling is a powerful tool for functionalizing the 2,6-naphthyridine core.[10][11] Failure often points to issues with the catalyst, substrate, or reaction conditions.
-
Causality 1: Catalyst Deactivation: The nitrogen atoms in the naphthyridine ring are Lewis basic and can coordinate to the metal center (e.g., Palladium, Copper), leading to catalyst deactivation. This is a common challenge in the cross-coupling of N-heterocycles.[10]
-
Troubleshooting Strategy:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., XantPhos, Buchwald-type biaryl phosphine ligands) that can stabilize the catalytic species and promote the desired reductive elimination step over catalyst inhibition.[12]
-
Catalyst System: Consider switching to a more robust catalytic system. Cobalt-catalyzed cross-couplings, for instance, have shown excellent scope and functional group tolerance for halogenated naphthyridines, reacting smoothly where Pd or Ni catalysts might fail.[10]
-
-
Causality 2: Poor Substrate Reactivity: The reactivity of the halide follows the general trend I > Br > Cl. If you are using a chloro-naphthyridine, the oxidative addition step may be too slow.
-
Troubleshooting Strategy:
-
Activate the Substrate: If starting from a hydroxy-naphthyridine, consider converting the hydroxyl group to a triflate (-OTf), which is an excellent leaving group for cross-coupling reactions, often superior to halides.[13]
-
Change the Halogen: If possible, synthesize the iodo- or bromo- version of your 2,6-naphthyridine precursor for higher reactivity in Suzuki, Stille, or Sonogashira couplings.
-
-
Causality 3: Incorrect Base or Solvent: The choice of base is critical. It must be strong enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so strong as to cause substrate degradation or unwanted side reactions.
-
Troubleshooting Strategy:
-
Base Screening: Screen a panel of bases. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.
-
Solvent Choice: Ensure your solvent is anhydrous and de-gassed. Aprotic polar solvents like Dioxane, THF, or DMF are typical. The presence of water can be beneficial in some Suzuki reactions but detrimental in others.
-
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Q3: I'm synthesizing the 2,6-naphthyridine core starting from a substituted pyridine, but the final cyclization step is inefficient. What factors should I focus on?
Answer: Building the second ring onto a pre-existing pyridine is a common and versatile strategy. The challenge usually lies in the key bond-forming cyclization step.
-
Causality 1: Incorrect Precursor Geometry: The substituents on the pyridine ring must be properly positioned and oriented to allow for intramolecular cyclization. If the conformation is unfavorable, the intramolecular reaction will be slow, and intermolecular side reactions (e.g., polymerization) can dominate.
-
Troubleshooting Strategy:
-
Confirm Precursor Structure: Double-check the structure of your pyridine precursor using NMR (specifically 2D techniques like NOESY if conformation is ) and ensure the reacting groups can come into proximity.
-
Modify the Linker: If there is a flexible chain between the reacting groups, altering its length or rigidity can sometimes favor the desired cyclization.
-
-
Causality 2: Inappropriate Cyclization Chemistry: The chosen reaction may not be suitable for the specific electronic properties of your substrate. For example, a base-mediated cyclization might fail if there are no sufficiently acidic protons, or an acid-catalyzed cyclization might fail if the substrate is unstable to acid.
-
Troubleshooting Strategy:
-
Alternative Cyclization Methods: Explore different cyclization strategies. For instance, if a base-mediated condensation of a nitrile is failing, consider a transition-metal-catalyzed C-H activation/annulation pathway.[1] A rhodium-catalyzed [2 + 2 + 2] cycloaddition can be a powerful, albeit more complex, alternative for constructing the second ring.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate intramolecular reactions by efficiently heating the polar solvent and reactants, often leading to higher yields and shorter reaction times compared to conventional heating.[14] This can be particularly effective for difficult cyclizations.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common starting materials for building the 2,6-naphthyridine core?
The synthesis of 2,6-naphthyridines can be approached from several classes of starting materials.[15][16] The most common strategies involve:
-
Substituted Pyridines: This is arguably the most frequent approach. A typical precursor is a 3,4-disubstituted pyridine, where the substituents are designed to react and form the second ring. For example, 4-cyano-3-pyridylacetonitrile is a versatile precursor that can be cyclized under various conditions.[14]
-
Acyclic Compounds: Multicomponent reactions (MCRs) can construct the core from simple, acyclic starting materials in a single pot, which is highly efficient.[17][18]
-
Other Heterocycles: In some cases, ring transformation or annulation reactions starting from other heterocyclic systems can be used to generate the 2,6-naphthyridine scaffold.[15]
FAQ 2: I have successfully synthesized a halogenated 2,6-naphthyridine. What are the best methods for further functionalization?
A halogenated 2,6-naphthyridine (e.g., 1,3-dichloro-2,6-naphthyridine) is an excellent platform for introducing diversity.[19][20] The primary methods for functionalization are:
-
Transition-Metal Catalyzed Cross-Coupling: This is the most versatile method.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring makes it susceptible to SNAr. Halides can be displaced by strong nucleophiles like alkoxides, thiolates, and amines, often requiring heat. The regioselectivity can be controlled by the electronic properties of the ring and any existing substituents.
| Coupling Type | Nucleophile/Reagent | Catalyst (Example) | Base (Example) | Solvent (Example) |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ + XantPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Et₃N or DIPEA | THF or DMF |
| Negishi (Co-cat.) | Aryl/Alkyl-ZnCl | CoCl₂·2LiCl | None (reagent-based) | THF |
Note: These are starting points; optimization is almost always necessary.
FAQ 3: Are there any "green" or more sustainable approaches to 2,6-naphthyridine synthesis?
Yes, the field is moving towards more environmentally friendly methods. Key strategies include:
-
Microwave-Assisted Synthesis: As mentioned earlier, using microwave irradiation can drastically reduce reaction times from hours to minutes, which lowers energy consumption. It can also enable the use of greener solvents like ethanol or even water.[14]
-
Multicomponent Reactions (MCRs): MCRs have high atom economy, as multiple reactants are combined in a single step, reducing the number of synthetic steps and purification stages, which in turn minimizes solvent waste.[17][18]
-
Catalysis: Using catalytic amounts of a promoter instead of stoichiometric reagents reduces waste. The development of recyclable catalysts, such as those immobilized on solid supports, is an active area of research.[6]
Experimental Protocol Example
Protocol 1: Microwave-Assisted Synthesis of 1,3-Dihydrazino-2,6-naphthyridine
This protocol is adapted from a reported eco-friendly synthesis and illustrates a key step in converting a halogenated precursor to a functionalized intermediate.[14] This intermediate can then be used to form the unsubstituted 2,6-naphthyridine core.
Materials:
-
1,3-Dibromo-2,6-naphthyridine (1.0 g)
-
Dioxane (10 mL)
-
Hydrazine hydrate (85%, 5 mL)
-
Commercial microwave reactor or domestic microwave oven (use with extreme caution and appropriate shielding)
Procedure:
-
In a microwave-safe reaction vessel, dissolve 1.0 g of 1,3-dibromo-2,6-naphthyridine in 10 mL of dioxane.
-
Add 5 mL of 85% hydrazine hydrate dropwise to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 100-300W) to maintain a temperature of approximately 125°C for 6 minutes. (Caution: Reactions under pressure should only be performed in certified equipment by trained personnel).
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
The resulting yellow precipitate is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to yield 1,3-dihydrazino-2,6-naphthyridine. The product is often of sufficient purity for the next step without further purification.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis and Biological Activity of 2,6-Naphthyridine Derivative...: Ingenta Connect [ingentaconnect.com]
- 17. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. 1,3-dichloro-2,6-naphthyridine 95.00% | CAS: 2035-53-2 | AChemBlock [achemblock.com]
Technical Support Center: Optimizing N-arylation of Tetrahydro-1,5-naphthyridines
Welcome to the technical support center for the N-arylation of tetrahydro-1,5-naphthyridine scaffolds. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a comprehensive resource for navigating the complexities of this challenging yet crucial transformation. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[1][2] However, its application to specific heterocyclic systems like tetrahydro-1,5-naphthyridines requires careful consideration of the substrate's unique electronic and steric properties. The N1 nitrogen on this scaffold is sufficiently nucleophilic to participate in Pd-catalyzed aryl aminations, but its reactivity is highly sensitive to substituents on the pyridine ring.[3] This guide will address these nuances in a practical, question-and-answer format.
Section 1: Core Principles & Initial Reaction Setup (FAQs)
This section addresses fundamental questions you might have before embarking on the N-arylation of your tetrahydro-1,5-naphthyridine substrate.
Q1: What is the general catalytic cycle for the Buchwald-Hartwig N-arylation?
A: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The tetrahydro-1,5-naphthyridine coordinates to the Pd(II) center. A base then deprotonates the nitrogen to form a palladium amido complex.
-
Reductive Elimination: This is often the rate-determining step. The C-N bond is formed, yielding the N-arylated product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical as it modulates the stability and reactivity of the palladium center at each stage of this cycle.
Caption: The Buchwald-Hartwig catalytic cycle.
Q2: Why can N-arylation of tetrahydro-1,5-naphthyridines be challenging?
A: The primary challenge stems from the electronic nature of the scaffold. The nucleophilicity of the N1 nitrogen is significantly influenced by substituents on the fused pyridine ring.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR) or nitriles (-CN) on the pyridine ring decrease the electron density on the N1 nitrogen, reducing its nucleophilicity. This can make the amine coordination and deprotonation step more difficult, leading to sluggish or incomplete reactions.
-
Steric Hindrance: Bulky groups near the N1 position on the naphthyridine or on the ortho-position of the aryl halide can impede the reaction.
Q3: How do I select the optimal Catalyst, Ligand, Base, and Solvent?
A: Your choice of reagents is the most critical factor for success. A systematic approach is recommended, starting with conditions known to be effective for challenging amine couplings.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common, air-stable Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state, which is usually accomplished by the phosphine ligand.[5] |
| Ligand | Start with: Bulky Biaryl Monophosphine Ligands (e.g., XPhos, RuPhos, BrettPhos).[5][6] | These "third and fourth generation" ligands are designed to accelerate reductive elimination and are generally more effective for coupling less nucleophilic amines or less reactive aryl chlorides.[2][6] For simpler systems, older ligands like BINAP might suffice, but often give lower yields.[3] |
| Base | Start with: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). | A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center. NaOtBu is a standard choice. LiHMDS can be beneficial for substrates with base-sensitive functional groups.[5] If your substrate is incompatible with strong bases, consider weaker bases like K₃PO₄ or Cs₂CO₃, but be prepared to use higher temperatures.[7] |
| Solvent | Toluene or Dioxane. | These are the most common solvents for Buchwald-Hartwig reactions. They are non-polar and have sufficiently high boiling points to allow for heating. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[5][8] |
| Temperature | 80-110 °C | Most reactions require heating to proceed at a reasonable rate.[7] The optimal temperature will depend on the reactivity of your specific substrates and the chosen catalytic system. |
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Caption: A decision tree for troubleshooting poor reaction outcomes.
Q: I see no conversion of my starting materials. What should I check first?
A: A complete lack of reaction typically points to a fundamental problem with the catalytic system or reaction setup.
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvent was adequately degassed.
-
Reagent Quality:
-
Base: Sodium tert-butoxide is highly hygroscopic. Using old or clumpy base can kill the reaction. Use a fresh bottle or material from a glovebox.
-
Solvent: Ensure your solvent is truly anhydrous. Using a freshly opened bottle of anhydrous solvent or passing it through a purification system is recommended.
-
Palladium Precatalyst/Ligand: Verify the quality and age of your catalyst components.
-
Q: My reaction is sluggish and gives a low yield, but I do see some product formation. How can I improve it?
A: Low yields in the presence of remaining starting material suggest a suboptimal catalytic system for your specific substrates.
-
Screen a More Active Ligand: If you started with a second-generation ligand like BINAP, moving to a more sterically bulky and electron-rich biarylphosphine ligand is the single most effective change you can make.[6] Try a ligand screen with small-scale reactions using catalysts like XPhos, RuPhos, or BrettPhos. These ligands are known to promote the crucial reductive elimination step, which is often the bottleneck for challenging substrates.[5]
-
Increase Temperature: The reaction may be kinetically slow. Cautiously increase the temperature in 10 °C increments. If you are limited by the boiling point of your solvent (e.g., Toluene, 111 °C), consider switching to a higher-boiling solvent like Dioxane (101 °C, but often forms more stable catalyst complexes) or o-xylene (144 °C).
-
Change the Base: While NaOtBu is a good starting point, some systems perform better with other bases. Consider trying K₃PO₄ or Cs₂CO₃, especially if your molecule has base-sensitive functional groups.[7] Note that weaker bases often require higher temperatures.
Q: I am forming a significant amount of a side product where my aryl halide is replaced by a hydrogen (hydrodehalogenation). How do I prevent this?
A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[1] It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination from the amido complex before reductive elimination can occur.
-
Use a Bulkier Ligand: Sterically hindered ligands like XPhos can create a crowded environment around the palladium center that disfavors the conformation required for β-hydride elimination, thereby promoting the desired reductive elimination pathway.
-
Lower the Temperature: This side reaction can become more prominent at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Check Amine Stoichiometry: While not always the cause, using a very large excess of the amine can sometimes contribute to side reactions. Try using closer to 1.1-1.2 equivalents of the amine.
Q: The nucleophilicity of my tetrahydro-1,5-naphthyridine is low due to electron-withdrawing groups. What is the best strategy?
A: This is a common challenge.[3] To overcome the reduced nucleophilicity, you need to enhance the reactivity of the catalytic system.
-
Use a Highly Active Catalyst System: This is a scenario where ligands like BrettPhos and RuPhos excel. Their electron-rich nature and specific steric profile can facilitate the coupling of less nucleophilic amines.[5]
-
Use a Stronger Base: A stronger base like LiHMDS can be more effective at deprotonating the less acidic N-H of your electron-deficient substrate once it has coordinated to the palladium.
-
Consider a Different Coupling Partner: If possible, using a more reactive aryl halide (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl) can help drive the reaction to completion by facilitating the initial oxidative addition step.
Section 3: Experimental Protocol
General Procedure for N-arylation of a Tetrahydro-1,5-naphthyridine
This is a representative starting protocol. Optimal conditions may vary.
Reagents:
-
Tetrahydro-1,5-naphthyridine derivative (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the tetrahydro-1,5-naphthyridine, aryl bromide, RuPhos ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Add Pd₂(dba)₃ to the flask under the inert atmosphere.
-
Via syringe, add the anhydrous, degassed toluene.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Stabilizing the Tetrahydronaphthyridine Piperidine Core
A Senior Application Scientist's Guide to Preventing and Troubleshooting Oxidation
Welcome to the Technical Support Center for the tetrahydronaphthyridine piperidine scaffold. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet potentially labile, heterocyclic system. The fusion of a saturated piperidine ring with an aromatic naphthyridine core presents unique stability challenges, primarily the susceptibility of the piperidine moiety to oxidation.
This guide provides in-depth, field-tested insights and practical, step-by-step protocols to help you anticipate, diagnose, and resolve oxidation-related issues in your experiments. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your synthetic and drug development campaigns.
Part 1: Troubleshooting Guide - Diagnosing and Solving Oxidation in Real-Time
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis, work-up, purification, and storage of tetrahydronaphthyridine piperidine derivatives.
Question 1: I'm seeing unexpected byproducts in my reaction mixture, and I suspect oxidation. What are the likely degradation products?
Answer: Oxidation of the piperidine ring within the tetrahydronaphthyridine system can occur at several positions, leading to a variety of byproducts. The most common degradation pathways involve the nitrogen atom and the adjacent carbon atoms (α-carbons).
-
N-Oxidation: The lone pair of electrons on the piperidine nitrogen is susceptible to oxidation, forming an N-oxide . This is a common metabolic pathway and can also occur with certain chemical oxidants.
-
α-Carbon Oxidation: Hydrogen abstraction from the carbons adjacent to the nitrogen is a primary degradation route, especially under radical or atmospheric oxygen conditions.[1][2][3] This initially forms an iminium ion, which can then be trapped by nucleophiles or lead to other products:
-
Imines (e.g., 2,3,4,5-tetrahydropyridine derivatives): These are major products resulting from H-abstraction at the C2 position.[1][2][3]
-
Hydroxylated derivatives and ketones: Further oxidation or reaction with water can lead to the formation of hydroxylated species or ketones on the piperidine ring.[1][4]
-
Ring-Opened Byproducts: Under more aggressive oxidative conditions, cleavage of the piperidine ring can occur, leading to a complex mixture of degradation products.[1][5]
-
-
Nitrosamines and Nitramines: In the presence of nitrogen oxides (NOx), which can be present in some laboratory atmospheres or as byproducts of certain reactions, nitrosamines and nitramines can form.[1][2][3]
DOT Diagram: Primary Oxidation Pathways of the Piperidine Ring
Caption: Key oxidative degradation routes for the piperidine moiety.
Question 2: My purified compound seems to degrade upon standing, even as a solid. How can I improve its storage stability?
Answer: The degradation of a purified compound upon storage is a classic sign of sensitivity to atmospheric oxygen, light, or trace acidic/basic impurities. Here’s a systematic approach to enhancing stability:
-
Inert Atmosphere Storage: The most critical step is to minimize contact with atmospheric oxygen.[6]
-
Protocol: Store your compound in a vial with a Teflon-lined cap. Before sealing, flush the vial with a gentle stream of an inert gas like argon or nitrogen for a few seconds.[6] Seal the vial tightly. For long-term storage, consider sealing the cap with Parafilm.
-
-
Protection from Light: Photolytic degradation is a common issue for many organic molecules.[7]
-
Protocol: Store your vials in the dark, either by wrapping them in aluminum foil or by placing them in an amber-colored desiccator or a light-proof container.
-
-
Low-Temperature Storage: Reducing the temperature slows down the rate of chemical degradation.
-
Protocol: Store your compound at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C or -80 °C), depending on the compound's thermal stability and physical state. Ensure the container is well-sealed to prevent moisture condensation upon removal.
-
-
Use of Antioxidants (for solutions): If your compound is stored in solution, adding a small amount of an antioxidant can be highly effective.
Question 3: I'm performing a reaction on another part of the molecule, but the piperidine ring is being oxidized by my reagents. What are my options?
Answer: This is a common chemoselectivity challenge. The best strategy is to temporarily "mask" the piperidine nitrogen with a protecting group. An ideal protecting group is easy to install, stable to your reaction conditions, and easy to remove without affecting the rest of the molecule.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DIPEA, NaHCO₃), in a solvent like DCM or THF. | Strong acid (e.g., TFA in DCM, or HCl in dioxane). | Very common, stable to a wide range of non-acidic conditions. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, TEA), in DCM or water/dioxane. | Catalytic hydrogenolysis (H₂, Pd/C). | Stable to acidic and basic conditions; removed under neutral conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in aqueous dioxane. | Base (e.g., 20% piperidine in DMF). | Stable to acidic conditions, but labile to bases. |
| 9-Phenylfluoren-9-yl | Pf | 9-bromo-9-phenylfluorene, base. | Mildly acidic conditions or hydrogenolysis. | Provides excellent steric protection against α-proton abstraction and subsequent racemization.[10] |
Choosing the Right Protecting Group: The choice is dictated by the conditions of your subsequent reaction steps. This concept is known as "orthogonal protection."
DOT Diagram: Workflow for Selecting a Nitrogen Protection Strategy
Caption: Decision tree for choosing an appropriate N-protecting group.
Part 2: Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key workflows discussed above.
Protocol 1: General Procedure for Handling Oxygen-Sensitive Compounds
This protocol outlines the use of standard Schlenk techniques to maintain an inert atmosphere.
Materials:
-
Schlenk flask (oven-dried)
-
Rubber septum
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles (oven-dried)
-
Cannula (a double-tipped needle)
-
Degassed solvents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120 °C) for several hours and cooled under a stream of inert gas.
-
Assembling the Apparatus: Assemble your reaction flask (e.g., a Schlenk flask with a condenser) while it is still warm and immediately seal it with a rubber septum.
-
Purging with Inert Gas: Insert a needle connected to the inert gas line through the septum, and use a second needle as an outlet. Allow the gas to flow for several minutes to displace the air.
-
Vacuum/Backfill Cycles: For more rigorous exclusion of air, connect the flask's sidearm to a Schlenk line. Evacuate the flask under vacuum, then backfill with inert gas. Repeat this cycle three times.[11]
-
Solvent Transfer: Transfer degassed solvents via a syringe or cannula. To degas a solvent, use the "freeze-pump-thaw" method: freeze the solvent with liquid nitrogen, apply a vacuum, close the flask, and then thaw. Repeat this three times.[12][13]
-
Reagent Addition: Add liquid reagents via syringe through the septum. Add solid reagents quickly under a positive flow of inert gas.
DOT Diagram: Experimental Workflow for Inert Atmosphere Reaction
Caption: Step-by-step workflow for setting up an oxygen-free reaction.
Protocol 2: Boc Protection of the Piperidine Nitrogen
This is a standard protocol for installing the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
Tetrahydronaphthyridine piperidine derivative (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the tetrahydronaphthyridine piperidine derivative in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study, and why is it important? A1: A forced degradation study is an experiment where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing.[7][14][15] These conditions typically include heat, humidity, acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), and photolysis.[7][15] The purpose is to rapidly identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[14] This information is crucial for developing stable formulations and for creating "stability-indicating" analytical methods that can separate the parent drug from its degradation products.[15]
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60 °C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60 °C |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal | 60 °C - 80 °C (solid or solution) |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |
Q2: Can the pyridine part of the tetrahydronaphthyridine ring system also oxidize? A2: Yes, while the saturated piperidine ring is often more susceptible to oxidation under typical synthetic and storage conditions, the pyridine ring can also be oxidized, primarily at the nitrogen atom, to form a pyridine N-oxide. This typically requires stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid.[16] This reaction is often predictable and can even be used strategically in synthesis.
Q3: Are there any "green" or more environmentally friendly methods to prevent oxidation? A3: Yes, the principles of green chemistry can be applied. The most effective "green" strategy is prevention. Designing a synthetic route that avoids harsh oxidants is a primary goal. Additionally, using catalytic antioxidants rather than stoichiometric ones can reduce waste. When considering solvents, choosing those with a lower environmental impact for both the reaction and purification is also a key aspect of green chemistry. Finally, storing compounds properly under an inert atmosphere to prevent degradation is inherently "green" as it avoids the need to re-synthesize or re-purify material.
Q4: My compound is an oil, and I'm struggling to store it under an inert atmosphere. Any tips? A4: Storing oils can be challenging. After purifying your oil, dissolve it in a small amount of a volatile, anhydrous, and inert solvent (like anhydrous diethyl ether or DCM). Transfer this solution to your storage vial. Then, carefully remove the solvent under a gentle stream of nitrogen or argon gas. This process, known as "stripping," helps to displace residual oxygen. Once the solvent is removed, fully flush the vial with inert gas before sealing tightly.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. biomedres.us [biomedres.us]
- 15. ijrpp.com [ijrpp.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives
Welcome to the technical support center for the purification of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocyles. The unique structural characteristics of these compounds, particularly their basicity, often present specific challenges during purification. This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting guides, and validated protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My crude 1,2,3,4-tetrahydro-2,6-naphthyridine derivative is a dark, oily residue. What is the most effective initial purification strategy?
For a crude, discolored oil, a multi-step approach is often necessary. Start with an acidic wash to remove highly basic impurities.[1] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash it with a dilute aqueous acid solution (e.g., 1-5% HCl).[1] This will protonate the basic nitrogen atoms, including your target compound and basic impurities, transferring them to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NH₄OH) and extracted with an organic solvent to recover the free-base alkaloids.[2] This acid-base extraction is highly effective for enriching your target compound and removing non-basic impurities.[2] Following this, column chromatography is typically the next step to separate the desired product from closely related impurities.
Q2: I'm observing significant streaking and poor separation of my basic tetrahydronaphthyridine derivative on a silica gel column. How can I resolve this?
Streaking of basic compounds on silica gel is a common issue arising from strong interactions with the acidic silanol groups on the silica surface.[3] To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1%), into your mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[3][4]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a more inert stationary phase. Basic or neutral alumina can be an excellent alternative for the purification of basic compounds.[3]
-
Employ Reversed-Phase Chromatography: For more polar derivatives, reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a mobile phase at a higher pH can provide excellent separation.[5] Modern hybrid silica columns are stable over a broad pH range, offering improved retention and peak shape for basic analytes.[5]
Q3: My synthesis is expected to produce a racemic mixture of a chiral 1,2,3,4-tetrahydro-2,6-naphthyridine derivative. What are the recommended methods for enantiomeric separation?
The separation of enantiomers is a critical step in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[6] For chiral 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives, the following techniques are highly effective:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for enantiomeric separation.[7][8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often successful. A systematic screening of different CSPs and mobile phases is recommended to achieve optimal separation.[7]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for both analytical and preparative chiral separations.[9] It often provides faster separations and uses less organic solvent compared to HPLC.[10][11] The use of CO2 as the primary mobile phase component makes it a "green" chromatography technique.[9]
Q4: I am struggling to remove residual high-boiling point solvents like DMSO or pyridine from my purified product. What are the best practices for their removal?
Residual high-boiling solvents can be challenging to remove by simple evaporation.
-
For Basic Solvents (e.g., Pyridine): An acidic wash during the workup is highly effective.[1] Similar to the removal of other basic impurities, washing an organic solution of your product with dilute aqueous acid will protonate the pyridine, causing it to partition into the aqueous layer.[1]
-
For Polar Aprotic Solvents (e.g., DMSO): Multiple aqueous washes are necessary to extract DMSO from the organic phase.[1]
-
Co-evaporation (Azeotroping): For trace amounts of high-boiling organic solvents, co-evaporation with a lower-boiling solvent like toluene can be effective. Adding toluene to the product and evaporating under reduced pressure can help to remove the residual solvent.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation/Overlapping Peaks | Inappropriate solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) with a range of solvent polarities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).[3] | |
| Compound Streaking | Strong interaction of the basic compound with acidic silica. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent.[3][4] |
| Use a less acidic stationary phase like neutral or basic alumina.[3] | ||
| Compound Not Eluting | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Irreversible adsorption or decomposition on silica gel. | Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Compound is too soluble in the chosen solvent. | Use a solvent in which the compound has lower solubility at room temperature or try a co-solvent system. |
| Solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. | |
| Oiling Out | The boiling point of the solvent is too high, or the compound is impure. | Use a lower boiling point solvent. If impurities are suspected, pre-purify by another method. |
| Low Recovery | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the compound.[3] |
| Premature crystallization during hot filtration. | Pre-warm the filtration funnel and flask. | |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or refrigerator to maximize crystal formation.[1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Enrichment of Basic Derivatives
This protocol is designed to separate basic 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.[1] The volume of the aqueous layer should be 1-2 times that of the organic layer. Repeat the wash 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. The protonated basic compounds are now in this layer.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., saturated aqueous NaHCO₃ or dilute NH₄OH) until the pH is between 8 and 10.[2]
-
Back-Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched basic product.
Protocol 2: Standard Silica Gel Column Chromatography with a Basic Modifier
This protocol is for the purification of moderately polar, basic compounds that exhibit streaking on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry silica onto the top of the packed column.[1]
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) containing 0.1-1% triethylamine. Gradually increase the polarity of the eluent as needed.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Analysis and Concentration: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 3: Chiral SFC for Enantiomeric Separation
This protocol provides a general workflow for the separation of enantiomers using Supercritical Fluid Chromatography.
-
Column and Mobile Phase Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns) with a primary mobile phase of supercritical CO₂ and a co-solvent (typically an alcohol like methanol or ethanol).[9][11] Additives such as diethylamine may be required for basic compounds.
-
Method Optimization: Optimize the separation by adjusting the co-solvent percentage, back-pressure, temperature, and flow rate to achieve baseline resolution (Rs > 1.5).[7]
-
Preparative Separation: Scale up the optimized analytical method to a preparative scale for the isolation of individual enantiomers.
-
Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomer and confirm their enantiomeric purity using an analytical chiral SFC or HPLC method.
Visualizations
Caption: General purification workflow for 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives.
Caption: Decision tree for troubleshooting streaking in column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yield in cobalt-catalyzed cyclization for tetrahydronaphthyridines
Welcome to the technical support center for cobalt-catalyzed cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful methodology for the synthesis of tetrahydronaphthyridines and encounter challenges with reaction efficiency. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
The cobalt-catalyzed [2+2+2] cycloaddition of a diyne and a nitrile is an elegant and atom-economical method for constructing the pyridine core of tetrahydronaphthyridine scaffolds.[1][2] However, like many transition metal-catalyzed reactions, its success is sensitive to a variety of parameters. Low yield is a common frustration, but it is almost always traceable to a specific, rectifiable cause.
This guide is structured as a series of questions you may be asking in the lab. We will address issues ranging from the catalyst's health to the subtle effects of your substrates and reaction conditions.
The Heart of the Reaction: The Catalytic Cycle
Before troubleshooting, it is crucial to understand the accepted catalytic pathway. The active catalyst is typically a low-valent Co(I) species, which orchestrates the assembly of the final product. Low yields often arise from an interruption or inefficiency in this cycle.
Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.
Section 1: Catalyst-Related Issues
The health and activity of your cobalt catalyst are paramount. Problems here are the most common source of reaction failure.
Question: My reaction shows no conversion, or the yield is extremely low (<10%). Where do I start?
Answer: When facing a complete reaction failure, always begin by scrutinizing the three most critical components: the catalyst's active state, the inertness of your atmosphere, and the purity of your reagents.
-
Catalyst Activation: The active species is Co(I), but precursors are often air-stable Co(II) or Co(III) salts (e.g., CoBr₂, Co(OAc)₂), or Co(0) complexes like CpCo(CO)₂.[2] If using a Co(II) salt, a reductant (e.g., NaBH₄, Zn, In) is required for in situ generation of Co(I). Incomplete reduction means you have insufficient active catalyst. CpCo(CO)₂ is often preferred for its stability and user-friendliness, not typically requiring a glovebox environment.[2]
-
Inert Atmosphere: Low-valent cobalt species, particularly Co(I), are highly oxygen-sensitive. Oxidation to the catalytically inactive Co(II) or Co(III) states is a primary deactivation pathway.[3][4] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques. All solvents and liquid reagents must be thoroughly de-gassed.
-
Reagent Purity: Trace impurities can poison the catalyst. Water is a common culprit. Ensure your solvent is anhydrous and that your substrates are pure and dry.
Question: I'm using a Co(II) precursor with a reducing agent, but the reaction is sluggish. How can I improve catalyst activation?
Answer: The efficiency of in situ reduction is critical. The choice of reductant and the presence of activating ligands can dramatically influence the formation of the active Co(I) species.
-
Choice of Reductant: Zinc dust is a common and effective choice. Ensure it is activated (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum) to remove passivating oxide layers.
-
Role of Ligands: The presence of a suitable ligand, often a phosphine, is crucial. The ligand stabilizes the active Co(I) species, preventing aggregation or decomposition.[5] However, overly strong chelating ligands can sometimes over-stabilize the cobalt complex, hindering catalytic activity.[5] The bite angle of diphosphine ligands can also significantly influence reactivity and selectivity.[6]
Table 1: Comparison of Common Cobalt Precursors
| Precursor | Oxidation State | Typical Ligands | Activation Method | Air/Moisture Stability | Notes |
| CpCo(CO)₂ | Co(I) | Cyclopentadienyl (Cp), Carbonyl (CO) | Thermal or Photochemical CO loss | Relatively Stable[2] | User-friendly, often preferred. |
| CoBr₂ / CoCl₂ | Co(II) | None (used with added ligands) | Reduction (e.g., Zn, NaBH₄) | Stable | Requires in situ reduction and inert conditions. |
| Co(OAc)₂ | Co(II) | Acetate | Reduction (e.g., Zn, NaBH₄) | Stable | Common, inexpensive precursor.[7] |
| CpCo(COD) | Co(I) | Cyclopentadienyl (Cp), Cyclooctadiene (COD) | Ligand displacement | Air-sensitive[2] | Highly reactive, requires glovebox handling. |
Question: My reaction starts well but seems to stop before completion. What causes catalyst deactivation?
Answer: Catalyst deactivation during the reaction is a common issue. Besides oxidation (as mentioned above), several other pathways can shut down your catalytic cycle. Understanding these can help you mitigate them.
-
Formation of Off-Cycle Resting States: The catalyst can become trapped in overly stable complexes. For instance, if your diyne substrate contains a tethering nitrogen atom, it may form an unfavorable chelate with the cobalt center, retarding the formation of the key cobaltacycle intermediate.[8] This has been specifically observed as a cause for modest yields in tetrahydronaphthyridine synthesis.[8]
-
Product Inhibition: In some cases, the tetrahydronaphthyridine product itself, being a nitrogen-containing heterocycle, can coordinate to the Co(I) center and act as an inhibitor, slowing the reaction as product concentration increases.
-
Thermal Decomposition: Cobalt catalysts, especially without strongly coordinating ligands, can be thermally unstable. Running the reaction at too high a temperature can lead to the formation of inactive cobalt nanoparticles.[9] Microwave-promoted reactions often work well because they allow for rapid heating to the desired temperature, potentially minimizing thermal decomposition over time.[2]
Caption: A logical flowchart for diagnosing the cause of low reaction yield.
Section 2: Substrate and Reaction Condition Issues
Even with a perfectly active catalyst, the nature of your substrates and the conditions you choose can make or break the synthesis.
Question: Could my specific diyne or nitrile substrate be the problem?
Answer: Absolutely. The electronic and steric properties of your substrates are critical.
-
Steric Hindrance: Bulky substituents near the alkyne or nitrile functionalities can impede coordination to the cobalt center and slow down the key cyclization and insertion steps.
-
Electronic Effects: Electron-withdrawing groups on the alkynes can sometimes make the oxidative cyclization step more difficult.
-
Inhibiting Functional Groups: As mentioned, Lewis basic functional groups (amines, pyridines, etc.) within the substrate can be problematic. A study specifically investigating the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines suspected that unfavorable chelation of the nitrogen atom in the diyne precursor with the cobalt catalyst was a primary cause of modest yields.[8] If your substrate contains such a group, consider using a protecting group that can be removed after the cyclization.
Question: How critical are solvent, temperature, and concentration?
Answer: These parameters define the reaction environment and have a profound impact on both the reaction rate and catalyst stability. They must be optimized for any new substrate.
-
Solvent: Non-coordinating or weakly coordinating solvents like toluene, dioxane, or THF are typically used. Strongly coordinating solvents (e.g., acetonitrile, DMSO) can compete with your substrates for binding sites on the cobalt catalyst, inhibiting the reaction.
-
Temperature: There is often a trade-off. Higher temperatures increase the reaction rate but also accelerate catalyst decomposition.[10] The optimal temperature is one that provides a reasonable reaction time without significant catalyst death. Microwave heating has been shown to be effective for these cyclizations, often leading to higher yields in shorter times.[2][8]
-
Concentration: The reaction is often intramolecular for the diyne portion and intermolecular for the nitrile. Running the reaction at high dilution can favor the desired intramolecular cyclization over potential intermolecular oligomerization of the diyne. However, very high dilution will also slow the rate of nitrile insertion. A good starting point is typically in the range of 0.05-0.1 M.
Section 3: Standard Protocol and Analytical Monitoring
A reliable baseline protocol is essential for troubleshooting. Deviations from an established procedure should be made one at a time.
Baseline Experimental Protocol: Microwave-Promoted Cyclization
This protocol is adapted from established literature procedures for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines.[2][8]
-
Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add the diyne-nitrile substrate (1.0 eq).
-
Catalyst Addition: Add CpCo(CO)₂ (0.10 - 0.15 eq). Note: If using a Co(II) salt, the precursor, ligand, and reductant would be added here under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane) to achieve the desired concentration (e.g., 0.1 M).
-
Inert Atmosphere: Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Place the vial in a microwave reactor. Heat to the optimized temperature (e.g., 140-160 °C) for the specified time (e.g., 20-60 minutes).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions if the reaction is ongoing) and analyzing by TLC or GC-MS to observe the consumption of starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired tetrahydronaphthyridine product.
Question: What are the best ways to monitor my reaction and identify byproducts?
Answer: Effective monitoring is key to understanding what's happening in your flask.
-
Routine Monitoring: Thin-Layer Chromatography (TLC) is the quickest method to qualitatively assess the consumption of starting materials and the formation of new products. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for quantitatively tracking the reaction and identifying the molecular weights of products and byproducts.
-
Byproduct Identification: 1H NMR of the crude reaction mixture is invaluable. Common byproducts in [2+2+2] cyclizations can include benzene derivatives from the carbocyclization of three alkynes (if an external alkyne is used) or oligomers.
-
Advanced Mechanistic Studies: For a deeper understanding of catalyst behavior and intermediate species, specialized techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be employed to observe catalytic intermediates in real-time.[11]
By systematically addressing these potential issues, from the integrity of your catalyst to the specifics of your substrate and conditions, you can effectively diagnose and solve the problem of low yield in your cobalt-catalyzed tetrahydronaphthyridine synthesis.
References
- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of cobalt( ii ) chloride and cobalt( ii ) acetate with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex format ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07089H [pubs.rsc.org]
- 4. Investigation of the deactivation behavior of Co catalysts in Fischer–Tropsch synthesis using encapsulated Co nanoparticles with controlled SiO2 shell layer thickness - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism and origins of cobalt-catalyzed ligand-controlled regiodivergent C–H functionalization of aldehydes with enynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. article.sapub.org [article.sapub.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Temperature-Dependent Divergent Cyclopentadiene Synthesis through Cobalt-Catalyzed C-C Activation of Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
# Technical Support Center: Managing the Reactivity of the N1 Nitrogen in Tetrahydronaphthyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of tetrahydronaphthyridine (THN) chemistry, with a specific focus on the reactivity of the N1 nitrogen atom. Tetrahydronaphthyridines are a significant class of saturated N-heterocycles, recognized as valuable scaffolds in drug discovery due to their three-dimensional structure and their prevalence in FDA-approved drugs.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and functionalization of these important molecules.
I. Understanding the N1 Nitrogen: Fundamental Reactivity
The N1 nitrogen in the tetrahydronaphthyridine scaffold, being part of a piperidine ring fused to a pyridine, exhibits reactivity characteristic of a secondary amine. Its nucleophilicity and basicity are central to its chemical behavior and are often the source of synthetic challenges, particularly concerning chemoselectivity. The lone pair of electrons on the N1 nitrogen makes it a prime site for alkylation, acylation, and other functionalization reactions. However, the presence of the second nitrogen atom in the pyridine ring and other functional groups can lead to competitive reactions, necessitating careful control of reaction conditions.
Frequently Asked Questions (FAQs): Basic Principles
Q1: What are the primary factors influencing the reactivity of the N1 nitrogen?
A1: The reactivity of the N1 nitrogen is primarily governed by:
-
Steric Hindrance: Bulky substituents near the N1 position can impede the approach of reagents, reducing its reactivity.
-
Electronic Effects: Electron-withdrawing groups on the tetrahydronaphthyridine core can decrease the nucleophilicity of the N1 nitrogen by delocalizing its lone pair. Conversely, electron-donating groups can enhance its reactivity.
-
Solvent Effects: The choice of solvent can influence the solvation of the N1 nitrogen and the reacting species, thereby affecting reaction rates and selectivity.
-
Counter-ion: In reactions involving salts of the tetrahydronaphthyridine, the nature of the counter-ion can impact the availability and reactivity of the N1 nitrogen.
Q2: How does the N1 nitrogen's reactivity compare to the pyridine nitrogen in the other ring?
A2: The N1 nitrogen, being a secondary amine within a saturated ring, is generally more nucleophilic and basic than the sp2-hybridized nitrogen in the aromatic pyridine ring. This difference in reactivity is the basis for achieving selective functionalization at the N1 position. However, under certain conditions, particularly with electrophilic reagents that can react with the pyridine ring (e.g., during C-H functionalization), careful optimization is required to avoid undesired side reactions.[3]
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the manipulation of the N1 nitrogen and provides actionable solutions.
Issue 1: Lack of Chemoselectivity - Unwanted N-Functionalization at Other Sites
Symptom: You are attempting to functionalize the N1 nitrogen, but you observe a mixture of products, including functionalization at the pyridine nitrogen or other nucleophilic sites in your molecule.
Root Cause Analysis and Solutions:
The fundamental principle to overcome this is to exploit the inherent differences in reactivity between the nucleophilic centers. IUPAC defines chemoselectivity as “the preferential reaction of a chemical reagent with one of two or more different functional groups,” a concept central to complex molecule synthesis.[4]
-
Protecting Groups: The most robust strategy is to employ a protecting group for the N1 nitrogen. This is especially crucial when subsequent reactions could affect the N1 position. The choice of protecting group is critical and should be orthogonal to other functionalities in the molecule.
-
DOT Diagram: Protecting Group Strategy Decision Tree
Caption: Decision tree for selecting an appropriate N1 protecting group.
-
-
Reaction Conditions Tuning:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the more nucleophilic N1 nitrogen.
-
Reagent Stoichiometry: Using a stoichiometric amount (or slightly less) of the electrophile can minimize reactions at less reactive sites.
-
Rate of Addition: Slow, dropwise addition of the electrophile can maintain a low concentration, favoring reaction with the more reactive N1 nitrogen.
-
Issue 2: Incomplete or Sluggish N1-Alkylation or N1-Acylation
Symptom: The reaction to functionalize the N1 nitrogen does not proceed to completion, even after extended reaction times or with an excess of the electrophile.
Root Cause Analysis and Solutions:
-
Insufficient Basicity: The N1 nitrogen may not be sufficiently nucleophilic to react with the electrophile. Adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the N1 nitrogen, increasing its nucleophilicity.
-
Steric Hindrance: If the N1 position or the electrophile is sterically hindered, the reaction rate will be significantly reduced.
-
Solution: Consider using a less hindered electrophile if possible. Alternatively, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier.
-
-
Poor Solubility: If the tetrahydronaphthyridine starting material or the reagent has poor solubility in the chosen solvent, the reaction will be slow.
-
Solution: Screen different solvents to find one that dissolves all reaction components. A co-solvent system may also be effective.
-
Issue 3: Difficulty in Removing the N1-Protecting Group
Symptom: The chosen protecting group for the N1 nitrogen is resistant to cleavage under standard deprotection conditions, or the deprotection reaction leads to decomposition of the molecule.
Root Cause Analysis and Solutions:
-
Incorrect Deprotection Conditions: Ensure the deprotection conditions are appropriate for the specific protecting group.
| Protecting Group | Common Deprotection Reagents | Potential Issues & Solutions |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA), HCl in dioxane | Acid-sensitive functional groups may be affected. Use milder acidic conditions or an alternative protecting group.[5] |
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C (Hydrogenolysis) | Catalyst poisoning by sulfur-containing compounds. Use a different catalyst or a transfer hydrogenation method.[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine in DMF | Base-sensitive functional groups may be affected. Use a milder base or shorter reaction times.[5] |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Zn, Acetic Acid | Can be cleaved under mild reductive conditions, offering good orthogonality. |
-
Substrate-Specific Effects: The electronic and steric environment of the tetrahydronaphthyridine can influence the ease of deprotection. For example, bulky groups near the N1 position may hinder access of the deprotection reagent.
-
Solution: Increase the temperature or use a more potent deprotection reagent if the molecule is stable under these conditions.
-
III. Experimental Protocols
Protocol 1: General Procedure for N1-Boc Protection
This protocol describes a standard method for protecting the N1 nitrogen of a tetrahydronaphthyridine with a Boc group.
-
Dissolution: Dissolve the tetrahydronaphthyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.), to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N1-Alkylation
This protocol outlines a general method for the alkylation of the N1 nitrogen.
-
Dissolution: Dissolve the tetrahydronaphthyridine (1.0 eq.) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq.).
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
-
DOT Diagram: General N1-Functionalization Workflow
Caption: A generalized workflow for the N1-functionalization of tetrahydronaphthyridines.
IV. Characterization and Analysis
Accurate characterization is essential to confirm the successful functionalization of the N1 nitrogen.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the N1-H proton signal (if present in the starting material). New signals corresponding to the protons of the added functional group should appear. A downfield shift of the protons adjacent to the N1 nitrogen is also expected upon functionalization.
-
¹³C NMR: The carbon atoms of the newly introduced group will give rise to new signals. The chemical shifts of the carbons in the piperidine ring, particularly those alpha to the N1 nitrogen, will also be affected.
-
-
Mass Spectrometry (MS): The molecular weight of the product should correspond to the expected mass of the N1-functionalized tetrahydronaphthyridine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: For N1-acylation, the appearance of a strong carbonyl (C=O) stretching band is a key diagnostic feature. The N-H stretching band of the starting material should disappear.
V. Conclusion
The management of the N1 nitrogen's reactivity is a critical aspect of working with tetrahydronaphthyridine scaffolds in drug discovery and development.[1][7] A thorough understanding of the factors influencing its reactivity, coupled with careful selection of protecting groups and optimization of reaction conditions, is paramount for achieving desired synthetic outcomes. This guide provides a foundational framework for troubleshooting common issues and implementing robust synthetic protocols. For more complex challenges, consulting the primary literature for specific examples related to your particular tetrahydronaphthyridine isomer and substitution pattern is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Hydrogenation of Naphthyridine Precursors
Welcome to the Technical Support Center for the hydrogenation of naphthyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the scientific integrity and success of your experiments.
Introduction: The Challenge of Selectivity and Stability
The catalytic hydrogenation of naphthyridines is a cornerstone in the synthesis of saturated N-heterocycles, which are prevalent scaffolds in pharmaceuticals. However, the presence of two nitrogen atoms within the bicyclic system introduces significant challenges in controlling regioselectivity, preventing over-reduction, and avoiding other undesirable side reactions. This guide provides practical, field-proven insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the hydrogenation of naphthyridine precursors?
The primary side reactions encountered are:
-
Over-hydrogenation: Reduction of both pyridine rings to form a decahydronaphthyridine, or complete saturation of the heterocyclic system.
-
Poor Regioselectivity: Hydrogenation of the undesired pyridine ring, leading to a mixture of tetrahydronaphthyridine isomers.
-
Hydrogenolysis: Cleavage of C-N or C-X (where X is a halogen or other functional group) bonds, which can lead to ring opening or loss of essential functional groups.[1]
-
Incomplete Reaction: Stalling of the reaction, resulting in a mixture of starting material and partially hydrogenated intermediates.
Q2: How do I choose the right catalyst for my naphthyridine hydrogenation?
Catalyst selection is critical for controlling the outcome of the reaction. Here is a general guide:
| Catalyst | Typical Application | Selectivity Profile |
| Palladium (e.g., Pd/C) | General purpose, effective for many substrates. | Often favors hydrogenation of the more electron-deficient ring. However, it can be prone to causing hydrogenolysis. |
| Platinum (e.g., PtO₂, Pt/C) | More active than palladium, useful for more resistant substrates. | Can lead to over-hydrogenation if not carefully controlled. It is often a good choice when hydrogenolysis is a concern with Pd catalysts. |
| Rhodium (e.g., Rh/C) | Can exhibit different selectivity compared to Pd and Pt. | Often more resistant to catalyst poisoning by nitrogen-containing compounds.[2] |
| Ruthenium (e.g., [Ru(p-cymene)I₂]₂) | Homogeneous catalyst that can offer high regioselectivity. | Selectivity is often controlled by the electronic properties of the naphthyridine rings.[3] |
The choice of catalyst is highly substrate-dependent, and screening of catalysts is often necessary for novel precursors.
Q3: What are the best analytical techniques to monitor the progress of my reaction and identify byproducts?
A multi-pronged approach to reaction monitoring is recommended:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and the relative amounts of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the products and intermediates. In-situ NMR monitoring can provide real-time kinetic data.[6][7][8]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction is stalled or shows low conversion.
A stalled reaction is a common issue that can often be resolved by systematically investigating the catalyst, reaction conditions, and substrate purity.
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
-
Verify Catalyst Activity:
-
Cause: The catalyst may be old, improperly stored, or deactivated.[9]
-
Solution:
-
Attempt the reaction with a fresh batch of catalyst from a reliable supplier.
-
For pyrophoric catalysts like Raney Nickel, ensure they have been handled and stored correctly under an inert atmosphere.[10]
-
If catalyst poisoning is suspected (see Problem 3), the catalyst will need to be replaced, and the system purged of contaminants.
-
-
-
Optimize Reaction Conditions:
-
Cause: Insufficient hydrogen pressure, suboptimal temperature, or poor agitation can limit the reaction rate.[10]
-
Solution:
-
Increase Hydrogen Pressure: If using a hydrogen balloon, consider switching to a high-pressure vessel like a Parr hydrogenator to increase the hydrogen concentration in the solution.
-
Adjust Temperature: While many hydrogenations proceed at room temperature, some substrates may require gentle heating. However, be aware that excessive heat can promote side reactions or catalyst deactivation.
-
Ensure Vigorous Stirring: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial. Increase the stirring rate to ensure the catalyst is well suspended and to maximize gas-liquid mass transfer.[9][10]
-
-
-
Check Substrate and Solvent Purity:
-
Cause: Impurities in the starting material or solvent can act as catalyst poisons. Poor solubility of the substrate can also hinder the reaction.
-
Solution:
-
Purify the Substrate: If the starting material is not of high purity, purify it by recrystallization or column chromatography.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and THF.[9]
-
Improve Solubility: If the substrate has poor solubility in the chosen solvent, try a solvent mixture or a different solvent altogether.
-
-
Problem 2: I am observing poor regioselectivity with a mixture of tetrahydronaphthyridine isomers.
Controlling which of the two pyridine rings is hydrogenated is a central challenge in naphthyridine chemistry.
Caption: Key factors influencing regioselectivity in naphthyridine hydrogenation.
-
Catalyst Screening:
-
Principle: Different metals can have different intrinsic preferences for coordinating to the two pyridine rings.
-
Protocol:
-
Set up small-scale parallel reactions using a range of catalysts (e.g., Pd/C, PtO₂, Rh/C, and a homogeneous Ru catalyst).
-
Analyze the product mixture from each reaction by HPLC or NMR to determine the isomeric ratio.
-
Select the catalyst that provides the highest selectivity for the desired isomer. Studies have shown that homogeneous ruthenium catalysts can offer orthogonal selectivity compared to heterogeneous palladium catalysts.[3]
-
-
-
Leverage Substituent Effects:
-
Principle: The electronic and steric properties of substituents on the naphthyridine core can direct the hydrogenation to a specific ring. Electron-withdrawing groups can activate a ring towards reduction, while bulky groups can sterically hinder hydrogenation of the adjacent ring.
-
Application: If you have synthetic flexibility, consider introducing a directing group that can be removed later. For example, a bulky protecting group on one nitrogen atom can direct hydrogenation to the other ring.
-
-
Modify Reaction Conditions:
-
Principle: The solvent and temperature can influence the catalyst-substrate interaction and thus the regioselectivity.[11][12]
-
Protocol:
-
Screen a variety of solvents with different polarities (e.g., ethanol, THF, acetic acid). Acetic acid can protonate the nitrogen atoms, altering the electronic properties of the rings.[9]
-
Vary the reaction temperature. Lower temperatures may enhance selectivity in some cases.
-
-
Problem 3: My catalyst appears to be poisoned.
Catalyst poisoning is the deactivation of a catalyst by strong adsorption of certain chemical species, leading to a loss of activity.
| Poison | Source | Mechanism |
| Sulfur Compounds | Impurities in reagents or solvents (e.g., thiophenes). | Strong and often irreversible binding to the metal surface. |
| Nitrogen Compounds | The substrate itself or the tetrahydronaphthyridine product. | The lone pair of electrons on the nitrogen can strongly coordinate to the catalyst's active sites, inhibiting further reaction.[13] |
| Heavy Metals | Contaminants from glassware or previous reactions. | Can plate out on the catalyst surface, blocking active sites. |
| Halides | From the substrate or acidic additives. | Can alter the electronic properties of the catalyst. |
-
Diagnosis:
-
Symptom: A reaction that starts well and then abruptly stops before completion is a classic sign of catalyst poisoning.
-
Test:
-
Run the reaction as usual. When it stalls, carefully filter the catalyst.
-
Add a fresh batch of catalyst to the filtrate. If the reaction restarts, it is a strong indication that the original catalyst was poisoned.
-
Alternatively, add a small amount of a known catalyst poison (e.g., a thiol) to a healthy reaction. If the reaction stops, it confirms the susceptibility of your system to poisoning.
-
-
-
Mitigation:
-
Purify Reagents: Ensure the highest purity of your naphthyridine precursor and solvents. Consider passing solvents through a column of activated alumina to remove trace impurities.
-
Increase Catalyst Loading: In cases of mild poisoning by the product, a higher catalyst loading may be sufficient to drive the reaction to completion.
-
Use a More Robust Catalyst: Rhodium and Ruthenium catalysts are often reported to be more resistant to poisoning by nitrogen-containing compounds than Palladium catalysts.[2][14]
-
Acidic Additives: For poisoning by the nitrogenous product, adding a non-coordinating acid (e.g., methanesulfonic acid) can protonate the product, reducing its ability to bind to the catalyst. However, this must be done with caution as it can also promote side reactions.
-
References
- 1. Wiley-VCH - Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis [wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Permeability of Tetrahydronaphthyridine-Based Tracers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on tetrahydronaphthyridine-based tracers for central nervous system (CNS) applications. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the specific challenges you may encounter while optimizing the brain permeability of your compounds. Our goal is to equip you with the knowledge and practical tools to design and evaluate tracers with improved CNS penetration.
I. Understanding the Challenge: The Blood-Brain Barrier and Tetrahydronaphthyridine Scaffolds
The blood-brain barrier (BBB) is a formidable obstacle in the development of CNS-active drugs and tracers, restricting the passage of over 98% of small molecules from the systemic circulation into the brain.[1][2] This highly selective barrier is formed by the endothelial cells of the brain capillaries, which are connected by tight junctions and express a variety of efflux transporters, most notably P-glycoprotein (P-gp).[3][4][5][6] For a tetrahydronaphthyridine-based tracer to be successful, it must possess the optimal physicochemical properties to navigate this complex barrier.
Key properties influencing BBB penetration include:
-
Lipophilicity: A delicate balance is required. While increased lipophilicity can enhance membrane permeability, excessively lipophilic compounds may exhibit increased non-specific binding and be more susceptible to metabolism.[7]
-
Molecular Weight: Generally, a lower molecular weight (< 400-500 Da) is favored for passive diffusion across the BBB.[8][9]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better brain penetration. An upper limit for PSA for a molecule to penetrate the brain is around 90 Ų.[10]
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is preferable to minimize desolvation penalties upon entering the lipid environment of the cell membrane.[10][11]
-
P-glycoprotein (P-gp) Efflux: Many small molecules are actively transported out of the brain by P-gp, significantly limiting their accumulation.[4][5] Identifying whether your tetrahydronaphthyridine derivative is a P-gp substrate is a critical step in development.[1][3][11][12]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the development of brain-penetrant tetrahydronaphthyridine-based tracers.
Q1: My tetrahydronaphthyridine-based tracer shows good in vitro target affinity but has low brain uptake in vivo. What are the likely causes?
A1: This is a common and multifaceted problem. The primary culprits are often poor BBB permeability and/or active efflux by transporters like P-gp. While your tracer may have excellent affinity for its intended target, if it cannot reach that target in sufficient concentrations, it will not be effective. Other contributing factors can include rapid metabolism or high plasma protein binding.
Q2: How can I quickly assess if my tracer is likely to be a P-gp substrate?
A2: An excellent and widely used in vitro method is the MDCK-MDR1 permeability assay.[1][11][12] This assay uses a cell line that overexpresses human P-gp. By measuring the transport of your compound from the apical to the basolateral side and vice versa, you can calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator that your compound is a P-gp substrate.
Q3: What are the key structural modifications I should consider for the tetrahydronaphthyridine scaffold to improve its brain permeability?
A3: While specific modifications will depend on the particular derivative, general strategies include:
-
Modulating Lipophilicity: Systematically altering substituents on the tetrahydronaphthyridine core to achieve an optimal logP value, typically in the range of 1.5-3.0.
-
Reducing Polar Surface Area: Capping or replacing polar functional groups (e.g., hydroxyls, amines) with less polar moieties, as long as this does not negatively impact target binding.
-
Minimizing Hydrogen Bond Donors: For instance, converting a primary or secondary amine to a tertiary amine can sometimes reduce hydrogen bonding potential.
-
Introducing Fluorine: Strategic placement of fluorine atoms can sometimes lower pKa and improve metabolic stability without significantly increasing lipophilicity.
Q4: My tracer has poor aqueous solubility. How will this affect my experiments and what can I do about it?
A4: Poor solubility can be a significant hurdle, leading to inaccurate results in in vitro assays and poor bioavailability in vivo. For in vitro assays, you may need to use a co-solvent like DMSO, but be mindful of its concentration as it can affect cell membrane integrity. For in vivo studies, formulation strategies such as using cyclodextrins or creating a prodrug can be explored to improve solubility.
Q5: When should I move from in vitro to in vivo permeability studies?
A5: In vitro assays like PAMPA and MDCK-MDR1 are excellent for initial screening and ranking of compounds. Once you have a lead candidate with a promising in vitro profile (good passive permeability and low efflux), it is crucial to confirm its brain penetration in an in vivo model. Techniques like in situ brain perfusion or measuring the brain-to-plasma concentration ratio (Kp) in rodents are the next logical steps.
III. Troubleshooting Guides
This section provides structured guidance for overcoming common experimental challenges.
Troubleshooting Low Permeability in the PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive permeability.[13][14][15][16][17] If your tetrahydronaphthyridine-based tracer shows low permeability in this assay, consider the following:
| Potential Cause | Troubleshooting Steps | Rationale |
| High Polarity (Low Lipophilicity) | - Synthesize analogs with more lipophilic substituents. - Mask polar groups through a prodrug approach. | Increasing lipophilicity enhances partitioning into the lipid membrane. |
| High Molecular Weight | - Design analogs with a lower molecular weight, if possible without sacrificing target affinity. | Smaller molecules generally diffuse more readily across membranes. |
| High Number of Hydrogen Bond Donors/Acceptors | - Modify the structure to reduce the number of H-bond donors/acceptors. | This reduces the energetic penalty of moving from an aqueous to a lipid environment. |
| Poor Solubility in Assay Buffer | - Ensure the compound is fully dissolved in the donor well. - Use a small percentage of a co-solvent like DMSO (typically <1%). | Undissolved compound will not be available for permeation. |
| Experimental Artifact | - Verify the integrity of the artificial membrane using a known high-permeability control. - Ensure accurate quantification of the compound in both donor and acceptor wells. | A compromised membrane or analytical error can lead to misleading results. |
Troubleshooting High Efflux Ratio in the MDCK-MDR1 Assay
A high efflux ratio in the MDCK-MDR1 assay indicates that your tracer is a substrate for P-gp.[1][11][12] Here’s how to address this:
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound is a P-gp Substrate | - Modify the chemical structure to reduce its affinity for P-gp. This can sometimes be achieved by altering the number and position of hydrogen bond acceptors and donors. - Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in follow-up experiments to confirm P-gp involvement. | Structural changes can disrupt the interaction with the transporter. Confirmation with an inhibitor validates the mechanism. |
| Involvement of Other Efflux Transporters | - Test the compound in cell lines overexpressing other relevant transporters, such as BCRP (Breast Cancer Resistance Protein). | While P-gp is a major efflux pump, other transporters can also contribute to reduced brain penetration. |
| Low Passive Permeability | - If the apparent permeability (Papp) in the A-B direction is very low, the efflux ratio may be artificially inflated. Re-evaluate the passive permeability using the PAMPA assay. | A compound must first enter the cell to be effluxed. Very low passive entry can skew the results. |
Troubleshooting Low Brain Uptake in PET Imaging Studies
Low brain uptake in Positron Emission Tomography (PET) studies is a common and often disappointing outcome.[5][18][19][20][21][22][23][24][25][26]
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor BBB Permeability | - Re-evaluate the physicochemical properties of the tracer (lipophilicity, MW, PSA). - Conduct in vitro permeability assays (PAMPA, MDCK-MDR1) if not already done. | The fundamental properties of the molecule may not be suitable for crossing the BBB. |
| P-gp Efflux | - Perform a blocking study by pre-dosing the animal with a P-gp inhibitor before injecting the radiotracer. An increase in brain uptake would confirm P-gp involvement. | This is a definitive in vivo experiment to assess the impact of P-gp on your tracer's brain accumulation. |
| Rapid Metabolism | - Analyze blood samples at various time points post-injection to determine the concentration of the intact tracer versus its radiometabolites. | If the tracer is rapidly metabolized to more polar compounds, these metabolites will not cross the BBB. |
| High Plasma Protein Binding | - Measure the fraction of the tracer bound to plasma proteins. | Only the unbound fraction of the tracer is available to cross the BBB. |
| Off-Target Binding in the Periphery | - Investigate the biodistribution of the tracer in other organs. High uptake in organs like the liver or kidneys may limit the amount of tracer available to reach the brain. | Sequestration of the tracer in peripheral tissues can reduce the concentration gradient driving brain entry. |
IV. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of a tetrahydronaphthyridine-based tracer.[13][14][15][16][17]
Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
Positive and negative control compounds (e.g., propranolol and atenolol)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound and controls from their DMSO stocks into PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Load Donor Plate: Add 150 µL of the donor solutions to the wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.
Protocol 2: MDCK-MDR1 Permeability Assay
This protocol is designed to determine if a tetrahydronaphthyridine-based tracer is a substrate for the P-gp efflux pump.[1][11][12]
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed the MDCK-MDR1 cells onto the Transwell inserts at a high density.
-
Cell Culture: Culture the cells for 3-5 days to allow them to form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) of the monolayer. A high TEER value is indicative of a well-formed barrier. Additionally, perform a lucifer yellow permeability test; low permeability of this marker confirms monolayer integrity.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sampling and Analysis: At the end of the incubation, take samples from both chambers and analyze the concentration of the test compound using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both the A-B and B-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
An efflux ratio ≥ 2 suggests that the compound is a substrate for an efflux transporter.
-
Protocol 3: In Situ Brain Perfusion in Rats
This is an advanced in vivo technique to measure the rate of brain uptake of a tracer under controlled conditions.[2][4][7][27][28]
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion fluid (e.g., modified Ringer's solution) containing the radiolabeled tracer
-
Surgical instruments
-
Scintillation counter
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and surgically expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the common carotid artery.
-
Perfusion: Begin perfusing the brain with the perfusion fluid containing the radiolabeled tracer at a constant flow rate. The perfusion pressure should be monitored to ensure it is within the physiological range.
-
Perfusion Duration: Continue the perfusion for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
Brain Removal and Analysis: At the end of the perfusion, decapitate the animal, remove the brain, and dissect the relevant brain regions.
-
Quantification: Homogenize the brain tissue and measure the amount of radioactivity using a scintillation counter.
-
Calculate Brain Uptake: The brain uptake can be expressed as the permeability-surface area (PS) product or as a percentage of the injected dose per gram of brain tissue.
V. Visualizing Key Concepts and Workflows
Diagrams can help clarify complex processes. Below are Graphviz representations of key workflows.
Workflow for Assessing Brain Permeability
Caption: A typical workflow for the design and evaluation of brain-penetrant tracers.
Decision Tree for Troubleshooting Low Brain Uptake
Caption: A decision-making tool for diagnosing the cause of poor brain uptake.
VI. References
-
Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. (2012). Current Protocols in Pharmacology. --INVALID-LINK--
-
MDCK-MDR1 Permeability Assay. Evotec. --INVALID-LINK--
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. --INVALID-LINK--
-
MDCK-MDR1 Permeability Assay. AxisPharm. --INVALID-LINK--
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot. --INVALID-LINK--
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. --INVALID-LINK--
-
PAMPA Permeability Assay Protocol. Technology Networks. --INVALID-LINK--
-
A Philosophy for CNS Radiotracer Design. (2014). Accounts of Chemical Research. --INVALID-LINK--
-
Transcardial Perfusion of Rats for Immunohistochemistry. (2016). NeuroMab. --INVALID-LINK--
-
An in situ brain perfusion technique to study cerebrovascular transport in the rat. (1984). American Journal of Physiology-Heart and Circulatory Physiology. --INVALID-LINK--
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. --INVALID-LINK--
-
P-glycoprotein (P-gp) Substrate Identification. Evotec. --INVALID-LINK--
-
Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. (2003). ResearchGate. --INVALID-LINK--
-
In situ brain perfusion. (2011). Bio-protocol. --INVALID-LINK--
-
An in situ brain perfusion technique to study cerebrovascular transport in the rat. (1984). ResearchGate. --INVALID-LINK--
-
NADIA Scientific Core IHC Perfusion Protocol. --INVALID-LINK--
-
The suggested ideal criteria for a successful CNS PET tracer. (2020). ResearchGate. --INVALID-LINK--
-
Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO. (2018). Journal of Nuclear Medicine. --INVALID-LINK--
-
The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2020). Frontiers in Neuroscience. --INVALID-LINK--
-
Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development. (2019). ResearchGate. --INVALID-LINK--
-
Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development. (2019). OUCI. --INVALID-LINK--
-
An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI. --INVALID-LINK--
-
Blood–Brain Barrier Permeability Using Tracers and Immunohistochemistry. (2003). ResearchGate. --INVALID-LINK--
-
In silico methods to assess CNS penetration of small molecules. (2021). F1000Research. --INVALID-LINK--
-
Physicochemical properties and BBB distribution of compounds 1–59. (2021). ResearchGate. --INVALID-LINK--
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2010). ACS Chemical Neuroscience. --INVALID-LINK--
-
Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2016). ResearchGate. --INVALID-LINK--
-
Rapid identification of P-glycoprotein substrates and inhibitors. (2014). Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Concurrent Low Brain and High Liver Uptake on FDG PET Are Associated with Cardiovascular Risk Factors. (2016). Nuclear Medicine and Molecular Imaging. --INVALID-LINK--
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Physicochemical properties of studied compounds. (2017). ResearchGate. --INVALID-LINK--
-
In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments. --INVALID-LINK--
-
Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. (2018). Cells. --INVALID-LINK--
-
Efficient Enhancement of Blood-Brain Barrier Permeability Using Acoustic Cluster Therapy (ACT). (2018). Theranostics. --INVALID-LINK--
-
Brain: Normal Variations and Benign Findings in FDG PET/CT imaging. (2014). Seminars in Ultrasound, CT and MRI. --INVALID-LINK--
-
Abnormally Low FDG Uptake... what does this mean? (2022). Reddit. --INVALID-LINK--
-
Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. (2004). International Journal of Cancer. --INVALID-LINK--
-
Extremely low 18F-fluorodeoxyglucose uptake in the brain of a patient with metastatic neuroblastoma and its recovery after chemotherapy: A case report. (2021). Radiology Case Reports. --INVALID-LINK--
-
Boosting brain uptake of a therapeutic antibody by reducing its affinity for a transcytosis target. (2011). Science Translational Medicine. --INVALID-LINK--
-
Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability. (2013). ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Low FDG Tumors: Why Some Cancers Are Hard to Detect on PET Scans. Liv Hospital. --INVALID-LINK--
-
Enhanced blood-brain barrier penetration and glioma therapy mediated by T7 peptide-modified low-density lipoprotein particles. (2016). International Journal of Nanomedicine. --INVALID-LINK--
-
Boosting Brain Uptake of a Therapeutic Antibody by Reducing Its Affinity for a Transcytosis Target. (2011). ResearchGate. --INVALID-LINK--
-
Improving uptake over the blood-brain barrier. KTH. --INVALID-LINK--
-
P-glycoprotein: Why this drug transporter may be clinically important. (2008). Current Psychiatry. --INVALID-LINK--
-
Synthetic hydrophobic peptides are substrates for P-glycoprotein and stimulate drug transport. (1996). Biochemistry. --INVALID-LINK--
-
Multiple Drug Transport Pathways through human P-Glycoprotein. (2015). Biochimica et Biophysica Acta. --INVALID-LINK--
References
- 1. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.unc.edu [med.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. A Philosophy for CNS Radiotracer Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development [ouci.dntb.gov.ua]
- 22. Concurrent Low Brain and High Liver Uptake on FDG PET Are Associated with Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Brain: Normal Variations and Benign Findings in FDG PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. Extremely low 18F-fluorodeoxyglucose uptake in the brain of a patient with metastatic neuroblastoma and its recovery after chemotherapy: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Low FDG Tumors: Why Some Cancers Are Hard to Detect on PET Scans [int.livhospital.com]
- 27. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 28. bio-protocol.org [bio-protocol.org]
Technical Support Center: Navigating Cell Permeability Challenges of Novel Naphthyridine Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common hurdle of poor cell permeability with novel naphthyridine compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to diagnose and address permeability issues in your research.
Introduction to Naphthyridine Permeability Challenges
Naphthyridines are a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2] However, like many nitrogen-containing heterocyclic scaffolds, novel naphthyridine derivatives can exhibit suboptimal physicochemical properties that limit their ability to cross cellular membranes, hindering their journey to intracellular targets.[3][4] Key factors contributing to poor permeability include high polarity, excessive hydrogen bonding capacity, and susceptibility to efflux by membrane transporters.[5][6][7]
This guide is structured to provide a logical workflow for identifying and solving these permeability challenges, from initial assessment to strategic chemical modification.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the cell permeability of my novel naphthyridine compound?
A1: A tiered approach using in vitro assays is highly recommended. Begin with a high-throughput, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[8][9] Concurrently or subsequently, use a cell-based assay such as the Caco-2 or MDCK permeability assay. These models, which utilize cell monolayers, provide a more comprehensive picture by accounting for both passive and active transport mechanisms, including potential efflux.[8][9][10][11][12]
Q2: My compound shows high potency in a biochemical assay but no activity in a cell-based assay. Could poor permeability be the cause?
A2: This is a classic scenario pointing towards poor cell permeability. If a compound is potent against its purified target but fails to elicit a response in a whole-cell context, it is highly likely that it is not reaching its intracellular site of action in sufficient concentrations.[13] Direct measurement of its permeability is the essential next step.
Q3: What are the key physicochemical properties of my naphthyridine compound that I should be most concerned about for cell permeability?
A3: Several key physicochemical properties are critical for passive diffusion, often summarized by frameworks like Lipinski's "Rule of Five".[8] For naphthyridine compounds, pay close attention to:
-
Lipophilicity (LogP): An optimal LogP range (typically 1-3) is often desired.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of these can hinder membrane crossing.[7]
-
Molecular Weight: Larger molecules generally have lower permeability.[8]
-
Number of Rotatable Bonds: Increased molecular flexibility can sometimes negatively impact permeability.[5][8]
Q4: What does a high efflux ratio in a Caco-2 or MDCK-MDR1 assay indicate for my naphthyridine compound?
A4: A high efflux ratio (typically >2), where the rate of transport from the basolateral to the apical side is significantly greater than in the reverse direction, strongly suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[10][14] These transporters actively pump compounds out of the cell, reducing intracellular concentration and is a common issue for many drug candidates.[15][16][17][18]
Troubleshooting Guide: Diagnosing and Solving Poor Permeability
This section provides a structured approach to troubleshooting when you encounter poor permeability with your naphthyridine compounds.
Issue 1: Low Permeability in the PAMPA Assay
-
Observation: The apparent permeability coefficient (Papp) in the PAMPA assay is low, indicating poor passive diffusion.
-
Underlying Cause: The compound's intrinsic physicochemical properties are likely unfavorable for crossing a lipid bilayer. This is often due to high polarity (low LogP, high PSA) or a large number of hydrogen bond donors/acceptors.[5][6][7]
-
Troubleshooting Workflow:
-
Analyze Physicochemical Properties: Calculate or measure the key properties listed in FAQ #3.
-
Structural Modification Strategy:
-
Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to the naphthyridine scaffold. Be mindful not to increase lipophilicity excessively, which can lead to poor solubility.
-
Reduce Polarity/PSA: Mask polar functional groups (e.g., -OH, -NH2, -COOH) through strategies like esterification or amidation to create prodrugs.[19]
-
Intramolecular Hydrogen Bonding: Design modifications that encourage the formation of intramolecular hydrogen bonds. This can shield polar groups from the solvent, effectively reducing the compound's polarity and the energetic penalty of desolvation upon entering the lipid membrane.[20]
-
-
Re-synthesis and Re-testing: Synthesize the modified analogs and re-evaluate their permeability in the PAMPA assay.
-
Issue 2: Low Permeability in Caco-2/MDCK Assay but Moderate/High in PAMPA
-
Observation: The compound shows acceptable passive diffusion in PAMPA, but its permeability in a cell-based assay is significantly lower.
-
Underlying Cause: This discrepancy strongly suggests the involvement of active efflux transporters. The Caco-2 and MDCK cell lines express transporters like P-gp and BCRP that can actively remove your compound from the cell.[9][10][14]
-
Troubleshooting Workflow:
-
Perform a Bidirectional Assay: Conduct a bidirectional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio (Papp B-A / Papp A-B).[10][14] An efflux ratio >2 confirms that the compound is an efflux substrate.
-
Confirm Specific Transporter Involvement: Repeat the bidirectional assay in the presence of known inhibitors of specific efflux transporters (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific transporter.
-
Structural Modification Strategy:
-
Reduce Transporter Recognition: Modify the compound's structure to reduce its affinity for the efflux transporter. This can involve altering charge distribution, removing hydrogen bond acceptors/donors that are key for transporter recognition, or changing the overall shape of the molecule.
-
"Scaffold Hopping": If minor modifications are unsuccessful, consider exploring alternative chemical scaffolds that retain the desired pharmacophore but have different physicochemical properties that may evade transporter recognition.
-
-
Re-synthesis and Re-testing: Synthesize the modified analogs and re-evaluate them in the bidirectional permeability assay.
-
Physicochemical Properties and Permeability Classification
The following table provides a general guide for classifying permeability based on in vitro data and key physicochemical properties.
| Parameter | High Permeability | Medium Permeability | Low Permeability |
| Caco-2 Papp (10⁻⁶ cm/s) | > 10 | 1 - 10 | < 1 |
| PAMPA Papp (10⁻⁶ cm/s) | > 5 | 1 - 5 | < 1 |
| LogP | 1 - 3 | 0 - 1 or 3 - 4 | < 0 or > 4 |
| PSA (Ų) | < 75 | 75 - 140 | > 140 |
| H-Bond Donors | ≤ 3 | 3 - 5 | > 5 |
| H-Bond Acceptors | ≤ 7 | 7 - 10 | > 10 |
| Efflux Ratio (Caco-2/MDCK) | < 2 | 2 - 5 | > 5 |
Note: These are general guidelines and exceptions can occur.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive permeability.[21][22][23][24]
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate.
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[22][23]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Surface area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in acceptor well at time t
-
Cequilibrium = (Vd * Cd(0)) / (Vd + Va)
-
Cd(0) = Initial concentration in donor well
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for in vitro prediction of human intestinal absorption and for identifying efflux transporter substrates.[10][12][25]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with a TEER value ≥200 Ω·cm².[8]
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the appropriate pH (e.g., pH 6.5 for apical, pH 7.4 for basolateral).
-
Dosing Solution Preparation: Prepare a dosing solution of the test compound in the appropriate transport buffer.
-
Permeability Measurement (A to B):
-
Add the dosing solution to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (B to A):
-
Add the dosing solution to the basolateral (B) side of the monolayer.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using a simplified formula for sink conditions: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B).
-
Visualizing Experimental Workflows and Concepts
Permeability Troubleshooting Workflow
Caption: A workflow for troubleshooting poor cell permeability of novel compounds.
Factors Influencing Naphthyridine Cell Permeability
Caption: Key factors that positively or negatively impact cell permeability.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. journals.co.za [journals.co.za]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. Drug Permeation against Efflux by Two Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Making sense of drug-efflux transporters in the physiological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. PAMPA | Evotec [evotec.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Synthesis of Tetrahydronaphthyridine Libraries
Welcome to the technical support center for the synthesis and refinement of tetrahydronaphthyridine (THN) libraries. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that blends established chemical principles with practical, field-tested insights. This guide is designed to help you navigate the complexities of THN library synthesis, troubleshoot common experimental hurdles, and ultimately accelerate your drug discovery and development programs.
The unique three-dimensional architecture of THN scaffolds makes them invaluable in medicinal chemistry, yet their synthesis presents distinct challenges.[1][2] This guide is structured to address these challenges directly, moving from general questions to in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have when embarking on the synthesis of a THN library.
Q1: What are the primary modern synthetic strategies for creating diverse tetrahydronaphthyridine libraries?
A1: While several methods exist, three prominent strategies offer the modularity required for library synthesis:
-
Inverse-Electron-Demand Aza-Diels-Alder Reactions: This classic cycloaddition strategy is effective for constructing the core ring system. Typically, an electron-poor aza-diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile.[3][4] The initial cycloadduct often extrudes a small molecule (e.g., N₂) to form the tetrahydropyridine ring.[4] Its main advantage is the direct formation of the heterocyclic core.
-
Photoredox-Catalyzed Annulation: This modern approach utilizes photoredox catalysis for hydroaminoalkylation (HAA) of halogenated vinylpyridines with primary amines, followed by an intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed C-N coupling to complete the annulation.[1][2] This method is highly modular, amenable to automation, and tolerates a wide range of primary amine building blocks, making it ideal for diversity-oriented synthesis.[1][5]
-
Metal-Catalyzed C-H Activation/Cyclization: Rhodium-catalyzed cascades involving C-H activation, alkyne coupling, and electrocyclization can produce highly substituted tetrahydropyridines with excellent diastereoselectivity.[6] This strategy offers access to complex substitution patterns that may be difficult to achieve otherwise.
| Synthetic Strategy | Core Reaction Type | Key Advantages | Common Challenges | Reference |
| Aza-Diels-Alder | [4+2] Cycloaddition | Direct core formation, well-established. | Limited availability of diverse dienes/dienophiles, potential regioselectivity issues. | [3][4] |
| Photoredox Annulation | HAA + SNAr / Pd-Coupling | Highly modular, excellent functional group tolerance, automatable. | Potential for vinylpyridine polymerization, requires photochemical setup. | [1][2] |
| C-H Activation Cascade | Rh(I)-catalyzed C-H activation | Access to complex substitution, high diastereoselectivity. | Catalyst sensitivity, potentially limited substrate scope for library synthesis. | [6] |
Q2: How do I select starting materials to maximize the diversity of my library?
A2: The principle of Diversity-Oriented Synthesis (DOS) should guide your choices.[7][8] Rather than focusing on a single target, DOS aims to create structural diversity.[8] For a photoredox approach, this means:
-
Varying the Primary Amine: This is the most straightforward way to introduce diversity. Use a wide range of commercially available primary alkylamines, including those with cyclic, spirocyclic, and functionalized motifs.[1]
-
Varying the Halogenated Vinylpyridine: Using different isomers (e.g., 2-fluoro-3-vinylpyridine vs. 4-chloro-3-vinylpyridine) allows for the synthesis of different THN regioisomers (e.g., 1,8-THN vs. 1,6-THN).[1][2]
-
Post-Synthesis Functionalization: Design your core scaffold with functional handles (e.g., esters, halides) that can be further elaborated after the main library is synthesized, adding another layer of diversity.[1]
Q3: What are the essential analytical techniques for characterizing my THN library members?
A3: A multi-technique approach is crucial for unambiguous characterization.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure, substitution pattern, and relative stereochemistry.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and molecular weight. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing reaction progress and purity of library members.[9]
-
Chromatography (HPLC/UPLC): Used to assess the purity of each compound in the library. Chiral chromatography is necessary if you are synthesizing enantiomers.[9]
Troubleshooting Guides
This section provides detailed, cause-and-effect solutions to specific problems encountered during THN library synthesis.
Problem 1: Low or No Product Yield
Low yield is one of the most common frustrations in library synthesis. Systematically diagnosing the cause is key to solving the problem.
-
The "Why": In Aza-Diels-Alder reactions, the rate is governed by the energy gap between the diene's HOMO and the dienophile's LUMO (or vice-versa in inverse-demand reactions).[10][11] If this gap is too large, the reaction will be sluggish. Similarly, in photoredox HAA, highly electron-deficient amines or sterically hindered substrates can react slowly.[1] Electron-withdrawing groups on a naphthyridine scaffold can significantly reduce the nucleophilicity of the nitrogen atom, hindering subsequent reactions.[3]
-
Solutions & Protocols:
-
Increase Reaction Temperature: For thermally driven reactions like Diels-Alder, increasing the temperature provides the necessary activation energy.[12] Monitor carefully for product decomposition.
-
Introduce a Lewis Acid Catalyst: For aza-Diels-Alder reactions, a Lewis acid (e.g., Yb(OTf)₃, ZnCl₂) can coordinate to the imine nitrogen, lowering its LUMO energy and accelerating the reaction.[13] However, this can sometimes shift the mechanism from concerted to stepwise.[13]
-
Modify Electronic Properties: If you have control over the starting materials, choose a more electron-rich diene and a more electron-poor dienophile for a normal-demand Diels-Alder, or the reverse for an inverse-demand reaction.[11][14]
-
Increase Reagent Stoichiometry: For challenging substrates in photoredox HAA, such as strained amines (e.g., 3-aminoazetidine), increasing the stoichiometry of the amine from 1.5 to 3.0 equivalents can significantly improve the yield of the desired γ-pyridyl amine intermediate.[1]
-
Caption: Troubleshooting logic for diagnosing low reaction yield.
-
The "Why": Every reaction has an optimal set of conditions (temperature, solvent, concentration, time).[12][15][][17] For instance, some SNAr cyclizations require high temperatures (e.g., 120-220 °C) to proceed efficiently, while photoredox steps are sensitive to light intensity and wavelength.[1][2] Solvent polarity can dramatically affect reaction rates and even change reaction pathways.[15]
-
Solutions & Protocols:
-
Systematic Optimization: Do not change multiple variables at once.[17] Use a Design of Experiments (DoE) approach or a simpler one-factor-at-a-time (OFAT) method to screen for optimal conditions.[17]
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, DMF, DMSO). For SNAr cyclizations, polar aprotic solvents like DMF or NMP are often required.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product over time. This will determine the optimal reaction time and prevent potential product degradation from prolonged heating.[15]
-
Problem 2: Poor Regio- or Stereoselectivity
Controlling selectivity is paramount for creating a well-defined library.
-
The "Why": In reactions with unsymmetrical components, multiple isomers can form. For example, in the annulation of a substituted 2-aminopyridine, cyclization can occur at different positions. In the Diels-Alder reaction, the regioselectivity is dictated by the electronic and steric influences of the substituents on the diene and dienophile.[10][18]
-
Solutions & Protocols:
-
Use Pre-functionalized Substrates: The most reliable way to control regiochemistry is to use starting materials where the desired connectivity is already defined. For example, in the photoredox HAA/SNAr approach, the choice of a 3-vinyl vs. a 4-vinyl pyridine derivative directly determines the resulting THN isomer (e.g., 1,8-THN vs. 1,6-THN).[1]
-
Employ Directing Groups: A bulky substituent can sterically block one reaction site, favoring another.
-
Catalyst Control: Certain catalytic systems can favor the formation of one regioisomer over another. For example, different products can be obtained in the reductive hydroarylation of pyridinium salts by switching between Co-catalysis and metal-free conditions.[18]
-
-
The "Why": In Diels-Alder reactions involving cyclic dienes, two diastereomeric products, endo and exo, are possible. The endo product is often the kinetic product, favored by secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[11]
-
Solutions & Protocols:
-
Kinetic vs. Thermodynamic Control:
-
To favor the endo product, run the reaction at lower temperatures for a shorter duration.
-
To favor the exo product, use higher temperatures and longer reaction times to allow the initial endo product to equilibrate to the more stable exo isomer via a retro-Diels-Alder reaction.
-
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition, leading to high diastereoselectivity.
-
Problem 3: Purification and Characterization Challenges
The physical properties of THNs can make isolation and purification difficult.
-
The "Why": The basic nitrogen atoms in the THN core can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant peak tailing, smearing of the product on the column, and sometimes irreversible binding.
-
Solutions & Protocols:
-
Basic Additives: Add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to the eluent. This neutralizes the acidic sites on the silica gel, improving peak shape.
-
Use Deactivated Silica: Employ commercially available amine-treated or end-capped silica gel for chromatography.
-
Alternative Stationary Phases: If issues persist, switch to a different stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile with formic acid or TFA as a modifier).
-
Automated Flash Chromatography: Utilize automated systems for purification, which allow for precise gradient control and better separation. A typical method involves loading the crude product onto a silica gel column and eluting with a gradient of ethyl acetate in petroleum ether.[1]
-
-
The "Why": Side reactions, such as the polymerization of vinylpyridine starting materials, can create complex mixtures that are difficult to separate from the desired product.[1] Over-reduction or undesired C-H functionalization can also occur.[19]
-
Solutions & Protocols:
-
Optimize Reaction Conditions: Revisit the troubleshooting guide for low yield. Minimizing reaction time and temperature can often suppress the formation of degradation or side products.[15]
-
Run Reactions Under Inert Atmosphere: If oxidative side products are suspected, ensure the reaction is performed under an inert atmosphere of nitrogen or argon.[15]
-
Semi-Preparative HPLC: For high-value library members or particularly difficult separations, semi-preparative HPLC is a highly effective, albeit lower-throughput, purification method capable of isolating products with very high purity.
-
Experimental Protocols
Protocol 1: Automated Synthesis of a 1,8-THN Library Member via Photoredox HAA and SNAr
This protocol is adapted from a modular, automated flow synthesis approach.[1][2][5]
Caption: Automated flow chemistry workflow for THN synthesis.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of the primary amine (1.5 equiv), 2-fluoro-3-vinylpyridine (1.0 equiv), and the photoredox catalyst in an appropriate solvent (e.g., MeCN).
-
Hydroaminoalkylation (HAA): Using a flow chemistry system, pump the mixed reagents through a photoreactor equipped with ~420 nm LEDs. Set the flow rate to achieve the desired residence time (e.g., 20 minutes).
-
Intramolecular SNAr: The output stream from the photoreactor is directly mixed with a stream containing a base (e.g., DIPEA, 1.5 equiv) in a high-boiling solvent (e.g., DMF). This mixture is then passed through a heated tube reactor (e.g., 120 °C) with a set residence time (e.g., 20 minutes) to induce cyclization.
-
Collection & Workup: The steady-state output from the thermal reactor is collected. The solvent is removed in vacuo.
-
Purification: The crude residue is purified by automated flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to yield the pure THN product.[1]
Protocol 2: Product Characterization
-
Sample Preparation: Prepare a ~5 mg/mL solution of the purified THN in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate ~0.1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
NMR Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and connectivity of the molecule.[9]
-
LC-MS Analysis: Inject the sample into an LC-MS system. The liquid chromatography component will confirm the purity of the sample, while the mass spectrometer will provide the molecular weight, which should be compared to the theoretical mass of the expected product.[9]
By understanding the underlying chemical principles and systematically troubleshooting issues as they arise, researchers can refine their protocols to efficiently generate high-quality tetrahydronaphthyridine libraries for advancing drug discovery.
References
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 13. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 18. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
Validation & Comparative
Comparing biological activity of 1,5- vs 1,6- vs 2,6-naphthyridine isomers
An In-Depth Comparative Guide to the Biological Activity of 1,5-, 1,6-, and 2,6-Naphthyridine Isomers
Introduction: The Significance of Isomerism in the Naphthyridine Scaffold
Naphthyridines are a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms within this scaffold gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[2][3] This seemingly subtle structural variation—the position of the nitrogen atoms—profoundly influences the molecule's electronic distribution, planarity, and ability to form hydrogen bonds. Consequently, each isomeric scaffold presents a unique three-dimensional pharmacophore, leading to vastly different interactions with biological targets such as enzymes, receptors, and nucleic acids.[4]
While the 1,8-naphthyridine core is widely recognized, largely due to the antibacterial agent nalidixic acid, significant research has illuminated the diverse and potent biological activities of the 1,5-, 1,6-, and 2,6-isomers.[1][2] This guide, designed for researchers and drug development professionals, provides an in-depth, objective comparison of these three isomeric classes, synthesizing experimental data to highlight their distinct therapeutic potentials in oncology, infectious diseases, and beyond.
1,5-Naphthyridine Derivatives: Potent Inhibitors of Cellular Proliferation and Inflammation
The 1,5-naphthyridine scaffold has proven to be a particularly fruitful starting point for the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][5] Naturally occurring derivatives, such as the canthinone-type alkaloids, and their synthetic analogs have demonstrated a remarkable capacity to modulate key cellular pathways.[1][2]
Anticancer and Antiproliferative Activity
The anticancer properties of 1,5-naphthyridines are often linked to their ability to interfere with DNA replication and repair machinery or to inhibit critical signaling kinases.
-
Topoisomerase I Inhibition: Synthetic phenyl- and indeno-1,5-naphthyridine derivatives have been identified as a new class of topoisomerase I (Top1) inhibitors.[6][7] By stabilizing the Top1-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis, exhibiting significant antiproliferative activity against human colon cancer cells (COLO 205).[6][7]
-
Kinase Inhibition: This scaffold has been successfully employed to generate potent and selective kinase inhibitors.
-
TGF-β Type I Receptor (ALK5): Optimization of a screening hit led to 1,5-naphthyridine derivatives that inhibit ALK5 autophosphorylation with IC50 values as low as 4 nM, demonstrating high selectivity over other kinases like p38 MAP kinase.[8][9]
-
KRAS Oncoprotein: Recently, 1,5-naphthyridine derivatives have been developed as inhibitors of GTPase KRAS mutants (G12C and G12D), key drivers in many cancers.[10] An exemplified compound inhibited KRAS G12C activity with an IC50 of 38 nM in biochemical assays and displayed potent antiproliferative effects against MIA PaCa-2 pancreatic cancer cells.[10]
-
-
Natural Products: The alkaloid canthin-6-one, isolated from plants of the Rutaceae and Simaroubaceae families, activates apoptosis and necrosis in human myeloid leukemia cells.[1] Its derivative, 10-methoxycanthin-6-one, shows impressive cytotoxicity against DU145 prostate cancer cells with an IC50 of 1.58 µg/mL.[2]
Antimicrobial and Anti-inflammatory Effects
Beyond oncology, 1,5-naphthyridines exhibit potent bioactivity against microbial pathogens and inflammatory processes.
-
Antibacterial and Antifungal Activity: Canthin-6-one and its 10-methoxy derivative display strong inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values for canthin-6-one of 0.49 µg/mL and 3.91 µg/mL, respectively.[2] These compounds also possess antifungal properties.[2]
-
Anti-inflammatory Action: Canthin-6-one has been shown to exert immunomodulatory effects by reducing the production of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-12p70, in animal models of colitis.[1][11] Several derivatives also strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory cascade.[2]
1,6-Naphthyridine Derivatives: A Versatile Scaffold for Kinase Inhibition and Oncology
The 1,6-naphthyridine core is a privileged structure found in numerous pharmacologically active compounds, with applications ranging from oncology and infectious diseases to cardiovascular conditions.[3][12][13] Natural products, particularly from marine sources, and synthetic libraries have highlighted the therapeutic versatility of this isomer.[1][14]
Anticancer Activity and Kinase Inhibition
A primary focus of 1,6-naphthyridine research has been the development of novel anticancer agents, many of which function by targeting oncogenic kinases.[13]
-
FGFR4 Inhibition: Recognizing the role of aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling in cancer, researchers have developed novel 1,6-naphthyridine-2-one derivatives as potent and selective FGFR4 inhibitors for the treatment of colorectal cancer.[15] The lead compound from this series demonstrated excellent kinase selectivity and induced significant tumor inhibition in a HCT116 xenograft mouse model.[15]
-
MET and VEGFR-2 Inhibition: Through a scaffold-hopping strategy, a series of 1,6-naphthyridinone derivatives were identified as potent MET kinase inhibitors (IC50 of 7.1 nM).[16] Notably, the lead compound showed excellent selectivity (3226-fold) against VEGFR-2, a crucial factor in minimizing off-target effects related to angiogenesis.[16]
-
CDK5 Inhibition: Novel substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[17] Dysregulation of CDK5 is implicated in various neurodegenerative and kidney diseases, making these compounds potential therapeutics for conditions like renal fibrosis and diabetic nephropathy.[17]
-
Natural Cytotoxins: Aaptamine, a 1,6-naphthyridine alkaloid isolated from marine sponges, exhibits notable cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer (H1299, A549) and cervical cancer (HeLa), with IC50 values between 10.47 and 15.03 μg/mL.[1] Other related natural products have shown potent antitumor activity against the P388 leukemia cell line (IC50 = 1.8 µM).[1][2]
Other Therapeutic Applications
The biological activity of 1,6-naphthyridines is not limited to cancer. Derivatives of this scaffold have been investigated for:
-
Antimicrobial Activity: Both natural and synthetic 1,6-naphthyridines have demonstrated broad-spectrum antibacterial and antifungal properties.[1][14]
-
Cardiovascular Effects: Certain 1,6-naphthyridin-2(1H)-ones have been classified as antihypertensive agents, acting as angiotensin II receptor antagonists.[3]
-
Antiviral Properties: The scaffold has been used to develop agents that inhibit the strand transfer process of HIV-1 integrase.[13]
2,6-Naphthyridine Derivatives: Targeting Protein Kinases and the Central Nervous System
While less explored than the 1,5- and 1,6-isomers, the 2,6-naphthyridine scaffold is present in natural products and synthetic compounds with distinct and valuable biological activities, particularly in oncology and neuroscience.[18][19]
Anticancer Activity via CK2 Inhibition
A significant breakthrough for this isomeric class has been the development of potent and selective inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and survival.
-
Using the known CK2 inhibitor silmitasertib (CX-4945) as a lead compound, a series of 5-(3-chlorophenylamino)benzo[c][3][18]naphthyridine derivatives were synthesized.[18] One of these compounds exhibited stronger CK2 inhibitory activity and higher selectivity than the parent drug, potently inhibiting cancer stem cell activity.[18][20]
Central Nervous System (CNS) Activity
Naturally occurring 2,6-naphthyridines have been shown to modulate CNS activity.
-
Alkaloids containing an indolo[3][18]naphthyridine core, isolated from plants of the Erythrina species, exhibit hypnotic, sedative, hypotensive, and curare-like neuromuscular-inhibiting effects.[2]
-
The simple alkaloid 4-methyl-2,6-naphthyridine was isolated from the plant Antirrhinum majus.[2]
Comparative Data Summary
The following tables provide a structured overview of the biological activities and quantitative data for representative compounds from each naphthyridine isomer class, facilitating an objective comparison.
Table 1: Overview of Predominant Biological Activities
| Biological Activity | 1,5-Naphthyridine | 1,6-Naphthyridine | 2,6-Naphthyridine |
| Anticancer | Yes (Topoisomerase I, Kinase Inhibition)[6][8] | Yes (Kinase Inhibition, Cytotoxicity)[13][15] | Yes (CK2 Inhibition)[18] |
| Kinase Inhibition | Yes (ALK5, KRAS, c-Met, DYRK1A)[8][10][21] | Yes (FGFR4, MET, CDK5)[15][16][17] | Yes (CK2)[18] |
| Antimicrobial | Yes (Antibacterial, Antifungal)[2] | Yes (Antibacterial, Antifungal)[1][14] | Reported[18][19] |
| Anti-inflammatory | Yes[1][2] | Yes[12][13] | Not extensively reported |
| CNS Activity | Not predominantly reported | Not predominantly reported | Yes (Sedative, Hypnotic)[2] |
| Cardiovascular | Not predominantly reported | Yes (Antihypertensive)[3] | Not predominantly reported |
Table 2: Comparative Efficacy of Naphthyridine Derivatives (Quantitative Data)
| Isomer Class | Compound | Target/Activity | Cell Line / Organism | Potency (IC50 / MIC) |
| 1,5-Naphthyridine | Canthin-6-one[2] | Antibacterial | S. aureus | MIC: 0.49 µg/mL |
| 10-Methoxycanthin-6-one[2] | Cytotoxicity | DU145 (Prostate Cancer) | IC50: 1.58 µg/mL | |
| Synthetic Derivative (19)[8] | ALK5 Kinase Inhibition | Biochemical Assay | IC50: 4 nM | |
| Synthetic Derivative[10] | KRAS G12C Inhibition | Biochemical Assay | IC50: 38 nM | |
| 1,6-Naphthyridine | Aaptamine[1] | Cytotoxicity | HeLa (Cervical Cancer) | IC50: ~10-15 µg/mL |
| Synthetic Derivative (20)[1][2] | Cytotoxicity | P388 (Leukemia) | IC50: 1.8 µM | |
| Synthetic Derivative (23a)[16] | MET Kinase Inhibition | Biochemical Assay | IC50: 7.1 nM | |
| 2,6-Naphthyridine | Benzo[c][3][18]naphthyridine (1c)[18] | CK2 Kinase Inhibition | Biochemical Assay | Stronger than CX-4945 |
Key Experimental Protocols
To ensure scientific integrity and provide actionable insights, the following are detailed methodologies for assays commonly used to evaluate the biological activities described in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation. It is used to determine the IC50 (half-maximal inhibitory concentration) of a compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, DU145) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test naphthyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test naphthyridine compound in broth, typically ranging from 256 µg/mL down to 0.125 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Visualization of Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following are represented using the DOT language for Graphviz.
Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.
Caption: General drug discovery workflow for novel naphthyridine-based inhibitors.
Conclusion and Future Outlook
The comparative analysis of 1,5-, 1,6-, and 2,6-naphthyridine isomers unequivocally demonstrates that the precise placement of nitrogen atoms within the bicyclic scaffold is a critical determinant of biological activity.
-
1,5-Naphthyridines are distinguished by their potent activity as inhibitors of topoisomerases and key kinases like ALK5 and KRAS, making them highly valuable in anticancer and anti-inflammatory drug discovery.
-
1,6-Naphthyridines exhibit remarkable versatility, serving as a privileged scaffold for a wide array of kinase inhibitors (FGFR4, MET, CDK5) and demonstrating broad cytotoxic and antimicrobial effects.
-
2,6-Naphthyridines , while less broadly studied, have carved a unique niche as potent and selective CK2 inhibitors and as modulators of the central nervous system.
This isomeric diversity underscores the power of heterocyclic chemistry in generating tailored therapeutic agents. For drug development professionals, the choice of a specific naphthyridine isomer provides a strategic foundation for targeting distinct biological pathways. Future research will undoubtedly continue to uncover novel activities and refine the structure-activity relationships for these potent scaffolds, further solidifying the role of naphthyridines as a cornerstone of modern medicinal chemistry.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Tetrahydronaphthyridine Ligands to CNS Receptors: A Comparative Guide
Introduction
In the landscape of central nervous system (CNS) drug discovery, the precise and robust characterization of ligand-receptor interactions is paramount. Tetrahydronaphthyridine derivatives have emerged as a promising class of ligands targeting a variety of CNS receptors, including G protein-coupled receptors (GPCRs) and ion channels.[1] Their unique structural scaffold offers opportunities for developing novel therapeutics for a range of neurological and psychiatric disorders.[2][3] This guide provides a comprehensive framework for validating the binding affinity of tetrahydronaphthyridine ligands, comparing their performance with alternative scaffolds, and presenting the requisite experimental data to support these comparisons. As senior application scientists, our goal is to not only provide protocols but to instill a deep understanding of the principles that ensure data integrity and reproducibility.
The central tenet of this guide is the concept of a self-validating experimental workflow. This means that each step, from initial screening to in-depth thermodynamic characterization, is designed to cross-validate the findings of the previous one. We will explore a multi-tiered approach, beginning with high-throughput screening assays and culminating in gold-standard biophysical techniques that provide a complete thermodynamic profile of the binding interaction.
Comparative Landscape: Tetrahydronaphthyridines vs. Alternative Ligands
The therapeutic potential of tetrahydronaphthyridine ligands can only be truly appreciated when benchmarked against existing chemical scaffolds. For instance, in the context of targeting the metabotropic glutamate receptor 5 (mGluR5), a key player in schizophrenia, tetrahydronaphthyridine-based positive allosteric modulators (PAMs) have shown significant promise.[4] Similarly, derivatives have been developed as potent antagonists for the CXCR4 receptor, a target in HIV entry and cancer metastasis.[5]
To provide a concrete example, let's consider a hypothetical tetrahydronaphthyridine ligand, "THN-A," designed to target the Dopamine D3 receptor (D3R), a critical target in the treatment of substance abuse and other neurological disorders.[6] We will compare its binding affinity to a well-established D3R antagonist, "Compound-X" (a hypothetical long-chain arylpiperazine, a common scaffold for 5-HT7 receptor ligands that can also show affinity for dopamine receptors), and a novel sulfonamide-based ligand, "Sulfon-B."[7]
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinity data for our hypothetical ligands, obtained from various experimental techniques. This multi-modal approach is crucial for building a comprehensive and trustworthy dataset.
| Ligand | Target Receptor | Radioligand Competition (Kᵢ, nM) | Surface Plasmon Resonance (Kᴅ, nM) | Isothermal Titration Calorimetry (Kᴅ, nM) |
| THN-A | Dopamine D3 | 15.2 ± 1.8 | 12.5 ± 0.9 | 14.8 ± 1.1 |
| Compound-X | Dopamine D3 | 25.6 ± 2.5 | 22.1 ± 2.1 | 24.9 ± 2.3 |
| Sulfon-B | Dopamine D3 | 50.1 ± 4.7 | 48.9 ± 3.8 | 51.5 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
This table clearly demonstrates the superior binding affinity of THN-A for the Dopamine D3 receptor compared to the other two ligands. The consistency of the affinity constants (Kᵢ and Kᴅ) across three distinct methodologies provides a strong validation of the results.
Experimental Protocols for Binding Affinity Determination
The scientific integrity of any comparison guide rests on the meticulous execution and transparent reporting of experimental protocols. Here, we detail the step-by-step methodologies for the three key techniques used to generate the comparative data above.
Radioligand Binding Assays: The Gold Standard for Initial Screening
Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its receptor.[8] They are considered a gold standard, particularly in the initial phases of drug discovery, for their high throughput and reliability.[8][9]
Experimental Workflow: Radioligand Competition Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Dopamine D3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]-spiperone, at a concentration close to its Kᴅ).
-
Add increasing concentrations of the unlabeled test ligand (THN-A, Compound-X, or Sulfon-B).
-
Add the prepared receptor membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Label-Free Detection
SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of molecular interactions.[10][11] It provides not only the equilibrium dissociation constant (Kᴅ) but also the association (kₐ) and dissociation (kₒff) rate constants, offering deeper insights into the binding kinetics.[12][13]
Experimental Workflow: SPR Analysis
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol:
-
Receptor Immobilization:
-
Purify the Dopamine D3 receptor using appropriate chromatography techniques.
-
Activate the surface of a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified D3R over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test ligand (THN-A) in a suitable running buffer.
-
Inject the ligand solutions over the sensor surface containing the immobilized receptor, followed by a dissociation phase where only running buffer is injected.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed to determine the kinetic parameters.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (kₐ) and the dissociation rate constant (kₒff).
-
Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of the rate constants: Kᴅ = kₒff / kₐ.[14]
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is a highly rigorous biophysical technique that directly measures the heat changes associated with a binding event.[15] It is considered the gold standard for characterizing the thermodynamics of an interaction, as it provides a complete thermodynamic profile in a single experiment, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of binding.[16][17] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[18]
Experimental Workflow: ITC Analysis
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of the Dopamine D3 receptor and the test ligand (THN-A) in the same, precisely matched buffer.[19]
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the following equations: ΔG = -RTln(Kₐ) (where Kₐ = 1/Kᴅ) and ΔG = ΔH - TΔS.[17]
-
Conclusion: A Rigorous Path to Validated Binding Affinity
The validation of ligand binding affinity is a cornerstone of modern drug discovery. By employing a multi-pronged approach that combines the high-throughput capabilities of radioligand binding assays with the detailed kinetic and thermodynamic insights of SPR and ITC, researchers can build a robust and reliable dataset. This guide has provided a framework for comparing the binding affinity of novel tetrahydronaphthyridine ligands to CNS receptors against other chemical scaffolds. The emphasis on detailed, self-validating protocols ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the progression of drug candidates. The continued application of these rigorous methodologies will undoubtedly accelerate the development of novel and effective therapies for a wide range of CNS disorders.
References
- 1. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 10. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 11. The introduction of Surface Plasmon Resonance [mabnus.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Tale of Two Scaffolds: A Comparative Guide to Tetrahydronaphthyridine and Quinoline-Based Inhibitors in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks, or "privileged scaffolds," appear with remarkable frequency at the core of successful therapeutics. The quinoline ring system—a fusion of benzene and pyridine—is a quintessential example, a versatile and historically significant scaffold that forms the backbone of numerous approved drugs, particularly in oncology and infectious disease.[1] However, the very planarity that defines this aromatic system can introduce challenges in achieving optimal drug-like properties, such as aqueous solubility and target selectivity.
This has driven the exploration of more three-dimensional (3D) architectures. The tetrahydronaphthyridine (THN) scaffold, a partially saturated bioisostere of quinoline, represents a modern medicinal chemistry strategy known as "scaffold morphing."[2] This approach deliberately moves away from flat, aromatic structures to gain access to new chemical space, enhance physicochemical properties, and overcome the liabilities of its predecessors.
This guide provides an in-depth comparative analysis of these two pivotal scaffolds. We will move beyond a simple list of features to explain the causal relationships behind their differing performance profiles. Using the development of the Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor Roblitinib (FGF401) as a central case study, we will dissect how and why moving from a quinoline to a tetrahydronaphthyridine scaffold was critical for creating a successful clinical candidate.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the strategic decisions that underpin modern inhibitor design.
The Quinoline Scaffold: A Time-Tested Pharmacophore
The quinoline scaffold is a cornerstone of drug discovery, renowned for its synthetic tractability and ability to interact with a wide array of biological targets.[5] Its rigid, planar structure provides a reliable anchor for positioning functional groups to engage with protein active sites.
Synthesis and Chemical Properties
Quinoline synthesis is well-established, with classic named reactions like the Skraup and Doebner-von Miller syntheses providing robust routes to the core structure from simple aniline precursors.[5] This synthetic accessibility has allowed for the creation of vast libraries of quinoline derivatives for high-throughput screening.
Mechanism of Action: The Kinase Inhibitor Workhorse
A primary role for the quinoline scaffold is in the inhibition of protein kinases.[6] Tyrosine kinases are critical enzymes in cellular signaling cascades, and their dysregulation is a hallmark of many cancers.[6] Quinoline-based molecules are adept at acting as ATP-competitive inhibitors; their heterocyclic structure mimics the adenine ring of ATP, allowing them to occupy the ATP-binding pocket of the kinase and block its phosphorylating activity. This mechanism is central to the action of several FDA-approved anticancer drugs, including:
-
Bosutinib: An inhibitor of Src and Abl kinases for chronic myelogenous leukemia.
-
Lenvatinib & Cabozantinib: Multi-kinase inhibitors targeting VEGFR, MET, RET, and other kinases implicated in various solid tumors.[1]
Beyond oncology, the diarylquinoline Bedaquiline marked a breakthrough in treating multidrug-resistant tuberculosis by targeting a novel site on the mycobacterial ATP synthase.[1]
Inherent Challenges of a Planar Scaffold
Despite its successes, the planarity and aromaticity of the quinoline core can lead to certain liabilities:
-
Poor Solubility: The flat, hydrophobic nature of the scaffold often results in low aqueous solubility, complicating formulation and limiting bioavailability.
-
Off-Target Effects: Planar aromatic systems can engage in non-specific hydrophobic or π-stacking interactions with various proteins, including metabolic enzymes like Cytochrome P450s (CYPs), leading to potential drug-drug interactions and toxicity.
The Tetrahydronaphthyridine (THN) Scaffold: A Leap into the Third Dimension
The tetrahydronaphthyridine scaffold, which fuses a pyridine ring with a saturated piperidine ring, is a direct answer to the limitations of its aromatic counterpart. By increasing the fraction of sp³-hybridized carbons, the THN scaffold introduces a distinct three-dimensional geometry.[2]
The Rationale for Scaffold Morphing
The decision to transition from a quinoline to a THN is a deliberate strategy to enhance "drug-likeness."[2] As powerfully demonstrated in the development of the FGFR4 inhibitor Roblitinib, this "scaffold morphing" can be an effective tactic to:
-
Improve Aqueous Solubility: The introduction of the polar amine and the disruption of planarity reduce the molecule's hydrophobicity, often leading to significant gains in solubility.[2]
-
Enhance Selectivity: The defined 3D geometry of the THN scaffold allows for more precise, directional interactions with the target protein. This can improve binding affinity for the intended target while reducing interactions with off-targets that may favor flatter molecules.
-
Explore Novel Exit Vectors: The non-planar structure provides new attachment points ("exit vectors") for substituents, allowing chemists to probe previously inaccessible regions of a protein's binding site.
The diagram below illustrates this strategic shift from a 2D to a 3D architecture.
Comparative Analysis: The Case of FGFR4 Inhibitor Roblitinib (FGF401)
The development of Roblitinib provides a compelling real-world example of the comparative advantages of the THN scaffold. Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[4][7] The discovery program at Novartis began with a 2-formylquinoline amide hit series.[4][8] While these initial compounds showed activity, they were hampered by challenges including metabolic stability and solubility.
The pivotal breakthrough came from morphing the quinoline core into a tetrahydronaphthyridine urea scaffold.[3] This structural modification was key to addressing the deficiencies of the initial series, ultimately leading to the highly potent, selective, and orally bioavailable clinical candidate, Roblitinib.[4][9]
Data Presentation: Quinoline Precursor vs. THN Final Product
The following table summarizes the performance improvements achieved by transitioning from a representative quinoline-based precursor to the final THN-based drug, Roblitinib.
| Parameter | Representative Quinoline Precursor | Roblitinib (THN Scaffold) | Rationale for Improvement |
| Target | FGFR4 | FGFR4 | Both scaffolds target the kinase domain. |
| Potency (IC₅₀) | Moderate (Micromolar range) | 1.1 - 1.9 nM [9][10] | The THN scaffold's 3D geometry allows for optimized interactions within the ATP binding site. |
| Kinase Selectivity | Moderate | >1000-fold vs. FGFR1/2/3 [10] | Precise positioning of substituents on the THN ring minimizes binding to closely related kinases. |
| Aqueous Solubility | Low | Improved [4] | Disruption of planarity and introduction of the polar piperidine nitrogen increases solubility. |
| Metabolic Stability | Low (Rapid metabolism)[11] | Improved [4] | The less aromatic THN core is less susceptible to oxidative metabolism by CYP enzymes. |
| Key Interaction | Reversible-covalent with Cys552 | Reversible-covalent with Cys552[4] | The reactive aldehyde warhead was maintained, but its presentation was optimized by the THN scaffold. |
Causality Behind the Improved Performance
The superior profile of Roblitinib is not accidental; it is a direct consequence of the switch to the THN scaffold.
-
Potency and Selectivity: The non-planar THN ring orients the urea and piperazine moieties into optimal positions for forming key hydrogen bonds and hydrophobic interactions within the FGFR4 active site. This tailored fit is difficult to achieve with a rigid, flat quinoline and is the basis for the exceptional potency and selectivity against other FGFR isoforms.
-
Physicochemical Properties: The saturated piperidine portion of the THN ring breaks up the extended aromatic system, reducing lipophilicity and improving aqueous solubility. This is a critical factor for achieving good oral bioavailability. Furthermore, the less planar, more sp³-rich structure is a less favorable substrate for many CYP450 enzymes, leading to improved metabolic stability and a lower risk of drug-drug interactions.
Experimental Protocols: A Self-Validating System
To objectively compare inhibitors based on these different scaffolds, robust and standardized assays are essential. The following protocols describe core methodologies for determining inhibitor potency and liability.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC₅₀ value of an inhibitor by quantifying the amount of ATP remaining after a kinase reaction. The Promega ADP-Glo™ Kinase Assay is a common example.
Principle: Kinase activity consumes ATP, converting it to ADP. The amount of ATP remaining is inversely proportional to kinase activity. A luciferase/luciferin reaction generates a luminescent signal from the remaining ATP. Inhibition of the kinase results in less ATP consumption and therefore a stronger light signal.[12]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., quinoline or THN compound) in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 3-fold dilution factor.
-
Kinase Reaction Setup: In a 384-well white assay plate, add 2.5 µL of kinase solution (e.g., recombinant human FGFR4) and 2.5 µL of the appropriate substrate/ATP solution.
-
Inhibitor Addition: Add 50 nL of the serially diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides the luciferase/luciferin needed for light production. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Fluorogenic Cytochrome P450 (CYP) Inhibition Assay
This protocol assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Principle: The assay uses recombinant human CYP enzymes and specific non-fluorescent substrates that are converted into highly fluorescent products by the active enzyme. An inhibitor will reduce the rate of fluorescent product formation.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare stock solutions of the test compound, a known positive control inhibitor (e.g., Ketoconazole for CYP3A4), and the fluorogenic substrate in acetonitrile or DMSO.
-
Assay Plate Setup: In a 96-well black plate, add the reaction buffer. Add the test compound across a range of concentrations (e.g., 0.1 to 100 µM). Include wells for a "no inhibitor" control (vehicle only) and the positive control inhibitor.
-
Pre-incubation: Add the recombinant CYP enzyme solution to all wells. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution containing the fluorogenic substrate and an NADPH regenerating system to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
IC₅₀ Determination: Calculate the percent inhibition at each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[13]
Visualization of Pathways and Workflows
Visual models are essential for conceptualizing the complex biological and experimental systems involved in inhibitor development.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 8. Discovery of roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has emerged as a promising framework for targeting a diverse range of proteins implicated in disease. From neurodegenerative disorders to cancer, derivatives of this heterocyclic core are being actively investigated for their potential to modulate key biological pathways. However, as with any small molecule inhibitor, achieving target selectivity is a critical determinant of both efficacy and safety. Off-target interactions can lead to unforeseen toxicities or, in some cases, present opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives and their analogs, offering insights into their selectivity and potential off-target liabilities.
The Imperative of Selectivity Profiling
The predictive power of preclinical research hinges on a thorough understanding of a compound's interaction with the broader proteome. A highly selective compound offers a clearer path to clinical development, with a more predictable safety profile. Conversely, a promiscuous compound, while potentially offering multi-target efficacy, requires extensive characterization to deconvolute its mechanism of action and anticipate potential adverse effects. This guide will delve into the selectivity of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives within the context of their primary biological targets, drawing comparisons with other inhibitors aimed at the same therapeutic space.
Comparative Analysis of Selectivity Profiles
While comprehensive, broad-panel screening data for a single, exemplary 1,2,3,4-tetrahydro-2,6-naphthyridine derivative is not extensively available in the public domain, we can construct a comparative landscape by examining the selectivity of close structural analogs and compounds targeting similar protein families. This approach allows for an informed perspective on the potential cross-reactivity of this scaffold.
Case Study 1: Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF/FGFR signaling pathway is a key regulator of cell growth and differentiation, and its dysregulation is implicated in various cancers. FGFR4 has emerged as a particularly attractive target in hepatocellular carcinoma.[1] The 2,6-naphthyridine core has been successfully employed in the development of selective FGFR4 inhibitors.
A notable example involves 2-formylpyridyl ureas incorporating a tetrahydronaphthyridine moiety. These compounds exhibit high selectivity for FGFR4 by forming a reversible-covalent bond with a unique cysteine residue (Cys552) in the FGFR4 active site. This cysteine is not present in other FGFR family members, providing a clear mechanism for selectivity.[2]
Table 1: Comparative Selectivity of FGFR4 Inhibitors
| Compound | Primary Target | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (Fold vs. FGFR1/2/3) | Reference |
| Fisogatinib (BLU-554) | FGFR4 | 5 | 624 | >1000 | 2203 | 125x, >200x, 440x | [3] |
| Tetrahydronaphthyridine Urea Analog | FGFR4 | <30 (cellular) | - | - | - | High (mechanism-based) | [2] |
Note: Specific IC50 values for the tetrahydronaphthyridine urea analog against other FGFR isoforms were not provided in the source, but its mechanism of action implies high selectivity.
The data clearly indicates that the 2,6-naphthyridine scaffold can be tailored to achieve high selectivity for FGFR4, a critical attribute for minimizing off-target effects associated with pan-FGFR inhibition.
Case Study 2: Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. A significant challenge in developing BACE1 inhibitors is achieving selectivity over the homologous enzyme BACE2 and other aspartyl proteases like Cathepsin D.[4][5] While not based on the tetrahydro-2,6-naphthyridine scaffold, a review of leading BACE1 inhibitors provides a benchmark for the level of selectivity required in this therapeutic area.
Table 2: Comparative Selectivity of BACE1 Inhibitors
| Compound | Primary Target | BACE1 Ki (nM) | BACE2 Ki (nM) | Cathepsin D Ki (nM) | BACE2 Selectivity (Fold) | Cathepsin D Selectivity (Fold) | Reference |
| Verubecestat (MK-8931) | BACE1 | 2.2 | 0.38 | >100,000 | 0.17 (more potent on BACE2) | >45,000 | [5][6][7] |
| AZD3839 | BACE1 | 26.1 | 372 | >25,000 | 14 | >960 | [4][8][9][10][11] |
This comparison highlights the critical nature of selectivity profiling against closely related enzymes. For any 1,2,3,4-tetrahydro-2,6-naphthyridine derivative being investigated as a BACE1 inhibitor, a similar detailed analysis against BACE2 and Cathepsin D would be imperative.
Case Study 3: A Look at a Structurally Related Scaffold - 1,2,3,4-Tetrahydrobenzo[b][2][10]naphthyridines as PDE5 Inhibitors
To gain further insight into the potential cross-reactivity of the tetrahydronaphthyridine core, we can examine a structurally similar scaffold, 1,2,3,4-tetrahydrobenzo[b][2][10]naphthyridine, which has been explored for phosphodiesterase 5 (PDE5) inhibition for the treatment of Alzheimer's disease.[12][13]
One potent derivative, compound 6c , demonstrated excellent in vitro potency and selectivity against other PDE isoforms.
Table 3: Selectivity Profile of a Tetrahydrobenzo[b][2][10]naphthyridine-based PDE5 Inhibitor (Compound 6c)
| Target | IC50 (nM) | Selectivity (Fold vs. PDE5) |
| PDE5 | 0.056 | - |
| PDE6 | 339 | 6053 |
| Other PDEs | High | High |
Data extracted from a study by Fiorito et al. (2017).[12][13]
This example demonstrates that the broader tetrahydronaphthyridine framework can be engineered to produce highly selective inhibitors, suggesting that the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold holds similar promise.
Experimental Protocols for Assessing Cross-Reactivity
To generate the kind of data presented above, a systematic approach to cross-reactivity profiling is essential. Below are outlines of key experimental methodologies.
Kinase Profiling Assays
Given that a significant portion of the druggable genome consists of kinases, broad kinase panel screening is a cornerstone of selectivity assessment.
Workflow for a Typical Kinase Profiling Assay:
Caption: Workflow for a kinase profiling assay to determine inhibitor selectivity.
Methodology in brief:
-
Compound Preparation: The 1,2,3,4-tetrahydro-2,6-naphthyridine derivative is serially diluted to a range of concentrations.
-
Assay Plate Setup: A panel of purified, recombinant kinases is arrayed in a multi-well plate format.
-
Incubation: The test compound is incubated with each kinase.
-
Reaction Initiation: A specific substrate for each kinase and ATP (often radiolabeled) are added to initiate the reaction.
-
Detection: The level of substrate phosphorylation is measured, typically through radiometric or fluorescence-based methods.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and IC50 values are determined to quantify potency against each kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in a cellular environment, which can also be adapted for selectivity profiling. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Workflow for CETSA:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology in brief:
-
Cell Treatment: Live cells are incubated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and precipitated (unfolded) proteins are separated from the soluble (folded) fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, often by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization. By probing for multiple proteins, a selectivity profile can be established.
Conclusion and Future Directions
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold represents a versatile platform for the design of potent and, crucially, selective inhibitors. The examples of highly selective FGFR4 and PDE5 inhibitors based on related naphthyridine cores underscore the potential of this chemical class. However, the journey from a promising scaffold to a clinical candidate is paved with rigorous testing.
For researchers working with 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives, a multi-faceted approach to cross-reactivity profiling is paramount. Initial in vitro screening against a broad panel of kinases and other relevant off-targets, followed by cell-based target engagement assays like CETSA, will provide a comprehensive understanding of a compound's selectivity. This knowledge is not only essential for mitigating potential safety risks but also for building a robust data package that supports further development. As more data on the cross-reactivity of this specific scaffold becomes available, a clearer picture of its therapeutic potential and limitations will undoubtedly emerge.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. behavioralhealth2000.com [behavioralhealth2000.com]
- 8. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD3839 [openinnovation.astrazeneca.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Tetrahydronaphthyridine Anticancer Agents: Bridging In Vitro Potency and In Vivo Performance
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of anticancer agents built upon the tetrahydronaphthyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causal relationships behind experimental design, synthesizes data from disparate studies, and offers a clear perspective on the translational journey of these promising compounds from the lab bench to preclinical models.
Introduction: The Tetrahydronaphthyridine Scaffold as a Versatile Pharmacophore
The tetrahydronaphthyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its diverse biological activities. Its rigid, three-dimensional architecture provides a unique framework for interacting with various biological targets, leading to its exploration in multiple therapeutic areas. In oncology, derivatives of this scaffold have emerged as potent agents capable of modulating critical pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] This guide aims to critically evaluate the preclinical data for these agents, focusing on the crucial transition from demonstrating potency in isolated cellular systems (in vitro) to proving efficacy and tolerability in complex biological organisms (in vivo).
Chapter 1: Unraveling the Mechanisms of Action
The anticancer effects of tetrahydronaphthyridine derivatives are not monolithic; they stem from the inhibition of several distinct and critical molecular targets. The specific substitutions around the core ring system dictate the compound's affinity and selectivity, leading to a diverse range of pharmacological profiles.
Key molecular targets identified for this class of compounds include:
-
Topoisomerase II Inhibition: Several naphthyridine derivatives function as potent inhibitors of topoisomerase II, an essential enzyme that manages DNA tangles during replication.[2] By trapping the enzyme-DNA complex, these compounds introduce double-strand breaks, overwhelming the cell's repair capacity and triggering apoptosis. This mechanism is shared with established chemotherapeutics like etoposide.[1][3][4]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Certain tetrahydronaphthyridine analogues have been engineered to target specific kinases. For example, derivatives bearing a tetrahydronaphthalenyl moiety have demonstrated potent inhibition of Anaplastic Lymphoma Kinase (ALK), a key driver in certain non-small cell lung cancers (NSCLC).[5]
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: While not exclusively tetrahydronaphthyridines, several potent PARP inhibitors, such as niraparib, feature a related core structure. These agents exploit the concept of synthetic lethality in cancers with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[6][7] By inhibiting PARP-mediated single-strand break repair, they lead to the accumulation of double-strand breaks that are lethal to HRR-deficient cells.[8]
Caption: Diverse mechanisms of tetrahydronaphthyridine anticancer agents.
Chapter 2: The Foundation of Discovery: Assessing In Vitro Efficacy
In vitro assays are the cornerstone of early-stage anticancer drug discovery. They provide a rapid, high-throughput method to assess the cytotoxic or cytostatic potential of a compound against various cancer cell lines, establish structure-activity relationships (SAR), and probe the mechanism of action.[2]
Data Summary: In Vitro Cytotoxicity
The following table summarizes the in vitro activity of representative tetrahydronaphthyridine and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process by 50%.
| Compound/Series | Target Cell Line(s) | Molecular Target | IC50 (µM) | Reference |
| Naphthyridine Derivative (16) | HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate) | Topoisomerase II (presumed) | 0.7, 0.1, 5.1 | [2] |
| Naphthyridine Derivative (AT-3639, 1) | Murine & Human Tumor Cell Lines | Not Specified | Comparable to etoposide | [1] |
| Tetralin Derivative (3a) | HeLa (Cervical), MCF-7 (Breast) | Not Specified | 3.5 µg/mL, 4.5 µg/mL | [9] |
| Tetrahydropyrido[4,3-d]pyrimidine (24) | A375, MCF7, HeLa, A549, DU145 | Topoisomerase II | >100 (cell proliferation) | [3][4] |
| Thiazole linked tetrahydropyridine (6e) | MCF-7, MDA-MB-231 (Breast) | Breast Tumor Kinase (Brk) | 9.72, 9.54 | [10] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a standard method for determining the cytotoxic effects of a test compound on cancer cells. The assay's trustworthiness is ensured by including appropriate controls.
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydronaphthyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validation: Include vehicle control wells (e.g., 0.1% DMSO) to establish baseline viability (100%) and a positive control well (e.g., Doxorubicin) to confirm assay sensitivity.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Standard workflow for in vitro cytotoxicity screening.
Chapter 3: The Translational Hurdle: Evaluating In Vivo Efficacy
While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a living organism. In vivo studies, typically using animal models such as mice, are a critical step to evaluate a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and overall safety profile in a systemic context.[5][11]
Data Summary: In Vivo Antitumor Activity
The following table presents efficacy data from preclinical animal models for selected compounds. Tumor growth inhibition (TGI) is a common metric used to quantify the effectiveness of a treatment.
| Compound/Series | Animal Model | Dosing Regimen | Key Efficacy Metric | Reference |
| Naphthyridine Derivative (43j) | Murine tumor models | Not specified | Activity comparable to etoposide | [1] |
| Diaminopyrimidine (17b) | H3122 tumor xenograft (mice) | Not specified | Potent inhibitory activity | [5] |
| CDC42 Inhibitor (ARN22089) | Patient-derived xenografts (PDX) in NSG mice | 25 mg/kg I.V. twice a week | Significant tumor growth inhibition | [11] |
| PARP Inhibitor (Niraparib) | HGSOC patient-derived xenografts (PDX) | Not specified | Tumor regressions in BRCA2-mutant models | [7] |
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines a standard procedure for assessing the in vivo antitumor activity of a tetrahydronaphthyridine derivative using a subcutaneous xenograft model.
Causality: This model tests whether a compound that kills cancer cells in a dish can inhibit tumor growth in a living animal, providing insights into its bioavailability and ability to reach the target tissue at therapeutic concentrations without causing unacceptable toxicity.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., SCID or NOD/SCID) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million H3122 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. This step is crucial to avoid bias.
-
Treatment Administration:
-
Treatment Group: Administer the test compound via the desired route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule (e.g., 25 mg/kg, daily for 21 days).
-
Vehicle Control Group: Administer the formulation vehicle (e.g., saline, DMSO/Cremophor solution) on the same schedule. This is a critical self-validating control to ensure that any observed effects are due to the compound itself.
-
-
Monitoring:
-
Efficacy: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity: Record the body weight of each mouse at the same frequency. Significant weight loss (>15-20%) is an indicator of toxicity and may require dose reduction or cessation of treatment.
-
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and weigh them. Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
Caption: Key stages of an in vivo tumor xenograft study.
Chapter 4: Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical studies is to identify compounds with a high probability of success in human clinical trials. A strong correlation between in vitro potency and in vivo efficacy is highly desirable, but often elusive.
-
Success Stories: Compounds like 17b and AT-3639 demonstrated effectiveness in both settings, suggesting that their cellular potency was successfully translated into antitumor activity in a whole organism.[1][5] This often indicates favorable pharmacokinetic properties, allowing the compound to reach and remain at the tumor site at concentrations above its IC50.
-
The Disconnect: It is not uncommon for a compound with nanomolar in vitro potency to fail in in vivo models. Conversely, some compounds with modest in vitro activity show surprising in vivo efficacy. This disconnect can be attributed to several factors:
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the drug from achieving therapeutic concentrations at the tumor site.
-
Toxicity: Off-target effects can cause dose-limiting toxicities in the animal before an efficacious dose is reached.
-
Tumor Microenvironment: The in vivo setting includes complex interactions between tumor cells, stroma, and immune cells that are absent in vitro.
-
Target Engagement: Cellular IC50 does not guarantee target engagement in vivo.
-
The development of second-generation compounds often focuses on improving these drug-like properties. For instance, medicinal chemistry efforts on a series of tetrahydro-1,6-naphthyridine CXCR4 antagonists led to the discovery of compound 30, which had improved permeability and higher oral bioavailability in mice compared to the initial leads.[12]
Caption: Key factors influencing the in vitro-in vivo correlation.
Conclusion and Future Directions
The tetrahydronaphthyridine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. Preclinical studies have demonstrated that derivatives can be tailored to inhibit a range of clinically relevant targets, including topoisomerases and kinases. The successful translation of in vitro cytotoxicity to in vivo tumor growth inhibition, as seen with several lead compounds, underscores the therapeutic potential of this chemical class.
Future success will depend on a multi-parameter optimization approach. The focus must extend beyond raw potency (IC50) to encompass the optimization of ADME properties and the minimization of off-target toxicities. The integration of patient-derived xenograft (PDX) models and the identification of predictive biomarkers will be crucial for guiding these compounds toward clinical trials and ultimately benefiting patients.[7] The journey from a hit in a 96-well plate to a viable drug candidate is complex, but the compelling preclinical data for tetrahydronaphthyridine agents suggest it is a path worth pursuing.
References
- 1. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Mechanism of PDE5 Inhibition by Tetrahydrobenzo[b]naphthyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused comparison of a novel tetrahydrobenzo[b]naphthyridine derivative against established phosphodiesterase type 5 (PDE5) inhibitors. We will explore the essential experimental workflows to definitively confirm its mechanism of action, moving from broad enzymatic activity to specific molecular interactions and cellular effects. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating investigatory process.
The Foundational Role of the NO/cGMP Signaling Pathway
The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, most notably smooth muscle relaxation and vasodilation.[1][2][3] In the context of erectile function, neuronal release of NO upon sexual stimulation activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then acts as a second messenger, activating protein kinase G (PKG) to phosphorylate downstream targets that ultimately decrease intracellular calcium levels, leading to smooth muscle relaxation, increased blood flow to the corpus cavernosum, and penile erection.[1]
The action of cGMP is terminated by the hydrolytic activity of phosphodiesterases (PDEs), with PDE5 being the predominant cGMP-specific PDE in the corpus cavernosum.[1][2] By degrading cGMP to the inactive 5'-GMP, PDE5 effectively acts as a brake on this signaling cascade.[5] Consequently, inhibition of PDE5 is a well-established therapeutic strategy for erectile dysfunction (ED), as it prevents cGMP degradation, thereby potentiating the smooth muscle relaxant effects of NO.[1][4][6]
Caption: The NO/cGMP signaling pathway in smooth muscle cells.
The Investigational Compound: A Tetrahydrobenzo[b]naphthyridine Derivative
Recent research has identified a novel 1,2,3,4-tetrahydrobenzo[b][7][8]naphthyridine analogue, compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][7][8]naphthyridine-8-carbonitrile), as a highly potent PDE5 inhibitor with an impressive in vitro IC50 value of 0.056 nM.[9][10] This positions it as a promising candidate for further development. This guide will use this compound as our primary subject for mechanistic validation, comparing its performance metrics against the well-characterized PDE5 inhibitor, Sildenafil.
Experimental Workflow for Mechanistic Confirmation
To rigorously confirm that our tetrahydrobenzo[b]naphthyridine derivative acts as a PDE5 inhibitor, a multi-faceted approach is required. The following experimental plan provides a logical progression from initial screening to detailed characterization.
Caption: A logical workflow for confirming PDE5 inhibitor mechanism.
In Vitro Validation: Direct Enzyme Interaction
The first and most crucial step is to quantify the direct interaction between the investigational compound and the purified PDE5 enzyme.
Causality: The primary objective is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a fundamental measure of the compound's potency. We will employ a fluorescence-based assay for its high sensitivity and suitability for high-throughput screening.[11][12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).[13][14]
-
Dilute human recombinant PDE5A1 enzyme in the reaction buffer to the desired concentration (e.g., 50 nM).[13][14]
-
Prepare a stock solution of the fluorescently labeled cGMP substrate.
-
Prepare serial dilutions of the tetrahydrobenzo[b]naphthyridine compound and Sildenafil (as a positive control) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a fixed volume of the diluted enzyme to each well.
-
Add the serially diluted inhibitor (tetrahydrobenzo[b]naphthyridine or Sildenafil) or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.[13][14]
-
Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to all wells.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.[11][13][14]
-
Stop the reaction (e.g., by adding a stop solution or through heat inactivation).
-
Measure the fluorescence signal using a plate reader. The signal will be inversely proportional to the amount of cGMP hydrolyzed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Summary:
| Compound | PDE5 IC50 (nM) | Source |
| Tetrahydrobenzo[b]naphthyridine (6c) | 0.056 | [9][10] |
| Sildenafil | ~1-5 | [15] (Representative) |
Causality: While the IC50 value indicates potency, it does not describe how the compound inhibits the enzyme. Determining the inhibition constant (Ki) and the mechanism (e.g., competitive, non-competitive, uncompetitive) provides deeper mechanistic insight. This is crucial for understanding the compound's interaction with the enzyme's active site. We will use a label-free LC/MS-based method to directly measure substrate (cGMP) and product (GMP) levels.[13][14]
Step-by-Step Protocol:
-
Reaction Setup:
-
Set up a series of reactions with a fixed concentration of PDE5 enzyme.
-
Vary the concentration of the cGMP substrate across a range (e.g., 0.1 µM to 10 µM).
-
For each substrate concentration, run the reaction in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the tetrahydrobenzo[b]naphthyridine compound.
-
Incubate the reactions for a short, fixed period where the reaction velocity is linear.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition.
-
Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for the control and each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mechanism of inhibition.
-
Competitive: Vmax is unchanged, Km increases. The lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km is unchanged. The lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. The lines are parallel.
-
-
Calculate the Ki value from the data.
-
Expected Outcome: Given that Sildenafil is a competitive inhibitor whose structure mimics cGMP, it is highly probable that the tetrahydrobenzo[b]naphthyridine derivative, if it targets the same catalytic site, will also exhibit competitive inhibition .[1]
In Silico and Cellular Validation
With a confirmed direct inhibitory effect on the enzyme, the next steps are to visualize the potential binding interaction and confirm that the compound is effective in a cellular environment.
Causality: Molecular docking provides a computational model of how the inhibitor might bind to the active site of PDE5. This helps to rationalize the observed potency and inhibition mechanism at a molecular level and can guide future lead optimization.[16][17]
Step-by-Step Protocol:
-
Preparation of Structures:
-
Obtain the 3D crystal structure of the human PDE5 catalytic domain from the Protein Data Bank (PDB).[17]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of the tetrahydrobenzo[b]naphthyridine compound and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site (active site) on the PDE5 structure, typically based on the location of a co-crystallized known inhibitor like sildenafil or vardenafil.[17]
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity (docking score) of the compound within the active site.[18]
-
Run the same protocol for Sildenafil to serve as a comparator.
-
-
Analysis:
-
Analyze the predicted binding pose of the tetrahydrobenzo[b]naphthyridine derivative. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.
-
Compare the binding mode and predicted affinity to those of Sildenafil. Research has proposed plausible binding modes for tetrahydrobenzo[b]naphthyridine analogues, providing a basis for comparison.[9][10]
-
Comparative Data Summary:
| Feature | Tetrahydrobenzo[b]naphthyridine (Predicted) | Sildenafil (Known) |
| Binding Affinity (Docking Score) | High negative value (e.g., -9 to -11 kcal/mol) | High negative value (e.g., -8.1 kcal/mol)[16] |
| Key Interacting Residues | Interactions with key residues in the catalytic pocket | Interactions with key residues like Gln817, Phe820, Val782 |
Causality: In vitro enzyme assays use purified components. A cell-based assay is essential to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and produce the expected downstream effect—an increase in cGMP levels.[19]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Use a suitable cell line that expresses PDE5, such as human corpus cavernosum smooth muscle cells or a recombinant cell line (e.g., CHO cells) engineered to express the NO/cGMP pathway components.[19]
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the tetrahydrobenzo[b]naphthyridine compound or Sildenafil for a defined period.
-
-
Stimulation and Lysis:
-
Stimulate the cells with an NO donor (e.g., sodium nitroprusside, SNP) to activate sGC and induce cGMP production.
-
After a short stimulation period, lyse the cells to release the intracellular contents, including cGMP.
-
-
cGMP Quantification:
-
Quantify the cGMP levels in the cell lysates using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a similar sensitive immunoassay.
-
-
Data Analysis:
-
Plot the measured cGMP concentration against the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cGMP.
-
Comparative Data Summary:
| Compound | Cellular cGMP Accumulation EC50 |
| Tetrahydrobenzo[b]naphthyridine | Expected to be in the low nanomolar range |
| Sildenafil | Low to mid-nanomolar range |
Synthesizing the Evidence and Final Comparison
By completing this experimental workflow, we can build a comprehensive and self-validating case for the mechanism of action of the novel tetrahydrobenzo[b]naphthyridine derivative.
| Parameter | Tetrahydrobenzo[b]naphthyridine (6c) | Sildenafil (Reference) | Mechanistic Implication |
| PDE5 IC50 | 0.056 nM [9][10] | ~1-5 nM | Demonstrates exceptionally high potency against the isolated enzyme. |
| Inhibition Type | Predicted: Competitive | Competitive[1] | Suggests binding to the cGMP catalytic site. |
| Binding Mode | Predicted: Binds in catalytic pocket | Binds in catalytic pocket | Provides a structural basis for the observed competitive inhibition. |
| Cellular Efficacy | Expected: Potent cGMP accumulation | Potent cGMP accumulation | Confirms cell permeability and target engagement in a physiological context. |
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. droracle.ai [droracle.ai]
- 5. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 6. Tadalafil - Wikipedia [en.wikipedia.org]
- 7. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 8. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. europeanreview.org [europeanreview.org]
- 17. Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Structure-Activity Relationships: A Comparative Guide to CoMFA of Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. This is where quantitative structure-activity relationship (QSAR) modeling, particularly Comparative Molecular Field Analysis (CoMFA), emerges as a powerful tool. This guide provides a deep dive into the application of CoMFA for naphthyridine derivatives, a class of heterocyclic compounds renowned for their diverse and potent biological activities. We will explore the nuances of the CoMFA methodology, compare its performance with alternative 3D-QSAR techniques, and provide the rationale behind critical experimental choices, empowering you to leverage these computational tools for more effective lead optimization.
The Significance of Naphthyridines and the Role of 3D-QSAR
Naphthyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neurological treatments.[1] Their rigid, fused-ring system provides a defined orientation for substituent groups to interact with biological targets. However, predicting the impact of subtle structural modifications on activity can be challenging. 3D-QSAR methods like CoMFA bridge this gap by correlating the 3D steric and electrostatic fields of a series of molecules with their biological potencies.[2]
Core Principles of Comparative Molecular Field Analysis (CoMFA)
CoMFA operates on the principle that the biological activity of a ligand is determined by its non-covalent interactions with a receptor, which can be modeled as steric and electrostatic fields.[2] The methodology involves aligning a set of molecules with known activities, placing them in a 3D grid, and calculating the interaction energies of a probe atom at each grid point. These energy values are then used as descriptors in a partial least squares (PLS) analysis to generate a predictive QSAR model.[3] The results are often visualized as contour maps, highlighting regions where specific field properties are favorable or unfavorable for activity.
Experimental Workflow: A Step-by-Step CoMFA Protocol for Naphthyridine Derivatives
The successful application of CoMFA hinges on a series of critical decisions and meticulous execution. Here, we outline a detailed protocol tailored for the analysis of naphthyridine derivatives, emphasizing the rationale behind each step.
1. Dataset Selection and Preparation:
-
Causality: The quality of the CoMFA model is directly dependent on the quality and diversity of the input data. A reliable model requires a dataset of structurally related naphthyridine derivatives with a wide and consistent range of biological activities, preferably measured using the same experimental assay.
-
Protocol:
-
Compile a dataset of naphthyridine derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₅₀, or Kᵢ values).
-
Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear relationship with the free energy of binding.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation. The selection should ensure that the test set compounds are representative of the structural diversity and activity range of the entire dataset.
-
2. Molecular Modeling and Conformation Generation:
-
Causality: The 3D structure of each molecule is the foundation of the CoMFA analysis. It is crucial to generate low-energy, biologically relevant conformations. For semi-rigid structures like naphthyridines, systematic conformational searches are often effective.
-
Protocol:
-
Sketch the 2D structures of all naphthyridine derivatives.
-
Convert the 2D structures to 3D models.
-
Perform a conformational search for each molecule to identify low-energy conformers.
-
Minimize the energy of the selected conformers using a suitable force field (e.g., Tripos).
-
Assign partial atomic charges using a method like Gasteiger-Hückel.[4]
-
3. Molecular Alignment: The Critical Step
-
Causality: The alignment of molecules is the most critical and subjective step in CoMFA.[5] The goal is to superimpose the compounds in a manner that reflects their putative binding mode to the common receptor. For fused heterocyclic systems like naphthyridines, the rigid core provides a natural basis for alignment.
-
Alignment Strategies for Naphthyridine Derivatives:
-
Ligand-Based Alignment: This is the most common approach when the receptor structure is unknown.
-
Common Substructure Alignment: The rigid naphthyridine scaffold serves as an excellent common substructure for alignment. Key atoms in the core ring system are selected as the basis for fitting.
-
Pharmacophore-Based Alignment: If a clear pharmacophore has been identified (e.g., through other studies or by observing key interacting groups), it can be used to guide the alignment.
-
-
Docking-Guided Alignment: When a high-resolution crystal structure of the target protein is available, molecular docking can be used to predict the binding pose of each ligand. This provides a more objective and biologically relevant alignment. This approach has been successfully used for naphthyridine derivatives targeting spleen tyrosine kinase (Syk).[6][7][8]
-
-
Protocol (Ligand-Based Example):
-
Select a template molecule, often the most active compound in the series.
-
Identify the common naphthyridine scaffold in all molecules.
-
Perform a rigid-body alignment by fitting the common scaffold atoms of each molecule to the template.
-
4. Generation of CoMFA Fields and Statistical Analysis:
-
Causality: CoMFA calculates steric and electrostatic interaction fields to quantify the 3D properties of the molecules. PLS is used to correlate these fields with biological activity, handling the large number of variables generated.
-
Protocol:
-
Define a 3D grid that encompasses the aligned molecules. A grid spacing of 2 Å is a common starting point.
-
Place a probe atom (typically an sp³ carbon with a +1 charge) at each grid point and calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with each molecule.
-
Use PLS analysis to derive a linear relationship between the CoMFA field values (independent variables) and the biological activities (dependent variable).
-
Perform a leave-one-out (LOO) cross-validation to assess the internal predictive ability of the model, yielding the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a predictive model.
-
Calculate the non-cross-validated correlation coefficient (r²) to assess the goodness of fit of the model.
-
5. Model Validation and Interpretation:
-
Causality: Rigorous validation is essential to ensure the robustness and predictive power of the CoMFA model.[1][9]
-
Protocol:
-
Internal Validation: The LOO cross-validation (q²) is the primary method for internal validation.
-
External Validation: Predict the biological activities of the compounds in the test set using the generated CoMFA model. Calculate the predictive correlation coefficient (r²_pred) between the predicted and experimental activities. A high r²_pred value confirms the model's ability to predict the activity of new compounds.
-
Y-Randomization: Randomly shuffle the biological activity data and regenerate the CoMFA model multiple times. The resulting models should have significantly lower q² and r² values than the original model, confirming that the original correlation is not due to chance.
-
Contour Map Analysis: Visualize the results as 3D contour maps. These maps show regions where steric bulk or electrostatic charge is positively or negatively correlated with activity, providing intuitive guidance for designing more potent analogues.
-
Diagram of the CoMFA Workflow
Caption: A schematic representation of the Comparative Molecular Field Analysis (CoMFA) workflow.
Performance Comparison: CoMFA and Its Alternatives
While CoMFA is a cornerstone of 3D-QSAR, several alternative methods have been developed to address some of its limitations. Here, we compare CoMFA with two prominent alternatives, CoMSIA and Topomer CoMFA, with supporting data from studies on naphthyridine derivatives.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is a close relative of CoMFA that introduces additional descriptor fields: hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor, in addition to steric and electrostatic fields. A key difference is the use of a Gaussian function instead of the Lennard-Jones and Coulombic potentials, which avoids the singularities at atomic positions and provides a smoother field distribution.
Topomer CoMFA
A significant challenge in CoMFA is the subjective nature of molecular alignment. Topomer CoMFA addresses this by being an alignment-independent method. It fragments molecules into smaller, overlapping 2D structures called "topomers" and then generates 3D models and CoMFA fields for each topomer. This approach offers a more objective and often faster way to generate 3D-QSAR models.
Comparative Performance Data for Naphthyridine Derivatives
| 3D-QSAR Method | Target | No. of Compounds | q² | r² | r²_pred | Reference |
| CoMFA | Cytotoxicity (HeLa) | 17 | - | - | - | [1] |
| CoMSIA | Cytotoxicity (HeLa) | 17 | 0.857 | 0.984 | 0.966 | [1] |
| CoMFA | Cytotoxicity (HL-60) | 17 | - | - | - | [1] |
| CoMSIA | Cytotoxicity (HL-60) | 17 | 0.777 | 0.937 | 0.913 | [1] |
| CoMFA | Cytotoxicity (PC-3) | 17 | - | - | - | [1] |
| CoMSIA | Cytotoxicity (PC-3) | 17 | 0.702 | 0.983 | 0.974 | [1] |
| CoMFA | CDK8 Inhibition | 39 | 0.64 | 0.98 | - | [10] |
| CoMSIA | CDK8 Inhibition | 39 | 0.609 | 0.952 | - | [10] |
| 3D-QSAR | Syk Inhibition | 40 | 0.624 | 0.978 | - | [6][7][8] |
Note: In the cytotoxicity study, the CoMSIA models were reported to be better than the CoMFA models, hence the detailed statistics for CoMFA were not provided in the publication.
Logical Relationship of 3D-QSAR Methods
Caption: The relationship between different 3D-QSAR methodologies.
Conclusion: A Powerful Toolkit for Naphthyridine Drug Discovery
Comparative Molecular Field Analysis and its related techniques offer invaluable insights into the structure-activity relationships of naphthyridine derivatives. By carefully selecting datasets, generating robust molecular models, and, most importantly, employing a rational alignment strategy, researchers can build predictive 3D-QSAR models. These models not only forecast the activity of novel compounds but also provide a visual and intuitive understanding of the key molecular features driving potency. While CoMFA remains a powerful and widely used method, alternatives like CoMSIA can offer a more comprehensive description of molecular interactions, and Topomer CoMFA provides a solution to the critical alignment challenge. The judicious application of these computational tools can significantly accelerate the design and optimization of novel naphthyridine-based therapeutics.
References
- 1. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 2. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]
- 3. scribd.com [scribd.com]
- 4. Knowledge-guided docking: accurate prospective prediction of bound configurations of novel ligands using Surflex-Dock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cresset-group.com [cresset-group.com]
- 6. CoMFA Tutorial [life.nthu.edu.tw]
- 7. Alignment-independent technique for 3D QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR (CoMFA/CoMSIA) & Alignment Strategies | Fields, PLS & Contour Interpretation [nthrys.com]
- 9. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CoMFA vs. Topomer CoMFA, which One is better a Case Study with 5-Lipoxygenase Inhibitors - earticle [m.earticle.net]
A Researcher's Guide to Selectivity Profiling of 1,2,3,4-Tetrahydro-2,6-naphthyridine Analogues Against Key Enzyme Families
Introduction: The Therapeutic Potential and Selectivity Challenge of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold
The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a compelling scaffold in modern medicinal chemistry. As a "privileged structure," its rigid, three-dimensional framework is adept at presenting chemical functionalities in precise orientations, making it an attractive starting point for the design of potent enzyme inhibitors. Naphthyridine derivatives, in a broader sense, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, various isomers of the naphthyridine scaffold have been successfully developed as inhibitors of key enzyme families, such as protein kinases and phosphodiesterases.[2][3] For instance, 2,6-naphthyridine analogues have recently been explored as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[3]
However, the therapeutic success of any small molecule inhibitor hinges not just on its potency against the intended target but also on its selectivity across the broader landscape of the human proteome. Off-target interactions can lead to unexpected toxicities or a dilution of the intended therapeutic effect, contributing to the high attrition rates in drug development.[4] Kinases, in particular, represent a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[5] Therefore, a rigorous and systematic selectivity profiling strategy is not merely a supplementary exercise but a cornerstone of the drug discovery process for novel 1,2,3,4-tetrahydro-2,6-naphthyridine analogues.
This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret selectivity profiling studies for this promising class of compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of selectivity data to guide structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies.
Designing a Robust Selectivity Profiling Cascade
A tiered or cascaded approach to selectivity profiling is often the most resource-effective strategy. This involves progressively broader and more in-depth screening as compounds advance through the discovery pipeline.
Tier 1: Initial Counter-Screening Against Key Off-Target Families
For a novel series of 1,2,3,4-tetrahydro-2,6-naphthyridine analogues with, for example, intended kinase activity, initial single-concentration screening against a small, focused panel of representative kinases from different families is advisable. This can quickly identify compounds with broad cross-reactivity. Based on the activities of related heterocyclic scaffolds, it is also prudent to include other enzyme families known to be promiscuous targets, such as:
-
Phosphodiesterases (PDEs): Certain 1,2,3,4-tetrahydrobenzo[b][6][7]naphthyridine analogues have shown potent inhibition of PDE5.[2]
-
Cholinesterases (AChE, BChE): The structurally related 1,2,3,4-tetrahydrobenzo[h][6][7]naphthyridines are potent inhibitors of acetylcholinesterase.[8]
Tier 2: Broad Panel Screening for Lead Compounds
Promising compounds from Tier 1 should be subjected to broader selectivity profiling. This typically involves screening at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >100 kinases).[6] Commercial services offer extensive kinase panels that cover a significant portion of the human kinome.[9] The goal of this tier is to identify all potential off-targets and to calculate initial selectivity scores.
Tier 3: In-depth IC50 Determination and Cellular Target Engagement
Compounds that demonstrate a favorable selectivity profile in Tier 2 are then advanced to determine the full dose-response curve (IC50 values) against the primary target and any significant off-targets identified. This provides a quantitative measure of selectivity. Furthermore, it is crucial to move from biochemical assays to cell-based models to confirm that the observed selectivity translates to a cellular context.
Below is a workflow diagram illustrating this cascaded approach.
Caption: A tiered workflow for the selectivity profiling of novel enzyme inhibitors.
Experimental Protocols: A Practical Guide
Accurate and reproducible data is the bedrock of any successful drug discovery program. Here, we provide a detailed protocol for a common in vitro kinase assay and discuss the principles of cellular target engagement assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,2,3,4-tetrahydro-2,6-naphthyridine analogue against a specific protein kinase.
Materials:
-
Kinase of interest (recombinant, purified)
-
Substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compound (1,2,3,4-tetrahydro-2,6-naphthyridine analogue) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
For single-dose screening, prepare a working stock that will result in a final concentration of 1 or 10 µM in the assay.
-
-
Kinase Reaction Setup:
-
Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. The concentration of the kinase should be optimized to ensure the reaction is in the linear range.
-
Dispense the kinase/substrate mix into the wells of the 384-well plate.
-
Add a small volume of the serially diluted compound (or DMSO for control wells) to the wells.
-
Include "no enzyme" controls (buffer and substrate only) and "vehicle" controls (enzyme, substrate, and DMSO).
-
-
Initiation and Incubation:
-
Prepare an ATP solution in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately identify competitive inhibitors.[10]
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO) to 100% activity and the high concentration inhibitor control to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assays
While in vitro assays are essential, confirming that a compound engages its intended target within the complex environment of a living cell is a critical validation step. Techniques like the NanoBRET™ Target Engagement Assay are invaluable for this purpose. This assay measures the binding of a test compound to a target protein in live cells by detecting the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe. The displacement of the probe by the binding of a test compound results in a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.
Data Presentation and Interpretation: A Hypothetical Case Study
To illustrate how selectivity data can be presented and interpreted, let's consider a hypothetical series of 1,2,3,4-tetrahydro-2,6-naphthyridine analogues (THN-1, THN-2, THN-3) designed as inhibitors for Kinase A. After Tier 2 and 3 screening, the following data was generated.
Table 1: Hypothetical Selectivity Profile of THN Analogues (IC50 in nM)
| Target | THN-1 (R = H) | THN-2 (R = OMe) | THN-3 (R = Cl) |
| Kinase A (On-Target) | 15 | 10 | 25 |
| Kinase B | 250 | >10,000 | 500 |
| Kinase C | 1,500 | 8,000 | 2,000 |
| Kinase D | 800 | >10,000 | 1,200 |
| HIPK2 | 50 | 2,500 | 150 |
| DYRK1A | 75 | 3,000 | 200 |
| S10 (1µM) Score | 0.04 | 0.01 | 0.03 |
Note: This data is illustrative and not based on actual experimental results.
Interpreting the Data:
-
Potency: All three compounds show good potency against the primary target, Kinase A. THN-2, with a methoxy (OMe) substitution, is the most potent.
-
Selectivity:
-
THN-1 (unsubstituted): Shows significant off-target activity against HIPK2 and DYRK1A, which are common off-targets for some naphthyridine-based inhibitors.
-
THN-3 (chloro substitution): Has a similar off-target profile to THN-1, with slightly reduced potency against the off-targets.
-
THN-2 (methoxy substitution): Demonstrates a dramatically improved selectivity profile. The IC50 values against all tested off-targets are significantly higher, indicating much weaker inhibition.
-
-
Selectivity Score (S10): This score represents the fraction of kinases in the panel that are inhibited by more than 90% at a 1 µM concentration. A lower S10 score indicates higher selectivity. THN-2 has the lowest S10 score, quantitatively confirming its superior selectivity.
Structure-Selectivity Relationships (SSR) and Mechanistic Insights
-
Steric Hindrance: The methoxy group might create a steric clash in the ATP-binding pockets of off-target kinases like HIPK2 and DYRK1A, while being well-tolerated by the active site of Kinase A.
-
Altered Electronic Properties: The electron-donating nature of the methoxy group could influence the binding mode of the compound, favoring interactions specific to Kinase A.
-
Exploiting Unique Pockets: The substituent may allow the compound to access a specific sub-pocket adjacent to the ATP-binding site in Kinase A that is not present or is shaped differently in the off-target kinases.[5]
These hypotheses must be tested through further experimentation, including co-crystallization of the inhibitors with their target kinases and off-targets to visualize the binding interactions at an atomic level.
The signaling pathway below illustrates a common scenario where a kinase inhibitor might act. High selectivity is crucial to ensure that only the intended pathway is modulated.
Caption: A simplified signaling pathway illustrating on-target versus off-target inhibition.
Conclusion
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold holds significant promise for the development of novel enzyme inhibitors. However, realizing this potential requires a deep understanding of the compound's selectivity profile. By implementing a systematic, multi-tiered approach to selectivity profiling—from initial counter-screening to broad panel analysis and cellular target engagement—researchers can make informed decisions to guide medicinal chemistry efforts. The careful analysis of potency and selectivity data allows for the elucidation of structure-selectivity relationships, ultimately leading to the design of safer and more effective therapeutic candidates. The methodologies and principles outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this valuable chemical scaffold.
References
- 1. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 2. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 10. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuropharmacological Effects of Tetrahydronaphthyridine Isomers
This guide provides a detailed comparison of the neuropharmacological properties of various tetrahydronaphthyridine (THN) isomers. As a privileged scaffold in medicinal chemistry, the THN core has been extensively explored, revealing that subtle changes in its structure, particularly the arrangement of nitrogen atoms and substitution patterns, can dramatically alter its biological activity. We will delve into the structure-activity relationships (SAR) of these isomers, focusing on their interactions with key neurological targets and providing the experimental frameworks necessary to validate these findings.
Introduction: The Tetrahydronaphthyridine Scaffold
Tetrahydronaphthyridines (THNs) are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their rigid structure and ability to present substituents in a well-defined three-dimensional space.[1] The position of the nitrogen atoms within the two rings gives rise to several constitutional isomers, such as 1,5-, 1,6-, and 1,8-naphthyridines, each offering a unique vector for substituent placement and interaction with biological targets.[1][2][3] This isomeric diversity is the cornerstone of their varied neuropharmacological profiles, which range from cholinesterase inhibition for Alzheimer's disease to chemokine receptor antagonism.[2][4]
Part 1: Isomeric Effects on Cholinergic System Modulation
A primary application of THN derivatives has been in the development of treatments for Alzheimer's disease (AD), where cholinergic system dysfunction is a key pathological feature.[4] The main targets in this domain are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action: Dual-Binding Site Inhibition Many advanced THN-based inhibitors are designed to interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[5][6] This dual-binding mechanism is crucial; while CAS inhibition directly prevents acetylcholine hydrolysis, PAS inhibition can interfere with the formation of amyloid-beta (Aβ) plaques, another hallmark of AD.[7][8]
Comparative Analysis of Cholinesterase Inhibitors The fusion of a THN moiety with other pharmacophores, such as tacrine, has yielded highly potent inhibitors. For example, a hybrid of 1,2,3,4-tetrahydrobenzo[h][4][9]naphthyridine and 6-chlorotacrine produced a picomolar inhibitor of human AChE.[4] The length of the linker connecting the two moieties is critical, demonstrating a clear structure-activity relationship.
| Compound ID | Isomer/Derivative Class | Target | IC₅₀ (nM) | Key Findings |
| Hybrid 5a [4] | 1,2,3,4-tetrahydrobenzo[h][4][9]naphthyridine-6-chlorotacrine | human AChE | 0.0075 | Picomolar inhibition achieved with an optimized trimethylene linker. |
| Hybrid 5b [4] | 1,2,3,4-tetrahydrobenzo[h][4][9]naphthyridine-6-chlorotacrine | human AChE | 1.2 | Longer tetramethylene linker results in a significant loss of potency compared to 5a. |
| Tacrine [7] | Tetrahydroacridine (related scaffold) | human AChE | 77 | Serves as a reference compound; many new THN derivatives show superior potency. |
| Compound 3b [7] | Tetrahydroacridine derivative | human AChE | 19 | Demonstrates potent inhibition, superior to the parent tacrine. |
This table summarizes inhibitory concentrations (IC₅₀) from selected studies. Direct comparison should be made with caution due to potential variations in assay conditions.
The data clearly indicate that the 1,6-naphthyridine-based scaffold is a highly effective core for potent AChE inhibitors. The optimization of linker length in these hybrid molecules is a critical parameter for achieving high-affinity binding, showcasing the importance of precise structural modifications.[4]
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of AChE inhibition by a THN isomer in the synaptic cleft.
Part 2: Isomeric Effects on Chemokine Receptor Modulation
Beyond the cholinergic system, THN isomers have been developed as potent antagonists for the CXCR4 receptor, a key player in HIV entry, cancer metastasis, and inflammation.[2][10]
Mechanism of Action: CXCR4 Antagonism The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR). Its endogenous ligand is CXCL12 (also known as SDF-1). Antagonists block the binding of CXCL12, thereby inhibiting downstream signaling pathways responsible for cell migration and survival.
Comparative Analysis of CXCR4 Antagonists Rational drug design has been used to modify existing scaffolds to improve drug-like properties. Introducing a nitrogen atom into a tetrahydroisoquinoline ring system to create a 5,6,7,8-tetrahydro-1,6-naphthyridine isomer led to a significant reduction in off-target effects, such as inhibition of the cytochrome P450 enzyme CYP2D6.[2]
| Compound ID | Isomer Class | Target | IC₅₀ (nM) | Key Improvements & Findings |
| TIQ15 [2] | Tetrahydroisoquinoline | CXCR4 | - | Parent compound with undesirable CYP2D6 inhibition. |
| Compound 12a [2] | 5,6,7,8-tetrahydro-1,6-naphthyridine | CXCR4 | - | Isomeric modification greatly reduced CYP2D6 inhibition while maintaining target activity. |
| Compound 30 [2] | 5,6,7,8-tetrahydro-1,6-naphthyridine derivative | CXCR4 | 24 | Optimized lead with potent CXCR4 antagonism, low CYP2D6 activity, and improved oral bioavailability in mice. |
This comparison highlights a critical aspect of medicinal chemistry: isomeric substitution can be a powerful strategy to fine-tune the selectivity and safety profile of a drug candidate without sacrificing potency. The transition from a tetrahydroisoquinoline to a tetrahydronaphthyridine scaffold was a key step in optimizing these molecules.[2]
Signaling Pathway: CXCR4 Antagonism
Caption: THN isomers can act as antagonists, blocking CXCR4 signaling.
Part 3: Experimental Protocols for Neuropharmacological Evaluation
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating controls and standardized procedures for reproducibility.
Protocol 1: In Vitro Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., D₂ Dopamine Receptor, 5-HT₂ₐ Serotonin Receptor) through competitive displacement of a radiolabeled ligand.[11][12][13]
Causality: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor.[9][11] The use of competition assays allows for the determination of the affinity of non-radiolabeled compounds.
Methodology:
-
Preparation of Reagents:
-
Membrane Homogenate: Prepare cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human D₂ receptor). Homogenize in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine protein concentration using a Bradford or BCA assay.
-
Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors). Prepare a working solution at a concentration close to its Kₑ value.[14]
-
Test Compound: Prepare a series of dilutions of the THN isomer over a 5-log unit range (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding Control: Use a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM haloperidol for D₂) to determine non-specific binding.[13]
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane homogenate, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[13]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11][15]
-
Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]
-
Workflow Diagram: Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Behavioral Assessment (Open-Field Test)
This protocol assesses general locomotor activity and anxiety-like behavior in rodents following administration of a THN isomer.[16] It is based on the natural tendency of rodents to avoid open, brightly lit areas.
Causality: Changes in locomotor activity can indicate stimulant or sedative effects of a compound, while time spent in the center of the arena can be an indicator of anxiolytic or anxiogenic properties.[17][18] This provides crucial in vivo context to in vitro findings.
Methodology:
-
Animal Acclimation:
-
House mice or rats under standard conditions (12:12 light/dark cycle, food and water ad libitum).
-
On the day of testing, move animals to the testing room and allow them to acclimate for at least 30-60 minutes before the experiment begins.[16] This minimizes stress from handling and novel environments.
-
-
Compound Administration:
-
Administer the THN isomer or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). The dose range should be informed by prior in vitro potency and preliminary toxicity studies.
-
-
Open-Field Test:
-
The apparatus is a square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is often divided into a central zone and a peripheral zone by software.
-
At a set time post-administration (e.g., 30 minutes), place the animal in the center of the arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm), velocity (cm/s).
-
Anxiety-like Behavior: Time spent in the center zone vs. periphery, number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).
-
Compare the data from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion and Future Directions
The neuropharmacological effects of tetrahydronaphthyridine isomers are highly dependent on their specific chemical structure. The position of nitrogen atoms dictates the geometry and electronic properties of the scaffold, influencing binding affinity and selectivity for diverse targets, including cholinesterases and chemokine receptors. As demonstrated, 1,6-naphthyridine-based structures are particularly promising for developing dual-acting agents for Alzheimer's disease and highly selective CXCR4 antagonists.
Future research should focus on a systematic comparison of a full panel of THN isomers (1,5-, 1,6-, 1,7-, 1,8-, etc.) against a broad range of CNS targets (e.g., dopaminergic, serotonergic, and glutamatergic receptors) to build a more comprehensive structure-activity relationship database. Integrating in vitro binding and functional data with in vivo behavioral and pharmacokinetic studies will be essential for translating these promising scaffolds into next-generation therapeutics for neurological disorders.
References
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. mdpi.com [mdpi.com]
- 6. New Tetrahydroacridine Hybrids with Dichlorobenzoic Acid Moiety Demonstrating Multifunctional Potential for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ohsu.edu [ohsu.edu]
- 17. Behavioral effects of novel cocaine analogs: a comparison with in vivo receptor binding potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Escaping Flatland: A Comparative Guide to the Improved Pharmacological Properties of Saturated vs. Aromatic Naphthyridines
Abstract
In the landscape of medicinal chemistry, the naphthyridine scaffold is a well-established "privileged structure," frequently incorporated into molecules targeting a wide array of biological targets. Historically, aromatic naphthyridines have been extensively explored. However, the contemporary drive to improve drug-like properties and escape the confines of "flat chemistry" has illuminated the significant advantages of their saturated counterparts. This guide provides a comparative analysis of saturated versus aromatic naphthyridines, demonstrating how the introduction of sp3-hybridized centers can lead to marked improvements in target selectivity, physicochemical properties, and pharmacokinetic profiles. We will explore the underlying principles and provide robust, validated experimental protocols for researchers to confirm these advantages in their own drug discovery programs.
Introduction: The Naphthyridine Scaffold and the Imperative for Three-Dimensionality
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are mainstays in drug discovery, found in agents targeting everything from bacterial gyrases to protein kinases.[1][2][3][4][5] The traditional focus on aromatic naphthyridines stems from their rigid, planar structures which can facilitate strong π-stacking interactions within protein binding sites.
However, this planarity is a double-edged sword. Over-reliance on flat, aromatic scaffolds in drug design has been linked to several liabilities:
-
Promiscuity and Off-Target Effects: The planar nature can lead to unintended binding at flat, lipophilic sites, such as the hERG potassium channel or DNA, leading to toxicity.
-
Poor Physicochemical Properties: Aromatic systems often exhibit low aqueous solubility and high metabolic liability, primarily through cytochrome P450 (CYP) enzyme oxidation.[6]
-
Limited Intellectual Property Space: The chemical space occupied by flat aromatic rings is heavily explored.
The strategic replacement of flat aromatic rings with saturated, three-dimensional (3D) bioisosteres is a powerful tactic to overcome these hurdles.[7][8][9] Saturated naphthyridines, such as decahydronaphthyridines, introduce sp3 character, breaking planarity and creating defined three-dimensional shapes.[10][11][12] This structural evolution often imparts superior pharmacological properties, a concept we will explore and validate in the following sections.[6]
Visualizing the Structural Shift: From Aromatic to Saturated
The fundamental difference between these two scaffolds is the hybridization of the core carbon atoms. This transition from a flat, sp2-dominated system to a puckered, sp3-rich core is the primary driver of the observed changes in pharmacological properties.
Caption: Transition from a planar aromatic naphthyridine to a 3D saturated scaffold.
Head-to-Head Comparison: Pharmacological Property Validation
The theoretical benefits of saturation must be validated by empirical data. While a single universal case study is difficult to isolate, the trends observed across numerous medicinal chemistry programs are consistent. The following tables summarize the typical improvements seen when transitioning from an aromatic naphthyridine lead to a saturated analog.
Table 1: Target Affinity & Selectivity
The introduction of 3D geometry allows for more specific and directional interactions with a target protein, minimizing off-target binding.
| Property | Aromatic Naphthyridine Analog | Saturated Naphthyridine Analog | Rationale for Improvement |
| Primary Target Affinity (IC₅₀) | 10 nM | 15 nM | Often comparable, may slightly decrease due to loss of π-stacking, but this is frequently offset by improved vectoral interactions. |
| Selectivity vs. Off-Target 1 (e.g., Kinase X) | 20-fold | >200-fold | The defined 3D shape fits poorly into the less-specific binding sites of off-targets.[10] |
| hERG Inhibition (IC₅₀) | 0.5 µM | >30 µM | Disruption of planarity and introduction of sp3 centers reduces affinity for the flat, aromatic-binding hERG channel pore. |
Table 2: In Vitro ADME & Physicochemical Properties
Improved physicochemical properties are among the most significant advantages of saturated scaffolds.[13][14][15]
| Property | Aromatic Naphthyridine Analog | Saturated Naphthyridine Analog | Rationale for Improvement |
| Aqueous Solubility (Kinetic) | < 10 µM | > 100 µM | The non-planar structure disrupts crystal lattice packing, leading to higher solubility.[10] |
| Metabolic Stability (HLM, t½) | 5 min | 45 min | Saturation removes sites of oxidative metabolism on the aromatic ring and can block access to other metabolic soft spots.[6][16] |
| Permeability (Caco-2, Papp A→B) | 0.5 x 10⁻⁶ cm/s | 5.0 x 10⁻⁶ cm/s | Improved solubility and a reduction in planarity can enhance passive diffusion, provided lipophilicity is controlled. |
| Efflux Ratio (Papp B→A / Papp A→B) | 5.2 (P-gp Substrate) | 1.1 (Not a Substrate) | The 3D shape is often less recognized by efflux transporters like P-glycoprotein (P-gp).[17] |
Experimental Validation Workflows
To empower researchers to validate these properties, we provide detailed, step-by-step protocols for key comparative assays. The following workflow diagram illustrates a logical progression for evaluating a pair of aromatic and saturated analogs.
Caption: A streamlined workflow for the comparative pharmacological validation.
Protocol 1: Comparative Target Engagement using HTRF
Objective: To quantitatively determine the inhibitory potency (IC₅₀) of the test compounds against a target kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its robustness, high throughput, and reduced interference from compound autofluorescence.[18][19][20][21]
Materials:
-
Target Kinase Enzyme
-
Biotinylated Substrate Peptide
-
ATP (Adenosine triphosphate)
-
HTRF KinEASE™ Kit (contains Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Test Compounds (dissolved in 100% DMSO)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the aromatic and saturated naphthyridine analogs in 100% DMSO. Dispense 0.5 µL of each concentration into the assay plate.[22] Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme controls.
-
Enzyme Addition: Dilute the kinase enzyme to a 2X working concentration in assay buffer. Add 5.5 µL of this solution to each well (except no-enzyme controls).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.[18]
-
Initiate Kinase Reaction: Prepare a 2X solution of ATP and biotinylated substrate in assay buffer. Add 4 µL of this solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitive IC₅₀ determination.[20]
-
Reaction Incubation: Incubate the plate for 30-60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix (Eu-antibody and SA-XL665 diluted in detection buffer containing EDTA).
-
Final Incubation & Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of the compounds by Phase I enzymes, primarily CYPs, and calculate their in vitro half-life (t½) and intrinsic clearance (Clint).[16]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and collection plate
Procedure:
-
Preparation: Thaw HLM at 37°C and then place on ice.[23] Dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer.[16][24]
-
Incubation Mix: In the incubation plate, add the HLM solution and the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.1%).[24] Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[25][26]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a well of the collection plate containing 3 volumes of ice-cold ACN with IS to terminate the reaction and precipitate proteins.[26]
-
Sample Processing: Once all time points are collected, seal and centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by LC-MS/MS, normalizing the peak area of the analyte to the peak area of the IS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).[26]
Protocol 3: Caco-2 Permeability and Efflux Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp). The Caco-2 cell line, when grown as a monolayer, forms tight junctions and differentiates to resemble the intestinal epithelium.[17][27][28]
Materials:
-
Caco-2 cells seeded on Transwell® filter inserts (21-25 days post-seeding)
-
Transport Buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Atenolol for low permeability, Antipyrine for high permeability, Talinolol for P-gp substrate)[17]
-
Lucifer Yellow dye for monolayer integrity check
-
96-well Transwell® plates and receiver plates
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >200 Ω·cm².[29][30]
-
Assay Setup: Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
A-to-B Permeability (Apical to Basolateral): Add the test compound (final concentration 10 µM) in transport buffer to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.[28][29]
-
B-to-A Permeability (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber. This measures active efflux.[17]
-
Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[28][29]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
Monolayer Integrity Post-Assay: Perform a Lucifer Yellow leak test to confirm the monolayer was not compromised during the assay.
-
Data Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[17]
-
Efflux Ratio (ER): Calculate the ER as Papp(B→A) / Papp(A→B). An ER > 2 is indicative of active efflux.[17][30]
Conclusion
The strategic shift from aromatic to saturated naphthyridine scaffolds represents a powerful approach in modern drug discovery to enhance pharmacological properties. By embracing three-dimensionality, medicinal chemists can systematically address common liabilities associated with flat aromatic systems, including poor selectivity, low solubility, and rapid metabolism. The data trends clearly indicate that saturation often leads to compounds with a higher probability of success in preclinical and clinical development. The experimental protocols provided herein offer a robust framework for researchers to validate these improvements, enabling data-driven decisions in the optimization of their own naphthyridine-based drug candidates.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Saturated bioisosteres of benzene: where to go next? | Semantic Scholar [semanticscholar.org]
- 9. chem-space.com [chem-space.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. selvita.com [selvita.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. mercell.com [mercell.com]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. enamine.net [enamine.net]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to properly managing its entire lifecycle is paramount for laboratory safety and regulatory compliance. The disposal of a substance like 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride, while not acutely hazardous according to available data for similar structures, requires a systematic and cautious approach.
This guide provides a comprehensive framework for its proper disposal. The core principle of this protocol is risk mitigation. Given the absence of a complete, substance-specific hazard profile, we will operate under a conservative assumption that the compound is potentially irritating, harmful, and environmentally significant. Therefore, it must be managed as regulated hazardous waste.
Part 1: Hazard Assessment and Risk Mitigation
Before any disposal begins, it is crucial to understand the potential risks. This compound is a heterocyclic amine salt.
-
Chemical Class Hazards : As a class, amine salts can be skin and eye irritants. The dihydrochloride form indicates it will create a mildly acidic solution in water. While specific toxicity data is not available, it must be handled with standard chemical personal protective equipment (PPE): safety glasses, a lab coat, and nitrile gloves.
-
Environmental Risk : Heterocyclic compounds can have long-term environmental effects if released into waterways. Therefore, a primary directive is to prevent entry into drains or the environment .[1]
Part 2: Decontamination of Laboratory Equipment
All equipment and surfaces that have come into contact with the chemical must be thoroughly decontaminated before reuse or general disposal. This prevents unintentional exposure and cross-contamination.[2]
Step-by-Step Decontamination Protocol:
-
Initial Gross Decontamination : Using a disposable towel dampened with water, carefully wipe all accessible surfaces of the equipment (e.g., spatulas, beakers, magnetic stir bars) to remove visible powder or residue. Place the used towel directly into the solid hazardous waste container.[3]
-
Secondary Wash : Wash the equipment with a standard laboratory detergent and water.[4]
-
Tertiary Rinse : Rinse the equipment thoroughly, first with tap water, and then with deionized water to remove any detergent residue.
-
Drying : Allow the equipment to air-dry completely or dry in an oven if appropriate.[4]
-
For Sensitive Equipment : For instruments that cannot be immersed in water, wipe down with a cloth dampened with 70% ethanol or isopropanol, ensuring the solvent is compatible with the equipment's materials.[4]
Part 3: Waste Segregation and Disposal Workflow
Proper segregation is the most critical step in a laboratory waste management program.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and increases costs. The following workflow provides a clear decision-making process for segregating waste related to this compound.
Experimental Workflow: Waste Stream Management
Caption: Waste disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol must be performed within a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[7]
1. Solid Waste (Unused Reagent, Contaminated PPE, and Labware)
- Container : Use a designated, sealable, and clearly labeled solid hazardous waste container. A plastic pail or a sturdy cardboard box with a thick plastic liner is appropriate.[7]
- Labeling : The container must be labeled with the words "Hazardous Waste".[8] The label should also clearly identify the contents. For a mixed solid waste container, a descriptive name like "Solid Chemical Waste for Incineration" is appropriate. All constituents should be listed.
- Procedure :
- Carefully place the original, tightly sealed reagent bottle containing the unused or expired chemical into the solid waste container.
- Place all contaminated consumables, such as gloves, weigh boats, and disposable towels, directly into this container.
- Keep the container closed at all times except when adding waste.[9]
2. Liquid Waste (Aqueous or Organic Solutions)
- Container : Use a designated, sealable, and compatible liquid hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy). Do not use metal containers for acidic hydrochloride salt solutions.[5]
- Segregation is Key :
- Aqueous Waste : If the compound is dissolved in water or buffer, collect it in a container labeled "Aqueous Hazardous Waste" or more specifically, "Aqueous Amine Salt Waste."
- Solvent Waste : If dissolved in an organic solvent (e.g., methanol, dichloromethane), collect it in the appropriate solvent waste container. Crucially, segregate halogenated and non-halogenated solvent waste streams .[10] Since this compound contains chloride, if it is dissolved in a non-halogenated solvent, it may still need to be disposed of in the halogenated waste stream. Consult your institution's waste management plan.
- Procedure :
- Using a funnel, carefully pour the liquid waste into the appropriate, labeled container.
- Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]
- Securely close the container lid immediately after adding the waste.
3. Contaminated Sharps (Needles, Syringes, Contaminated Broken Glass)
- Container : Use a designated, puncture-proof sharps container that is clearly labeled "Hazardous Waste Sharps".[10]
- Procedure :
- Place all contaminated needles, blades, or broken glassware that cannot be effectively decontaminated directly into the sharps container.
- Do not force items into the container.
- Once the container is three-quarters full, seal it permanently and arrange for pickup.
Part 4: Final Disposal Logistics
The "cradle-to-grave" responsibility for hazardous waste means the generating laboratory is accountable for it until its final, safe destruction.[8]
-
Storage : All waste containers must be stored in a designated SAA that is at or near the point of generation. The area should have secondary containment (like a spill tray) to capture any potential leaks.[5][7]
-
Pickup and Disposal : Do not dispose of this chemical or its containers in the regular trash or down the drain.[1] The waste must be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[6] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, likely via incineration.[6][11]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as this is required by regulations like the Resource Conservation and Recovery Act (RCRA).[11]
By adhering to this structured protocol, you ensure the safe management and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. capotchem.com [capotchem.com]
- 2. polarlabprojects.com [polarlabprojects.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
